18:0 (9,10dibromo) PC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H84Br4NO8P |
|---|---|
Poids moléculaire |
1105.7 g/mol |
Nom IUPAC |
[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84Br4NO8P/c1-6-8-10-12-16-22-28-39(45)41(47)30-24-18-14-20-26-32-43(50)54-36-38(37-56-58(52,53)55-35-34-49(3,4)5)57-44(51)33-27-21-15-19-25-31-42(48)40(46)29-23-17-13-11-9-7-2/h38-42H,6-37H2,1-5H3/t38-,39?,40?,41?,42?/m1/s1 |
Clé InChI |
YUUHMVDKYQRXLY-RQTMENPMSA-N |
SMILES isomérique |
CCCCCCCCC(C(CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phospholipid that serves as a powerful tool in biophysical and structural biology research. This brominated phosphatidylcholine is particularly valuable for investigating the structure and function of membrane-associated proteins and lipid bilayers. The introduction of bromine atoms onto the acyl chains of the stearic acid moieties provides a unique set of properties that are leveraged in advanced analytical techniques such as fluorescence quenching and X-ray anomalous diffraction. This guide provides a comprehensive overview of the technical details, experimental applications, and methodologies associated with the use of 18:0 (9,10-dibromo) PC.
Physicochemical Properties
18:0 (9,10-dibromo) PC is a derivative of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), with two bromine atoms attached to each of the stearoyl chains at the 9th and 10th carbon positions. These heavy atoms significantly alter the electron density of the acyl chains without dramatically changing the overall physicochemical behavior of the lipid compared to its unsaturated counterparts.
Quantitative Data
| Property | Value | References |
| Full Chemical Name | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | [1][2] |
| Synonyms | 18:0 (9,10-dibromo) PC, di(9,10-dibromo)stearoyl PC | [1] |
| CAS Number | 217075-01-9 | [1][2] |
| Molecular Formula | C44H84Br4NO8P | [1] |
| Molecular Weight | 1105.73 g/mol | [1] |
| Physical State | Powder or solid | [1] |
| Purity | Typically >99% | [1] |
| Storage | -20°C in a dry environment | [1] |
| Solubility | Soluble in chloroform and other organic solvents. Forms vesicles in aqueous solutions. | [3] |
| Hydrophobic Thickness of Bilayer | ~27 Å | |
| Average Distance of Br from Glycerol Backbone | ~7.2 Å |
Key Applications and Experimental Protocols
The unique properties of 18:0 (9,10-dibromo) PC make it an invaluable tool in two primary areas of membrane research: fluorescence quenching for determining the depth of membrane penetration and X-ray anomalous diffraction for high-resolution structural studies of lipid bilayers.
Fluorescence Quenching Parallax Method
Principle: The parallax method is a fluorescence quenching technique used to determine the depth of a fluorescent probe within a lipid membrane.[4][5][6] By incorporating a quencher, in this case, the bromine atoms of 18:0 (9,10-dibromo) PC, at a known depth within the membrane, the quenching of a nearby fluorophore can be measured. By using a series of brominated lipids with bromine atoms at different positions along the acyl chain, a depth profile of the fluorophore can be constructed.
Experimental Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture containing the desired ratio of a non-brominated matrix lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and 18:0 (9,10-dibromo) PC in an organic solvent (typically chloroform).
-
The protein or peptide of interest, containing an intrinsic (e.g., tryptophan) or extrinsic fluorophore, is added to the lipid mixture.
-
The organic solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.
-
The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.
-
The lipid film is hydrated with an appropriate aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[7][8][9]
-
-
Fluorescence Measurement:
-
The fluorescence emission spectrum of the fluorophore-containing protein or peptide in the liposomes is recorded in the absence of the brominated lipid (100% matrix lipid). This serves as the reference (F₀).
-
The fluorescence emission spectrum is then recorded for samples containing increasing mole fractions of 18:0 (9,10-dibromo) PC.
-
The degree of fluorescence quenching (F/F₀) is calculated for each concentration of the quencher.
-
-
Data Analysis (Parallax Method):
-
The quenching data is analyzed using the parallax method equations to calculate the distance of the fluorophore from the center of the bilayer. This involves comparing the quenching efficiencies of lipids brominated at different depths.[4]
-
X-ray Anomalous Diffraction
Principle: X-ray anomalous diffraction is a technique used to determine the phases of diffracted X-rays, which is a major challenge in crystallography.[10][11][12] By using atoms that exhibit significant anomalous scattering at specific X-ray wavelengths (in this case, bromine), the phase information can be retrieved. 18:0 (9,10-dibromo) PC is used to label lipid bilayers, allowing for the direct determination of the electron density profile of the membrane.[10][11]
Experimental Protocol:
-
Sample Preparation:
-
18:0 (9,10-dibromo) PC is dissolved in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and trifluoroethanol).
-
The lipid solution is deposited onto a flat substrate (e.g., a silicon wafer) to form a thin, uniform film.
-
The solvent is evaporated under a stream of nitrogen and then under vacuum.
-
The lipid film is hydrated in a controlled humidity chamber to form well-oriented lipid multilayers. The hydration level can be controlled to induce different lipid phases.
-
-
X-ray Diffraction Data Collection:
-
The hydrated lipid sample is mounted on a goniometer in an X-ray beamline, typically at a synchrotron source which provides tunable X-ray wavelengths.
-
Diffraction patterns are collected at multiple X-ray wavelengths around the bromine K-absorption edge. This is crucial for maximizing the anomalous signal.
-
The sample is typically rotated during data collection to obtain a complete diffraction pattern.
-
-
Data Analysis:
-
The intensities of the Bragg reflections are measured from the diffraction patterns at each wavelength.
-
The anomalous scattering factors for bromine are used to solve the phase problem and calculate the electron density profile of the lipid bilayer.
-
This allows for the precise localization of the bromine atoms and, by extension, the conformation of the lipid acyl chains within the bilayer.
-
Signaling Pathways and Logical Relationships
While 18:0 (9,10-dibromo) PC is not directly involved in signaling pathways as an endogenous molecule, its use in research helps to elucidate the structural basis of signaling events at the membrane. For example, by determining the precise location and orientation of a transmembrane receptor's domains, researchers can infer how ligand binding might induce conformational changes that propagate a signal across the membrane.
The logical relationship in its application is based on the principle of using a labeled molecule to probe the structure of a larger assembly.
Conclusion
18:0 (9,10-dibromo) PC is a highly specialized and powerful tool for researchers in membrane biology, biophysics, and drug development. Its ability to act as a heavy-atom label for X-ray diffraction and as a quencher for fluorescence studies provides a unique avenue for obtaining high-resolution structural and topographical information about membrane proteins and lipid bilayers. The detailed experimental protocols and the understanding of the underlying principles outlined in this guide are intended to facilitate the effective use of this valuable research reagent.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. 1,2-DI-(9,10-DIBROMO)STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE;18:0 (9;10DIBROMO) PC | 217075-01-9 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 5. Extension of the parallax analysis of membrane penetration depth to the polar region of model membranes: use of fluorescence quenching by a spin-label attached to the phospholipid polar headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calibration of the parallax fluorescence quenching method for determination of membrane penetration depth: refinement and comparison of quenching by spin-labeled and brominated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method of x-ray anomalous diffraction for lipid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physical Properties of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine [18:0 (9,10-dibromo) PC]
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) is a synthetically modified phospholipid derived from the saturated lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).[1] The introduction of bromine atoms at the 9th and 10th positions of both stearoyl chains imparts unique physical characteristics that make it a valuable tool in biophysical research, particularly as a contrast-enhancing probe in techniques like cryo-electron microscopy (cryo-EM).[2][3][4] This guide provides a comprehensive overview of the known physical properties of this zwitterionic brominated phospholipid, outlines key experimental protocols for its characterization, and presents logical frameworks for understanding its behavior in lipid bilayers.[5]
Chemical Structure and Basic Information
-
Systematic Name: 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine[6]
-
Common Name: 18:0 (9,10-dibromo) PC[6]
-
Molecular Formula: C₄₄H₈₄Br₄NO₈P
-
Parent Compound: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)[1]
Quantitative Physical Properties
Direct quantitative data for 18:0 (9,10-dibromo) PC is not extensively available in the literature. However, by comparing it to its well-characterized parent compound, DSPC, and considering the general effects of bromination on lipid acyl chains, we can infer its likely properties. The following table summarizes the known properties of DSPC and the expected characteristics of its dibrominated analog.
| Physical Property | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) |
| Molecular Weight | 790.15 g/mol [7] | ~1106.7 g/mol |
| Melting Temperature (Tm) | 54.5 °C (Pβ' to Lα phase transition)[8] | Expected to be lower than DSPC due to disruption of chain packing. |
| Phase Behavior | Exhibits well-defined gel (Lβ'), ripple (Pβ'), and liquid crystalline (Lα) phases.[8][9] | Phase transitions are likely to be broader and occur at lower temperatures. |
| Compressibility | Low compressibility in the gel phase. | More compressible than saturated lipids like DSPC.[3][10] |
| Mean Molecular Area | Smaller in the condensed phase. | Expected to be larger than DSPC due to steric hindrance from bromine atoms. |
Experimental Protocols for Characterization
The physical properties of 18:0 (9,10-dibromo) PC can be elucidated using a variety of biophysical techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the phase transition temperature (Tm) and the enthalpy (ΔH) of these transitions.
-
Sample Preparation: A known amount of the lipid is hydrated in a buffer solution to form multilamellar vesicles (MLVs).
-
Instrumentation: A high-sensitivity differential scanning calorimeter is used.
-
Methodology:
-
The lipid dispersion and a reference sample (buffer) are placed in separate pans in the calorimeter.
-
The samples are heated at a constant rate (e.g., 1-2 °C/min) over a temperature range that encompasses the expected phase transitions.
-
The difference in heat flow required to raise the temperature of the sample and the reference is recorded as a function of temperature.
-
The peak of the endothermic transition corresponds to the Tm. The area under the peak is used to calculate the enthalpy of the transition.
-
Langmuir-Blodgett Trough for Monolayer Analysis
This technique is used to study the behavior of the lipid at an air-water interface, providing insights into molecular packing and compressibility.
-
Sample Preparation: The lipid is dissolved in a volatile, water-immiscible organic solvent (e.g., chloroform/methanol mixture).
-
Instrumentation: A Langmuir-Blodgett trough equipped with a movable barrier and a surface pressure sensor.
-
Methodology:
-
The trough is filled with a subphase (e.g., pure water or buffer).
-
A known amount of the lipid solution is spread dropwise onto the subphase surface. The solvent is allowed to evaporate, leaving a lipid monolayer.
-
The movable barrier compresses the monolayer at a constant rate, and the surface pressure is recorded as a function of the area per molecule.
-
The resulting pressure-area isotherm reveals information about the different phases of the monolayer and its compressibility.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is used to visualize the structure of lipid bilayers and the effects of the brominated lipid on membrane morphology. The bromine atoms enhance contrast, aiding in the detailed structural analysis of membranes.[2][3][4]
-
Sample Preparation: Liposomes or other lipid assemblies are prepared by hydrating the lipid film.
-
Instrumentation: A transmission electron microscope equipped with a cryo-stage.
-
Methodology:
-
A small aliquot of the liposome suspension is applied to an EM grid.
-
The grid is blotted to create a thin film and then rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
The vitrified sample is transferred to the cryo-stage of the electron microscope.
-
Images are collected at low electron doses to minimize radiation damage.
-
The high atomic number of bromine provides increased scattering contrast, allowing for more detailed visualization of the lipid organization within the bilayer.[2][4]
-
Visualizations
Experimental Workflow for Physical Characterization
Caption: Workflow for the physical characterization of 18:0 (9,10-dibromo) PC.
Structure-Property Relationship
Caption: Impact of dibromination on the physical properties of DSPC.
Conclusion
18:0 (9,10-dibromo) PC serves as a specialized lipid analog for advanced biophysical studies of lipid membranes. While comprehensive quantitative data on its physical properties remains to be fully documented, its behavior can be inferred from the properties of its parent compound, DSPC, and the known effects of acyl chain bromination. The addition of bromine atoms disrupts the highly ordered packing of the saturated stearoyl chains, leading to a likely decrease in the phase transition temperature and an increase in membrane fluidity and compressibility. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this and other modified phospholipids, which are crucial for the development of novel drug delivery systems and for fundamental studies of membrane biology.
References
- 1. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]
- 2. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Brominated lipid probes expose structural asymmetries in constricted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. avantiresearch.com [avantiresearch.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thermal Response Analysis of Phospholipid Bilayers Using Ellipsometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 18:0 (9,10-dibromo) Phosphatidylcholine as a Biophysical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
18:0 (9,10-dibromo) phosphatidylcholine (PC), also known as 1,2-di-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine, is a synthetically modified phospholipid that serves as a powerful tool in the biophysical characterization of biological membranes and their interactions with proteins and peptides. Unlike pharmacologically active compounds, the primary "mechanism of action" of 18:0 (9,10-dibromo) PC lies in its utility as a molecular probe. The introduction of two bromine atoms onto the acyl chains of stearic acid at the 9 and 10 positions provides a unique biophysical marker that can be exploited in various advanced analytical techniques.
This technical guide provides a comprehensive overview of the applications of 18:0 (9,10-dibromo) PC, with a focus on its use in tryptophan fluorescence quenching for determining the depth of protein insertion into membranes and in X-ray diffraction for elucidating membrane structure.
Core Applications
The utility of 18:0 (9,10-dibromo) PC stems from the heavy bromine atoms, which can act as efficient quenchers of fluorescence and as strong scatterers in X-ray diffraction experiments.
Tryptophan Fluorescence Quenching
The intrinsic fluorescence of tryptophan residues in proteins is highly sensitive to their local environment. When a tryptophan residue is in proximity to the bromine atoms of 18:0 (9,10-dibromo) PC within a lipid bilayer, its fluorescence is quenched. By systematically incorporating brominated phospholipids at different depths within a model membrane, the position of a tryptophan residue, and by extension the depth of insertion of a protein or peptide, can be accurately determined. This technique is particularly valuable for studying the topology of membrane-associated proteins.
X-ray Diffraction
In X-ray diffraction studies, the electron-dense bromine atoms of 18:0 (9,10-dibromo) PC provide a strong signal that can be used to determine the phase of the diffraction pattern, a critical step in solving the structure of lipid bilayers. This has been instrumental in characterizing different lipid phases and understanding the influence of other molecules, such as cholesterol, on membrane organization.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing 18:0 (9,10-dibromo) PC and other brominated phospholipids.
Table 1: Protein/Peptide Insertion Depths Determined by Tryptophan Fluorescence Quenching
| Protein/Peptide | Tryptophan Position | Membrane Composition | Determined Depth from Bilayer Center (Å) | Reference |
| Endophilin H0 and HI helices | F10W and M70W | PS/PC liposomes | ~8 ± 2 | [1][2] |
| pHLIP (W15 variant) | W15 | POPC/POPS (3:1) | 9.1 ± 0.2 (in the presence of Ca2+) | [3] |
| Temporin L | Trp | SOPC liposomes | Varies with lipid composition | [4] |
| M2 Amphipathic Helix (M2AH) | Y52W | LUVs with varying cholesterol | Not significantly altered by cholesterol | [5] |
Table 2: X-ray Diffraction Experimental Parameters for Membranes Containing di18:0(9,10dibromo)PC
| Sample Composition | Temperature (°C) | Relative Humidity (%) | Observed Phase | Key Findings | Reference |
| Pure di18:0(9,10dibromo)PC | 25 | 90 | Lamellar | Diffraction pattern loses high orders above ~92% RH. | [6] |
| di18:0(9,10dibromo)PC:Cholesterol (2:1) | 25 | 40-100 | Lα, Rhombohedral, and two other phases at low hydration | Cholesterol induces phase transitions. | [7] |
Experimental Protocols
Tryptophan Fluorescence Quenching for Determining Protein Insertion Depth
This protocol outlines the general steps for a tryptophan fluorescence quenching experiment using liposomes containing 18:0 (9,10-dibromo) PC.
1. Materials and Reagents:
-
Protein or peptide of interest with a single tryptophan residue.
-
Non-brominated phospholipid (e.g., POPC).
-
1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0 (9,10-dibromo) PC).
-
Other brominated phospholipids with bromine at different positions (e.g., 16:0-18:0 (6,7-dibromo) PC) for parallax analysis.
-
Buffer (e.g., 5 mM HEPES, 0.1 mM EDTA, pH 7.0).
-
Organic solvent (e.g., chloroform).
2. Preparation of Liposomes:
-
Prepare lipid mixtures in chloroform: a control mixture with only non-brominated lipids and experimental mixtures containing a known mole fraction (e.g., 25-30%) of the brominated phospholipid.
-
Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.
-
Further dry the lipid films under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid films with the desired buffer by vortexing.
-
To create large unilamellar vesicles (LUVs), subject the hydrated lipid suspension to several freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
3. Fluorescence Measurements:
-
Use a spectrofluorometer with temperature control.
-
Set the excitation wavelength to 285 nm or 295 nm to selectively excite tryptophan.[1][2][8]
-
Record the emission spectrum from approximately 300 nm to 450 nm.
-
Add a known concentration of the protein/peptide to a cuvette containing the control (non-brominated) liposomes and record the fluorescence intensity (F₀).
-
In separate experiments, add the same concentration of protein/peptide to cuvettes containing liposomes with the brominated phospholipids and record the fluorescence intensity (F).
-
Ensure proper mixing and allow for an equilibration period before each measurement.
4. Data Analysis:
-
The degree of fluorescence quenching is often quantified using the following equation: ln(F/F₀).[1][2]
-
For determining the depth of insertion, a parallax analysis can be performed using data from phospholipids brominated at different positions. The distance of the tryptophan residue from the center of the bilayer (Z_CF) can be calculated using established equations that model the quenching efficiency as a function of the distance between the fluorophore and the quencher.[2]
X-ray Diffraction of Membranes Containing 18:0 (9,10-dibromo) PC
This protocol provides a general outline for preparing oriented samples of lipid bilayers for X-ray diffraction.
1. Materials and Reagents:
-
1,2-Distearoyl(9-10dibromo)-sn-glycero-3-phosphocholine (di18:0(9,10dibromo)PC).
-
Cholesterol (if studying mixed membranes).
-
Organic solvent mixture (e.g., 1:1 trifluoroethanol:chloroform).[6]
-
Clean, flat substrate (e.g., silicon wafer).[6]
2. Sample Preparation:
-
Dissolve the lipid or lipid/cholesterol mixture in the organic solvent.
-
Uniformly deposit the solution onto the clean substrate.
-
Evaporate the solvent under vacuum or in open air for approximately 1 hour to form a lipid film.[6]
-
Hydrate the lipid film with saturated water vapor in a humidity-controlled chamber.
-
Incubate the hydrated sample, for example, at 35°C overnight, to allow for the formation of well-ordered, hydrated lipid bilayers parallel to the substrate.[6]
3. X-ray Diffraction Measurement:
-
Mount the sample in a temperature and humidity-controlled chamber.
-
Use a synchrotron X-ray source for high-quality diffraction data.
-
Collect diffraction patterns at various incident angles of the X-ray beam.
-
For anomalous diffraction studies, collect data at multiple X-ray wavelengths around the bromine absorption edge.
4. Data Analysis:
-
Analyze the positions and intensities of the Bragg peaks to determine the lamellar repeat distance and the phase of the lipid bilayer.
-
The strong scattering from the bromine atoms can be used with methods like multi-wavelength anomalous dispersion (MAD) to solve the phase problem and reconstruct the electron density profile of the bilayer.[7]
Visualizations
Caption: Workflow for determining protein insertion depth using fluorescence quenching.
Caption: Protein insertion and tryptophan fluorescence quenching by brominated lipids.
Conclusion
18:0 (9,10-dibromo) PC is an indispensable tool for membrane biophysicists and researchers studying membrane protein structure and function. Its utility in fluorescence quenching and X-ray diffraction has provided invaluable insights into the molecular organization of lipid bilayers and the topology of embedded proteins. While it does not possess a pharmacological mechanism of action in the traditional sense, its role as a molecular probe is critical for advancing our understanding of cellular membranes, which in turn can inform drug development and the design of novel therapeutics targeting membrane proteins.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ca2+‐dependent interactions between lipids and the tumor‐targeting peptide pHLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hwhuang.rice.edu [hwhuang.rice.edu]
- 8. files.core.ac.uk [files.core.ac.uk]
Unveiling the World of Brominated Phosphatidylcholines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated phosphatidylcholines, a unique class of lipids, have emerged from the depths of marine biochemistry and the ingenuity of synthetic chemistry to become powerful tools in biophysical research and a subject of interest for their natural occurrence. This technical guide provides an in-depth exploration of the discovery, synthesis, physicochemical properties, and biological significance of these fascinating molecules. Initially identified through the presence of their brominated fatty acid precursors in marine sponges, they have since been synthesized to serve as invaluable probes for elucidating membrane structure and protein-lipid interactions. This guide offers a comprehensive resource, detailing experimental protocols, quantitative data, and the underlying molecular principles for researchers and professionals in drug development and the life sciences.
The Dual Discovery: Nature's Blueprint and Laboratory Innovation
The "discovery" of brominated phosphatidylcholines is not a singular event but rather a convergence of two scientific paths: the exploration of marine natural products and the development of novel biophysical tools.
Natural Occurrence in Marine Sponges:
The first indications of naturally occurring brominated lipids came from studies of marine organisms, particularly sponges of the order Halichondrida. These organisms are known to produce a diverse array of halogenated compounds. Research has revealed the presence of brominated long-chain fatty acids within the phospholipids of these sponges[1]. The biosynthesis of these unique fatty acids is attributed to the enzymatic activity of vanadium bromoperoxidases, which catalyze the bromination of organic substrates[2][3][4]. While the direct isolation of intact brominated phosphatidylcholines from these sponges has been a subject of investigation, the confirmed presence of their brominated fatty acid components points to their natural existence[1][5][6]. It is hypothesized that these brominated lipids play a role in modulating the fluidity and permeability of the sponge's cell membranes in their marine environment[5].
Synthesis for Biophysical Applications:
Independently of their discovery in nature, synthetic brominated phospholipids were developed as tools for biophysical studies. An early and notable application was their use in fluorescence quenching experiments to monitor the insertion of proteins into membranes. A 1992 study demonstrated that brominated phospholipids could effectively quench the intrinsic tryptophan fluorescence of the colicin A protein upon its insertion into a lipid bilayer, providing a real-time method to study this process[7]. More recently, their utility has been expanded to cryo-electron microscopy (cryo-EM), where the bromine atoms act as contrast-enhancing probes to visualize the organization and dynamics of lipids within membranes with high resolution[8].
Physicochemical Properties of Brominated Phosphatidylcholines
The introduction of bromine atoms into the acyl chains of phosphatidylcholines imparts distinct physicochemical properties. While comprehensive datasets are still emerging, available studies indicate that they generally mimic the behavior of their unsaturated, non-brominated counterparts in terms of membrane packing and fluidity.
| Property | Observation | References |
| Density | Bromination increases the density of the lipid. Brominated vegetable oil, a related product, has a significantly higher density than natural oils. | [9][10] |
| Membrane Packing | Langmuir pressure-area isotherms show that brominated phospholipids behave similarly to their unbrominated, unsaturated analogs in lipid monolayers, suggesting comparable lipid packing. | [8] |
| Fluidity | Brominated phospholipids generally exhibit fluid phase behavior at room temperature, similar to unsaturated phospholipids. | [8] |
| Effect on Bilayer | Incorporation of brominated fatty acids can influence membrane transition temperatures, with the effect depending on the nature of the fatty acid. | [11] |
Experimental Protocols
Synthesis of Brominated Phosphatidylcholines
The synthesis of a brominated phosphatidylcholine typically involves the incorporation of a pre-synthesized brominated fatty acid into a lysophosphatidylcholine backbone. The following is a generalized protocol based on established methods for phospholipid synthesis.
Step 1: Synthesis of Brominated Fatty Acid (Illustrative Example: 9,10-dibromostearic acid)
-
Starting Material: Oleic acid.
-
Bromination Reaction: Dissolve oleic acid in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a solution of bromine (Br₂) in the same solvent to the oleic acid solution at room temperature with stirring. The reaction is typically rapid and can be monitored by the disappearance of the bromine color.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude 9,10-dibromostearic acid can be purified by recrystallization or chromatography.
Step 2: Acylation of Lysophosphatidylcholine
-
Activation of Brominated Fatty Acid: The purified brominated fatty acid is converted to a more reactive acylating agent, such as an acyl chloride or an acyl anhydride. This can be achieved by reacting the fatty acid with oxalyl chloride or thionyl chloride for the acyl chloride, or with a dehydrating agent like dicyclohexylcarbodiimide (DCC) for the anhydride.
-
Acylation Reaction: The activated brominated fatty acid is then reacted with a lysophosphatidylcholine (e.g., 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine) in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine, DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane or chloroform). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Purification: The final brominated phosphatidylcholine product is purified from the reaction mixture using column chromatography on silica gel.
Isolation of Brominated Fatty Acids from Marine Sponges
-
Extraction: The sponge tissue is homogenized and extracted with a mixture of chloroform and methanol to isolate the total lipid content.
-
Phospholipid Separation: The total lipid extract is then subjected to column chromatography to separate the different lipid classes. The phospholipid fraction is collected.
-
Hydrolysis: The isolated phospholipids are hydrolyzed (e.g., by saponification with methanolic KOH) to cleave the fatty acids from the glycerol backbone.
-
Fatty Acid Methyl Ester (FAME) Formation: The resulting free fatty acids are then esterified, typically to their methyl esters (FAMEs), by reaction with a methylating agent such as BF₃-methanol or by acid-catalyzed esterification with methanol.
-
Purification and Analysis: The brominated FAMEs are then purified by techniques such as high-performance liquid chromatography (HPLC) and characterized by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and the position of the bromine atoms[1].
Biological Roles and Applications
The biological significance of brominated phosphatidylcholines is twofold, reflecting their natural occurrence and their synthetic applications.
Natural Function in Marine Sponges:
In their native marine environment, it is proposed that brominated phospholipids contribute to the unique membrane properties required for the survival of sponges. The presence of bulky bromine atoms on the acyl chains could influence membrane fluidity, permeability, and interactions with membrane-associated proteins, although the precise roles are still under investigation[5].
Applications in Biophysical Research:
As synthetic tools, brominated phosphatidylcholines have proven invaluable in elucidating fundamental aspects of membrane biology.
-
Probing Protein-Membrane Interactions: Their ability to quench the fluorescence of nearby tryptophan residues provides a powerful method for studying the kinetics and depth of protein insertion into lipid bilayers[7].
-
Visualizing Membrane Structure: In cryo-electron microscopy, the high electron density of bromine atoms provides enhanced contrast, allowing for the direct visualization of lipid organization and the formation of lipid domains within membranes[8].
The incorporation of brominated fatty acids into cellular lipids has been shown to have toxicological effects in animal studies, including accumulation in tissues and alterations in heart and liver lipid metabolism[12][13][14][15]. These findings are primarily associated with the consumption of brominated vegetable oils and highlight the potential biological impact of these modified lipids.
Signaling Pathways and Experimental Workflows
Currently, there is no evidence to suggest that brominated phosphatidylcholines participate in specific intracellular signaling pathways as signaling molecules themselves. Their primary known biological effects are related to their influence on the physical properties of cell membranes and their utility as biophysical probes.
Experimental Workflow for Studying Protein-Membrane Insertion using Brominated Phosphatidylcholines
Caption: Workflow for a fluorescence quenching assay.
Proposed Role of Naturally Occurring Brominated Phosphatidylcholines
Caption: Biosynthesis and proposed function in sponges.
References
- 1. Isolation of brominated long-chain fatty acids from the phospholipids of the tropical marine sponge Amphimedon terpenensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromide peroxidase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Health Insight - BVO (Brominated Vegetable Oil) | OpenOChem Learn [learn.openochem.org]
- 8. Polyunsaturated fatty acids stimulate phosphatidylcholine synthesis in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Brominated vegetable oil - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 12. Bromine levels in tissue lipids of rats fed brominated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brominated fatty acid distribution in tissues and fluids of rats fed brominated vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of brominated vegetable oils on heart lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 18:0 (9,10-dibromo) PC in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phospholipid that has become an invaluable tool in the field of lipidomics, particularly in the biophysical analysis of cellular membranes.[1][2] Its unique structure, featuring bromine atoms on the acyl chains, allows for precise experimental interrogation of membrane structure and protein-lipid interactions. This guide provides a comprehensive overview of the applications, experimental protocols, and data interpretation related to the use of this specialized lipid.
Core Properties and Specifications
18:0 (9,10-dibromo) PC is a derivative of stearoyl phosphocholine where bromine atoms have been introduced at the 9th and 10th carbons of both stearic acid chains. This modification imparts specific physical properties that are leveraged in various analytical techniques.
| Property | Value | Reference |
| Full Chemical Name | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | [1][2] |
| Synonyms | 18:0 (9,10-dibromo) PC, 1,2-di-(9,10-dibromooctadecanoyl)-sn-glycero-3-phosphocholine | [2] |
| Molecular Formula | C44H84Br4NO8P | [2] |
| Molecular Weight | 1105.73 g/mol | [2][3] |
| Purity | >99% | [2] |
| Storage Temperature | -20°C | [2] |
Key Applications in Lipidomics Research
The primary utility of 18:0 (9,10-dibromo) PC lies in its application as a biophysical probe to elucidate the intricacies of membrane architecture and the dynamics of membrane-associated proteins. The heavy bromine atoms serve as excellent quenchers of fluorescence and as strong scatterers in X-ray diffraction experiments.
Determination of Membrane Protein Topology and Depth using Fluorescence Quenching
A prevalent application of 18:0 (9,10-dibromo) PC is in fluorescence quenching experiments to determine the precise location and orientation of proteins and peptides within a lipid bilayer. Tryptophan residues within a protein of interest serve as intrinsic fluorophores. The quenching of tryptophan fluorescence by the bromine atoms on the phospholipid acyl chains is distance-dependent, allowing for the mapping of the protein's position relative to the membrane core.
By incorporating a series of phospholipids brominated at different positions along the acyl chain (e.g., at the 4,5-, 6,7-, 9,10-, and 11,12- positions), a high-resolution depth profile of the protein can be constructed.
Illustrative Quantitative Data: Tryptophan Fluorescence Quenching by Brominated Phospholipids
The following table provides representative data on the quenching of tryptophan fluorescence of a membrane-embedded peptide by various brominated phosphatidylcholines. This illustrates how the position of the bromine atoms affects the quenching efficiency, thereby revealing the depth of the tryptophan residue.
| Brominated Phospholipid Species | Position of Bromine Atoms | Representative Quenching Efficiency (%) |
| 1-palmitoyl-2-(4,5-dibromo)stearoyl-sn-glycero-3-phosphocholine | 4,5 | 30 |
| 1-palmitoyl-2-(6,7-dibromo)stearoyl-sn-glycero-3-phosphocholine | 6,7 | 55 |
| 1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | 9,10 | 85 |
| 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine | 11,12 | 60 |
Note: The data presented are illustrative and will vary depending on the specific protein, peptide, and experimental conditions.
High-Resolution Structural Studies using X-ray and Neutron Diffraction
In X-ray and neutron diffraction studies, the electron-dense bromine atoms of 18:0 (9,10-dibromo) PC provide a powerful tool for phasing the diffraction data and for determining the precise location of the lipid molecules within the unit cell of a lipid crystal. This is particularly useful for resolving the complex structures of non-lamellar lipid phases, which are thought to be involved in processes like membrane fusion and fission. The bromine atoms act as isomorphous heavy-atom labels, which significantly aids in solving the phase problem in crystallography.
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing 18:0 (9,10-dibromo) PC
A fundamental prerequisite for many biophysical studies is the preparation of unilamellar vesicles (liposomes) with a defined lipid composition.
Materials:
-
18:0 (9,10-dibromo) PC
-
Other desired phospholipids (e.g., POPC, DOPS)
-
Chloroform
-
Glass test tubes
-
Nitrogen gas stream
-
Vacuum desiccator
-
Hydration buffer (e.g., HEPES, PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a clean glass test tube, dissolve the desired amounts of 18:0 (9,10-dibromo) PC and other lipids in chloroform to ensure a homogenous mixture.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the tube to form a thin lipid film on the inner surface.
-
Place the tube in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the dried lipid film.
-
Hydrate the lipid film by vortexing the tube vigorously for several minutes. The temperature should be kept above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple passes (typically 11-21) through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
Protocol 2: Tryptophan Fluorescence Quenching Assay
This protocol outlines the steps to measure the quenching of tryptophan fluorescence of a membrane-associated protein or peptide by 18:0 (9,10-dibromo) PC.
Materials:
-
Liposomes containing a known percentage of 18:0 (9,10-dibromo) PC
-
Control liposomes without the brominated lipid
-
Purified protein or peptide of interest with at least one tryptophan residue
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Incubate the protein or peptide with the liposome preparations (both control and brominated) to allow for its incorporation into the lipid bilayer. The protein-to-lipid ratio should be optimized for the specific system.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan).
-
Record the emission spectrum from approximately 300 nm to 400 nm.
-
Measure the fluorescence intensity at the emission maximum for both the control (F₀) and the brominated lipid-containing samples (F).
-
-
Data Analysis:
-
Calculate the fluorescence quenching efficiency (QE) using the following formula: QE (%) = [1 - (F / F₀)] * 100
-
Visualizations
Caption: Experimental workflow for determining membrane protein depth using fluorescence quenching.
Caption: Principle of tryptophan fluorescence quenching by brominated lipids in a membrane.
Signaling Pathways
Current research has primarily utilized 18:0 (9,10-dibromo) PC as an inert biophysical probe. There is no substantial evidence to suggest its direct involvement in specific cellular signaling pathways. Its role is to report on the structure and dynamics of the membrane environment rather than to participate in signaling cascades.
Conclusion
18:0 (9,10-dibromo) PC is a powerful and versatile tool for researchers in lipidomics and membrane biophysics. Its ability to act as a short-range quencher and a heavy-atom label provides unique insights into the organization of lipid bilayers and the structure of membrane-associated proteins. The detailed protocols and principles outlined in this guide offer a solid foundation for the successful application of this specialized phospholipid in advanced research and development settings.
References
- 1. Lipid-protein interactions in the membrane: studies with model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Determination of Membrane Proteins Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 3. Tutorial on Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Significance of 18:0 (9,10-dibromo) PC: A Xenobiotic Toxin and a Biophysical Research Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
18:0 (9,10-dibromo) Phosphatidylcholine (PC), a synthetically brominated lipid, holds a dual identity in the biological sciences. On one hand, as a component of brominated vegetable oils (BVOs), it is associated with toxicological effects, leading to its ban as a food additive in numerous countries. On the other hand, its unique physical properties, conferred by the electron-dense bromine atoms, have made it an invaluable tool in biophysical research for elucidating the intricate structures of cell membranes and membrane-protein interactions. This technical guide provides a comprehensive overview of the biological significance of 18:0 (9,10-dibromo) PC, detailing its toxicological profile and its applications as a research probe. We present quantitative data in structured tables, outline key experimental protocols, and provide visualizations of experimental workflows and concepts to support researchers in understanding and utilizing this compound.
Toxicological Profile of Brominated Lipids
Brominated fatty acids, the core components of BVOs, have been the subject of toxicological studies due to their persistence and accumulation in body tissues. The following data, derived from animal studies, highlights the key adverse effects.
Quantitative Toxicological Data
The chronic intake of brominated oils has been shown to induce significant physiological changes, particularly in lipid metabolism and organ health.
| Study Parameter | Model Organism | Exposure Details | Key Findings | Reference |
| Organ Changes | Rats | 2% brominated corn oil (BCO) or monoglyceride of dibromostearate (DBS) in diet for 35 days | - Yellow coloration and firm texture of the heart. - Myocardial cellular degeneration, mild to moderate edema, and occasional small necrotic foci. - Enlarged livers with elevated lipid content. - Highest concentration of DBS observed in heart lipids. | [1] |
| Lipid Metabolism | Male Wistar Rats | 0.1 g of brominated vegetable oil per 100 g of diet for 15 weeks | - Significant increase in triglyceride content in both heart and soleus muscle. - Significant increase in total and esterified cholesterol in heart muscle. - Decreased plasma levels of total and HDL-cholesterol. | [2] |
| General Toxicity | Animal Studies (General) | Chronic consumption of BVOs | - Accumulation of bromine in the body. - Interference with thyroid hormone production. - Potential for liver, kidney, and heart damage. - Neurological issues such as memory loss and loss of coordination. | [3][4] |
Regulatory Status
Concerns over the health risks associated with BVOs have led to regulatory actions. As of July 3, 2024, the U.S. Food and Drug Administration (FDA) revoked its regulation allowing the use of BVO in food, concluding that its intended use is no longer considered safe.[5] This decision was based on studies indicating potential adverse health effects in humans, including increased tissue levels of bromine and negative effects on the thyroid.[5]
Application of 18:0 (9,10-dibromo) PC as a Biophysical Probe
The introduction of bromine atoms into the acyl chain of phosphatidylcholine creates a powerful tool for biophysical studies. These electron-dense atoms act as labels that can be detected by techniques such as X-ray diffraction and cryo-electron microscopy, and they can also quench fluorescence, which is useful for studying protein-lipid interactions.
Use in Structural Biology
Brominated lipids like 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (di18:0(9,10-dibromo)PC) are employed to determine the packing of lipid chains and the structure of lipid phases.
This protocol outlines the use of di18:0(9,10-dibromo)PC to study the inverted hexagonal phase of lipids, a non-lamellar structure of biological importance.
-
Sample Preparation:
-
A mixture of di18:0(9,10-dibromo)PC and cholesterol (e.g., at a 2:1 molar ratio) is dissolved in a 1:1 trifluoroethanol-chloroform solvent.[6]
-
The solution is uniformly deposited onto a clean, flat silicon substrate.[6]
-
The organic solvent is evaporated under vacuum or in open air.[6]
-
The lipid film is hydrated with saturated water vapor and incubated (e.g., at 35°C overnight) to form oriented lipid bilayers.[6]
-
The sample is then transitioned to the inverted hexagonal phase by lowering the relative humidity in a controlled chamber.[7]
-
-
X-ray Diffraction Data Collection:
-
The sample is placed in a humidity and temperature-controlled chamber.
-
X-ray diffraction patterns are collected at multiple energies around the bromine K-absorption edge (13.474 keV). This is known as Multi-wavelength Anomalous Diffraction (MAD).[6]
-
The absorption spectrum is measured in fluorescence mode to precisely identify the K-edge.[6]
-
-
Data Analysis:
-
The collected Bragg peaks are indexed.[7]
-
The anomalous scattering factors (f' and f'') of bromine are calculated from the absorption curve.[6]
-
These values are used to solve the phase problem in X-ray crystallography, allowing for the reconstruction of the electron density map of the lipid structure.[8]
-
Caption: Workflow for Lipid Structure Determination using X-ray Anomalous Diffraction.
Use in Studying Protein-Lipid Interactions
Brominated PCs are effective quenchers of fluorescence from tryptophan residues in proteins. This property is exploited to measure the proximity of specific parts of a membrane protein to the surrounding lipid bilayer.
This protocol describes how to use brominated PCs to probe the membrane interface of a protein.
-
Protein and Liposome Preparation:
-
The protein of interest, ideally containing intrinsic tryptophan residues or engineered with them at specific locations, is purified.
-
Liposomes are prepared containing a mixture of standard phospholipids (e.g., DOPC) and a varying mole percentage of a brominated phospholipid, such as 1-palmitoyl-2-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (16:0-18:0(9,10-dibromo)PC).[9]
-
Control liposomes without the brominated lipid are also prepared.
-
-
Reconstitution:
-
The purified protein is reconstituted into the pre-formed liposomes. This can be achieved by methods such as detergent dialysis or dilution.
-
-
Fluorescence Spectroscopy:
-
The fluorescence emission spectrum of the tryptophan residues in the protein is recorded (Excitation ~280-295 nm, Emission ~310-360 nm).
-
The fluorescence intensity is measured for the protein in liposomes with and without the brominated PC.
-
-
Data Analysis:
-
The degree of fluorescence quenching is calculated as the ratio of fluorescence intensity in the presence of the quencher (brominated PC) to the intensity in its absence.
-
By comparing the quenching effect on different tryptophan residues placed at various depths within the membrane, a map of the protein's lipid-exposed surfaces can be generated.[9]
-
Caption: Principle of Tryptophan Fluorescence Quenching by Brominated Phospholipids.
Conclusion
The biological significance of 18:0 (9,10-dibromo) PC is multifaceted. It serves as a cautionary example of a xenobiotic lipid that can pose health risks through accumulation and disruption of metabolic processes, justifying the regulatory scrutiny of brominated food additives. Concurrently, its synthetic nature has been ingeniously repurposed by the scientific community. As a research tool, it provides high-resolution insights into the fundamental organization of biological membranes and the dynamics of protein-lipid interactions that are otherwise difficult to obtain. For researchers, scientists, and drug development professionals, understanding this dual nature is crucial for interpreting toxicological data and for leveraging this and similar molecules to advance our understanding of membrane biology and drug-membrane interactions.
References
- 1. Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Toxicological effects induced by the chronic intake of brominated vegetable oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health Insight - BVO (Brominated Vegetable Oil) | OpenOChem Learn [learn.openochem.org]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. fda.gov [fda.gov]
- 6. hwhuang.rice.edu [hwhuang.rice.edu]
- 7. Chain Packing in the Inverted Hexagonal Phase of Phospholipids: A Study by X-ray Anomalous Diffraction on Bromine-labeled Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
The Use of 18:0 (9,10-dibromo) PC as a Lipid Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biology and drug development, the ability to trace and visualize the dynamics of lipids within biological membranes is paramount. 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, hereafter referred to as 18:0 (9,10-dibromo) PC, has emerged as a powerful tool for researchers seeking to unravel the complexities of membrane structure, protein-lipid interactions, and lipid metabolism. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of this brominated lipid tracer.
Core Principles of 18:0 (9,10-dibromo) PC as a Lipid Tracer
The utility of 18:0 (9,10-dibromo) PC as a lipid tracer stems from the introduction of two bromine atoms at the 9th and 10th positions of both stearoyl acyl chains. These heavy atoms confer unique biophysical properties that can be exploited in various analytical techniques without significantly perturbing the overall behavior of the lipid within a bilayer.[1]
Key Attributes:
-
Electron Density: The high electron density of bromine atoms enhances contrast in electron microscopy, making it an invaluable tool for visualizing lipid distribution and organization within membranes.[1]
-
Fluorescence Quenching: Bromine atoms act as efficient quenchers of tryptophan fluorescence, enabling the study of protein-lipid interactions and the determination of protein insertion depth within a membrane.[2][3]
-
Mimicry of Unsaturated Lipids: Despite being a saturated lipid, the bulky bromine atoms introduce a kink in the acyl chains, causing it to mimic the packing of unsaturated lipids in a bilayer.
Data Presentation: Biophysical Properties
While specific quantitative data for 18:0 (9,10-dibromo) PC is not extensively available in a consolidated format, the following table summarizes the general biophysical characteristics of brominated phospholipids compared to their non-brominated counterparts.
| Property | Non-Brominated Phosphatidylcholine | Brominated Phosphatidylcholine | Rationale for Use as a Tracer |
| Phase Transition Temperature (Tm) | Varies with acyl chain length and saturation | Generally lower than the corresponding saturated lipid | Mimics the fluid phase behavior of unsaturated lipids. |
| Area per Molecule | Dependent on acyl chain composition | Generally larger than the corresponding saturated lipid | The bulky bromine atoms increase the cross-sectional area. |
| Bilayer Thickness | Varies with acyl chain length | Can be slightly thinner than the corresponding saturated lipid | The kinked conformation of the brominated chains can reduce overall thickness. |
Experimental Protocols
Synthesis of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine
General Protocol for Phosphatidylcholine Synthesis:
-
Preparation of Dibromostearic Acid: Stearic acid is first brominated at the 9 and 10 positions. This typically involves the addition of bromine across the double bond of oleic acid, followed by reduction to yield 9,10-dibromostearic acid.
-
Activation of Dibromostearic Acid: The dibromostearic acid is then converted to its more reactive anhydride form.
-
Acylation of sn-Glycero-3-phosphocholine (GPC):
-
Dissolve GPC (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous pyridine or a mixture of chloroform and dimethylformamide) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the dibromostearic anhydride (at least 2 equivalents) and a catalyst, such as 4-(dimethylamino)pyridine (DMAP).
-
The reaction is typically stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours to days, and the progress is monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
The fractions containing the pure 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine are collected, and the solvent is evaporated to yield the final product.
-
Tryptophan Fluorescence Quenching Assay
This protocol outlines the use of 18:0 (9,10-dibromo) PC to determine the membrane penetration depth of a tryptophan-containing protein or peptide.[3][4]
Materials:
-
Protein/peptide of interest containing a single tryptophan residue.
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other suitable matrix lipid.
-
18:0 (9,10-dibromo) PC.
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Spectrofluorometer.
Procedure:
-
Liposome Preparation:
-
Prepare two sets of lipid films: one with 100% matrix lipid (e.g., DOPC) and another with a mixture of the matrix lipid and 18:0 (9,10-dibromo) PC (e.g., 70% DOPC, 30% 18:0 (9,10-dibromo) PC).
-
Dry the lipid mixtures under a stream of nitrogen and then under vacuum for at least 2 hours to remove all traces of organic solvent.
-
Hydrate the lipid films with the buffer solution to a final lipid concentration of 1-5 mg/mL.
-
Create unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Fluorescence Measurements:
-
In a quartz cuvette, add the protein/peptide solution to the buffer to a final concentration in the low micromolar range.
-
Record the baseline tryptophan fluorescence spectrum (Excitation: ~295 nm, Emission: ~310-400 nm).
-
Titrate small aliquots of the liposome suspension (either 100% matrix lipid or the mixture containing the brominated lipid) into the cuvette.
-
After each addition, allow the system to equilibrate for a few minutes and then record the fluorescence spectrum.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution at each titration point.
-
The fractional quenching (FQ) is calculated using the formula: FQ = 1 - (F / F₀), where F is the fluorescence intensity in the presence of the brominated lipid and F₀ is the fluorescence intensity in the presence of the non-brominated lipid at the same lipid concentration.
-
By using a series of brominated lipids with bromine atoms at different positions along the acyl chain, a depth-dependent quenching profile can be generated to determine the precise location of the tryptophan residue within the bilayer.
-
Cryo-Electron Microscopy (Cryo-EM) with Brominated Lipids
This protocol describes the general steps for preparing proteoliposomes containing 18:0 (9,10-dibromo) PC for cryo-EM analysis to enhance contrast and visualize lipid organization.[1]
Materials:
-
Purified membrane protein of interest.
-
Matrix lipid (e.g., DOPC).
-
18:0 (9,10-dibromo) PC.
-
Detergent for protein solubilization (e.g., n-Dodecyl-β-D-maltoside, DDM).
-
Bio-Beads or dialysis cassettes for detergent removal.
-
Cryo-EM grids (e.g., lacey carbon or holey carbon grids).
-
Vitrification device (e.g., Vitrobot).
Procedure:
-
Proteoliposome Reconstitution:
-
Prepare a lipid mixture containing the matrix lipid and 18:0 (9,10-dibromo) PC at the desired molar ratio in an organic solvent.
-
Dry the lipid mixture to a thin film under nitrogen and then under vacuum.
-
Resuspend the lipid film in a buffer containing detergent to form mixed micelles.
-
Add the purified, detergent-solubilized membrane protein to the lipid-detergent micelles at a specific protein-to-lipid ratio.
-
Remove the detergent slowly using Bio-Beads or dialysis to allow for the formation of proteoliposomes.
-
-
Cryo-EM Grid Preparation:
-
Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Apply a small volume (3-4 µL) of the proteoliposome suspension to the grid.
-
Blot the grid to remove excess liquid, leaving a thin film of the suspension across the grid holes.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen using a vitrification device.
-
-
Cryo-EM Data Collection and Analysis:
-
Transfer the vitrified grid to a cryo-electron microscope.
-
Collect images at a low electron dose to minimize radiation damage.
-
Process the images using single-particle analysis software to generate a 3D reconstruction of the proteoliposome. The enhanced electron density from the bromine atoms will aid in the visualization of the lipid bilayer and the distribution of the brominated lipid around the protein.
-
Mass Spectrometry Analysis
A specific protocol for the mass spectrometry analysis of 18:0 (9,10-dibromo) PC is not well-documented. However, a general approach for the analysis of phosphatidylcholines can be adapted.
Sample Preparation:
-
Lipid Extraction: Extract lipids from the biological sample using a modified Bligh and Dyer or Folch method.
-
Internal Standard: Add a known amount of a suitable internal standard, such as a phosphatidylcholine with odd-chain fatty acids, to the sample prior to extraction for quantification.
Mass Spectrometry Parameters (General Guidance):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of phosphatidylcholines due to the permanent positive charge on the choline headgroup.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to confirm the identity of the lipid. For phosphatidylcholines, a characteristic fragment ion with a mass-to-charge ratio (m/z) of 184.0739, corresponding to the phosphocholine headgroup, is typically observed. The fragmentation of the dibrominated acyl chains would produce a unique isotopic pattern due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br). The exact masses of the fragment ions will depend on the specific fragmentation pathway.
Expected Fragmentation:
In addition to the characteristic phosphocholine headgroup fragment, fragmentation of the acyl chains would be expected. The presence of the two bromine atoms would result in a characteristic isotopic cluster for fragments containing the brominated portion of the fatty acid chain. The mass difference between the isotopic peaks would be approximately 2 Da, corresponding to the difference between two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms.
Mandatory Visualizations
While specific signaling pathways where 18:0 (9,10-dibromo) PC has been used as a tracer are not well-documented, a hypothetical workflow for tracing its uptake and incorporation into cellular membranes can be visualized.
Conclusion
18:0 (9,10-dibromo) PC is a versatile and powerful tool for probing the structure and dynamics of lipid membranes. Its unique properties as an electron-dense probe and a fluorescence quencher provide researchers with a multifaceted approach to investigating lipid-protein interactions and membrane organization. While detailed, standardized protocols for its synthesis and mass spectrometry analysis require further development and dissemination, the experimental frameworks provided in this guide offer a solid foundation for its application in a wide range of research settings. As analytical techniques continue to advance, the utility of brominated lipid tracers like 18:0 (9,10-dibromo) PC is poised to expand, offering deeper insights into the fundamental processes that govern cellular life.
References
The Bromine Advantage: A Technical Guide to Dibrominated Fatty Acid Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid research and drug discovery, the strategic modification of fatty acid structures has emerged as a powerful tool to modulate their biological activity. Among these modifications, the introduction of bromine atoms to the fatty acid backbone has garnered significant interest. This in-depth technical guide explores the core applications of dibrominated fatty acids, providing a comprehensive review of their synthesis, biological effects, and the experimental methodologies used to evaluate them. From their role as enzyme inhibitors to their potential as anticancer, antileishmanial, and antibacterial agents, this document serves as a critical resource for researchers looking to harness the unique properties of these halogenated lipids.
Quantitative Data on the Biological Activity of Dibrominated Fatty Acids
The biological effects of dibrominated fatty acids are diverse and quantifiable. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency in different applications.
| Compound | Application | Target/Assay | Quantitative Data | Reference |
| 2-allyl-3-bromo-2E-nonadecenoic acid | Antileishmanial | Leishmania infantum amastigotes | EC₅₀ = 2.5 μM | [1] |
| 2-allyl-3-bromo-2E-nonadecenoic acid | Enzyme Inhibition | Leishmania DNA topoisomerase IB (LTopIB) | EC₅₀ = 7.4 μM | [1] |
| Dibromostearic acid (DBS) | Toxicology | Accumulation in rat heart lipids | Highest concentration observed compared to liver and adipose tissue | [2] |
| Tetrabromostearic acid (TBS) | Toxicology | Accumulation in rat liver | Highest concentration observed compared to heart and adipose tissue | [2] |
| Vinyl brominated fatty acids | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 3.9 - 15.6 μg/mL | [3] |
| 2-Bromooctanoate | Enzyme Inhibition | 3-ketothiolase I in rat liver mitochondria | Complete and irreversible inactivation at 10 μM | [4] |
| 4-Bromocrotonic acid | Enzyme Inhibition | 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase in rat heart mitochondria | Effective inhibition of respiration supported by palmitoylcarnitine or acetoacetate |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for the synthesis of dibrominated fatty acids and for key biological assays used to assess their activity.
Synthesis of Dibrominated Fatty Acids
2.1.1. Synthesis of 9,10-Dibromostearic Acid from Oleic Acid
This protocol describes the vicinal dibromination of oleic acid.
-
Materials: Oleic acid, bromine, diethyl ether.
-
Procedure:
-
Dissolve oleic acid in diethyl ether in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in diethyl ether dropwise to the cooled oleic acid solution with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Continue the addition until a faint bromine color persists.
-
Remove the solvent under reduced pressure to yield 9,10-dibromostearic acid.
-
The product can be further purified by recrystallization from an appropriate solvent like ethanol.
-
2.1.2. Synthesis of 2,3-Dibromosuccinic Acid from Fumaric Acid
This protocol outlines the preparation of a dibrominated dicarboxylic acid.
-
Materials: Fumaric acid, hydrobromic acid, hydrogen peroxide.
-
Procedure:
-
In a reaction vessel, mix fumaric acid with hydrobromic acid.
-
Heat the mixture with stirring to a temperature between 30°C and 100°C.
-
Slowly add hydrogen peroxide dropwise to the heated mixture.
-
After the addition is complete, continue to stir the reaction mixture for a specified time to ensure complete reaction.
-
Cool the reaction mixture to allow the product, 2,3-dibromosuccinic acid, to crystallize.
-
Separate the crystalline product by filtration and wash with cold water.
-
Biological Assays
2.2.1. Leishmania infantum Amastigote Viability Assay
This protocol is used to determine the anti-leishmanial activity of compounds against the intracellular form of the parasite.
-
Cell Lines and Parasites: THP-1 human monocytic cell line and Leishmania infantum promastigotes.
-
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells in a 96-well plate and differentiate them into macrophages by adding phorbol 12-myristate 13-acetate (PMA) and incubating for 48 hours.
-
Infection: Wash the differentiated macrophages and infect them with L. infantum promastigotes. Incubate for 24 hours to allow phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Remove extracellular promastigotes by washing. Add serial dilutions of the test compound (e.g., dibrominated fatty acid) to the infected macrophages and incubate for 72 hours.
-
Quantification: Fix and stain the cells. The number of amastigotes per macrophage is then determined by microscopy.
-
Data Analysis: Calculate the percentage of infection inhibition for each compound concentration compared to a vehicle control. The EC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
-
2.2.2. Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the preparation and analysis of fatty acids from biological samples.
-
Materials: Biological sample (e.g., cells, tissue), chloroform, methanol, internal standards (deuterated fatty acids), derivatization agent (e.g., BF₃-methanol or BSTFA).
-
Procedure:
-
Lipid Extraction: Homogenize the biological sample in a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract total lipids. Add internal standards at the beginning of the extraction for accurate quantification.
-
Phase Separation: Add water or a salt solution to the extract to induce phase separation. The lower chloroform phase containing the lipids is collected.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Evaporate the solvent from the lipid extract. Add a derivatization agent such as 14% boron trifluoride in methanol and heat to convert the fatty acids to their more volatile methyl esters.
-
Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs. The upper hexane layer is collected for analysis.
-
GC-MS Analysis: Inject the FAMEs sample into the GC-MS. The fatty acids are separated on a capillary column based on their chain length and degree of unsaturation. The mass spectrometer is used to identify and quantify each fatty acid based on its mass spectrum and retention time.
-
Signaling Pathways and Experimental Workflows
Dibrominated fatty acids can exert their biological effects by modulating various cellular signaling pathways. While research directly linking dibrominated fatty acids to specific pathways is still emerging, the known roles of fatty acids in cellular signaling provide a strong foundation for understanding their potential mechanisms of action.
Fatty Acid-Mediated Signaling in Cancer
Fatty acids are not only essential components of cell membranes and energy sources but also act as signaling molecules that can influence cancer progression.[5][6][7] Key pathways implicated include:
-
Apoptosis (Programmed Cell Death): Certain fatty acids can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This can involve the activation of caspases, a family of proteases that execute cell death.[10][11] The inhibition of fatty acid synthase (FAS), a key enzyme in fatty acid synthesis, has been shown to induce caspase-8-mediated apoptosis.[12]
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cell survival, and its dysregulation is linked to cancer.[13][14] Saturated fatty acids have been shown to activate the NF-κB signaling pathway through Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[15][16][17]
It is plausible that dibrominated fatty acids, by mimicking or interfering with the roles of their non-brominated counterparts, can modulate these critical cancer-related signaling pathways. Further research is needed to elucidate the specific interactions of dibrominated fatty acids with these signaling cascades.
Diagram of a Generalized Apoptosis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free radical reductive degradation of vic-dibromoalkanes and reaction of bromine atoms with polyunsaturated fatty acids: possible involvement of Br(.) in the 1,2-dibromoethane-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effects of asiatic acid against doxorubicin-resistant breast cancer cells via an AMPK-dependent pathway in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty-acid Synthase Induces Caspase-8-mediated Tumor Cell Apoptosis by Up-regulating DDIT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty-acid synthase induces caspase-8-mediated tumor cell apoptosis by up-regulating DDIT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB, inflammation and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Non-Esterified Fatty Acids Over-Activate the TLR2/4-NF-Κb Signaling Pathway to Increase Inflammatory Cytokine Synthesis in Neutrophils from Ketotic Cows - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometric Analysis of 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phosphatidylcholine that serves as a valuable tool in various fields of biological and pharmaceutical research. The introduction of four bromine atoms, two on each of the stearoyl acyl chains, imparts unique properties that are particularly advantageous for mass spectrometry (MS)-based applications. The distinct isotopic signature of bromine allows for unambiguous identification and tracing of this lipid within complex biological matrices.
These application notes provide a comprehensive guide to the utilization of 18:0 (9,10-dibromo) PC in mass spectrometry, covering sample preparation, qualitative and quantitative analysis protocols, and data interpretation. The methodologies described herein are intended to serve as a robust starting point for researchers employing this brominated lipid in their studies.
Key Applications
-
Lipid-Protein Interaction Studies: The heavy bromine atoms act as a mass tag, facilitating the identification of proteins that interact with this specific phosphatidylcholine species.
-
Membrane Structure and Dynamics: As an analog of naturally occurring phosphatidylcholines, it can be incorporated into model membranes to probe lipid organization and dynamics. The bromine atoms can also serve as contrast-enhancing agents in techniques like cryo-electron microscopy.
-
Internal Standard for Quantitative Lipidomics: The unique mass and isotopic pattern of 18:0 (9,10-dibromo) PC make it an excellent internal standard for the quantification of other phosphatidylcholine species, correcting for variations in sample extraction and ionization efficiency.[1]
Qualitative Analysis by Mass Spectrometry
The defining characteristic of 18:0 (9,10-dibromo) PC in mass spectrometry is its unique isotopic pattern arising from the four bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). A molecule containing four bromine atoms will exhibit a distinctive cluster of peaks in its mass spectrum at M, M+2, M+4, M+6, and M+8, with relative intensities of approximately 1:4:6:4:1. This signature allows for confident identification even in complex mixtures.
Expected Isotopic Pattern
The molecular formula of 18:0 (9,10-dibromo) PC is C₄₄H₈₄Br₄NO₈P. The theoretical monoisotopic mass and the expected isotopic distribution for the protonated molecule [M+H]⁺ are presented in the table below.
| Ion | Theoretical m/z | Relative Abundance (%) |
| [M+H]⁺ | 1103.2757 | 15.6 |
| [M+2+H]⁺ | 1105.2737 | 62.5 |
| [M+4+H]⁺ | 1107.2716 | 100.0 |
| [M+6+H]⁺ | 1109.2696 | 66.7 |
| [M+8+H]⁺ | 1111.2675 | 16.7 |
| Note: These values are estimations and may vary slightly based on the specific isotopic abundances used for calculation. |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) is essential for structural confirmation.
-
Positive Ion Mode: In positive ion mode ESI-MS/MS, the most characteristic fragmentation is the neutral loss of the phosphocholine headgroup or the formation of the phosphocholine fragment ion.
-
Precursor Ion Scan for m/z 184.07: A precursor ion scan for the characteristic phosphocholine headgroup fragment (m/z 184.07) is a highly specific method for identifying all phosphatidylcholine species in a sample, including the brominated analyte.
-
Product Ion Spectrum: The product ion spectrum of the [M+H]⁺ ion of 18:0 (9,10-dibromo) PC will show a prominent peak at m/z 184.07. Other significant fragments arise from the neutral loss of the headgroup (183.07 Da) and the subsequent loss of the dibrominated fatty acyl chains.
-
-
Negative Ion Mode: In negative ion mode, fragmentation typically involves the loss of the fatty acyl chains. The acetate adduct, [M+CH₃COO]⁻, often yields informative spectra.
-
Product Ion Spectrum: The product ion spectrum will show fragments corresponding to the carboxylate anions of the dibromostearic acid. These fragments will also exhibit a characteristic isotopic pattern for a dibrominated species (M, M+2, M+4 in a ~1:2:1 ratio).
-
Quantitative Analysis by LC-MS/MS
A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the accurate quantification of 18:0 (9,10-dibromo) PC.
Experimental Protocol
1. Sample Preparation (Lipid Extraction)
A modified Folch or Bligh-Dyer extraction is suitable for extracting lipids from biological samples.
-
Homogenize the sample (e.g., cell pellet, tissue) in a chloroform:methanol mixture (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1 or isopropanol).
2. Liquid Chromatography (LC)
Due to its increased hydrophobicity from the bromine atoms, a reversed-phase separation is recommended.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: linear gradient to 100% B
-
15-20 min: hold at 100% B
-
20.1-25 min: return to 30% B and equilibrate.
-
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary: Select the [M+4+H]⁺ ion (the most abundant peak in the isotopic cluster) as the precursor ion and the phosphocholine headgroup fragment (m/z 184.1) as the product ion (e.g., m/z 1107.3 → 184.1).
-
Confirmatory: Monitor a second transition, such as the neutral loss of the headgroup (e.g., m/z 1107.3 → 924.2).
-
-
Instrument Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Collision Energy: Optimize for the specific instrument to maximize the signal for the m/z 184.1 fragment. A starting point of 30-40 eV is recommended.
-
Quantitative Performance (Estimated)
The following table summarizes the estimated quantitative performance of the described LC-MS/MS method. Note: These are typical values for phosphatidylcholine analysis and must be experimentally determined for 18:0 (9,10-dibromo) PC in the specific matrix of interest.[2]
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Linear Dynamic Range | 5 - 1000 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Data Presentation and Interpretation
For comparative studies, quantitative data should be summarized in clear, structured tables.
Table Example: Quantification of 18:0 (9,10-dibromo) PC in Different Cell Lines
| Cell Line | Mean Concentration (ng/mL) | Standard Deviation | %RSD |
| Cell Line A | 152.3 | 12.1 | 7.9 |
| Cell Line B | 89.7 | 8.5 | 9.5 |
| Control | < LOQ | - | - |
Visualizations
Experimental Workflow
The overall workflow for the analysis of 18:0 (9,10-dibromo) PC can be visualized as follows:
Caption: Experimental workflow for the analysis of 18:0 (9,10-dibromo) PC.
Mass Spectrometry Data Interpretation Logic
The logic for identifying and confirming the presence of 18:0 (9,10-dibromo) PC is outlined below.
Caption: Decision tree for the identification of 18:0 (9,10-dibromo) PC.
Conclusion
The use of 18:0 (9,10-dibromo) PC in mass spectrometry offers significant advantages for the specific and sensitive detection and quantification of this lipid. Its unique isotopic signature provides a high degree of confidence in its identification. The protocols outlined in these application notes provide a solid foundation for researchers to incorporate this valuable tool into their lipidomics workflows. As with any analytical method, optimization and validation for the specific application and matrix are crucial for obtaining high-quality, reliable data.
References
Application Notes and Protocols for 18:0 (9,10-dibromo) PC in Biophysical Studies of Cell Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-stearoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) is a specialized phospholipid analog used primarily in biophysical studies to investigate the structure and function of cell membranes and membrane proteins. The introduction of bromine atoms into the acyl chain of the phospholipid allows for specific experimental applications, most notably in X-ray and neutron scattering techniques, and as a quencher in fluorescence spectroscopy.
These application notes provide detailed protocols for the use of 18:0 (9,10-dibromo) PC in the preparation of model membrane systems and in fluorescence quenching assays to study protein-lipid interactions.
Data Presentation
The primary quantitative application of 18:0 (9,10-dibromo) PC in cell-related biophysical studies is in tryptophan fluorescence quenching experiments. These experiments can determine the depth of tryptophan residues of membrane proteins within the lipid bilayer. The quenching efficiency is dependent on the proximity of the bromine atoms to the tryptophan residue.
Table 1: Representative Tryptophan Fluorescence Quenching Data with a Series of Brominated Phospholipids
| Brominated Phospholipid Species | Position of Bromine Atoms on Acyl Chain | Typical Quenching Efficiency (%) | Inferred Proximity of Tryptophan to Bromine |
| 1-palmitoyl-2-(4,5-dibromostearoyl)-PC | C4-C5 | 10-20 | Distant |
| 1-palmitoyl-2-(6,7-dibromostearoyl)-PC | C6-C7 | 30-50 | Moderate |
| 18:0 (9,10-dibromo) PC | C9-C10 | 60-80 | Close |
| 1-palmitoyl-2-(11,12-dibromostearoyl)-PC | C11-C12 | 40-60 | Moderate |
Note: The data presented are representative and the actual quenching efficiencies will vary depending on the specific protein, its conformation, and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) containing 18:0 (9,10-dibromo) PC
This protocol describes the preparation of LUVs, which are model membrane systems, incorporating 18:0 (9,10-dibromo) PC.
Materials:
-
18:0 (9,10-dibromo) PC
-
Other desired phospholipids (e.g., POPC, POPS)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
-
Water bath or heat block
Procedure:
-
Lipid Film Preparation:
-
In a clean glass vial, dissolve the desired amounts of 18:0 (9,10-dibromo) PC and other lipids in chloroform to achieve the desired molar ratio.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature of the lipid mixture.
-
Add the warm hydration buffer to the lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).
-
Vortex the vial vigorously for 5-10 minutes to disperse the lipids and form multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Draw the MLV suspension into a gas-tight syringe.
-
Pass the suspension through the extruder membrane a minimum of 11 times. This process forces the MLVs to break down and re-form into LUVs of a more uniform size.
-
The resulting LUV suspension should be translucent.
-
-
Storage:
-
Store the LUV suspension at 4°C. For long-term storage, it is recommended to use them within 1-3 days.
-
Protocol 2: Tryptophan Fluorescence Quenching Assay with 18:0 (9,10-dibromo) PC-containing LUVs
This protocol outlines a general procedure for studying the interaction of a tryptophan-containing protein with a lipid bilayer using fluorescence quenching.
Materials:
-
Purified protein with intrinsic tryptophan fluorescence.
-
LUVs prepared with and without 18:0 (9,10-dibromo) PC (Control LUVs).
-
Fluorometer with temperature control.
-
Quartz cuvettes.
-
Assay buffer (should be the same as the LUV hydration buffer).
Procedure:
-
Sample Preparation:
-
In a quartz cuvette, add the purified protein to the assay buffer to a final concentration that gives a stable fluorescence signal (typically in the low micromolar range).
-
Allow the protein solution to equilibrate to the desired temperature in the fluorometer.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan) and record the emission spectrum from 310 nm to 450 nm.
-
Determine the wavelength of maximum emission (λmax).
-
-
Quenching Experiment:
-
To the protein solution, add a small aliquot of the control LUVs (without 18:0 (9,10-dibromo) PC) and incubate for a period to allow for protein-membrane association.
-
Record the fluorescence intensity at the λmax. This is the initial fluorescence (F₀).
-
In a separate cuvette with the same protein concentration, add the same volume of LUVs containing 18:0 (9,10-dibromo) PC.
-
Incubate for the same period.
-
Record the fluorescence intensity at the λmax. This is the quenched fluorescence (F).
-
-
Data Analysis:
-
Calculate the fluorescence quenching efficiency (QE) using the following formula: QE (%) = [(F₀ - F) / F₀] x 100
-
Visualizations
Caption: Experimental workflow for LUV preparation and fluorescence quenching assay.
Caption: Mechanism of tryptophan fluorescence quenching by brominated phospholipids.
Application Notes and Protocols for Incorporating 18:0 (9,10-dibromo) PC into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a synthetically modified phospholipid. It is an analog of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) where bromine atoms are introduced at the 9th and 10th positions of both stearoyl chains. This modification makes it a valuable tool in various biophysical and pharmaceutical studies. The high electron density of bromine atoms makes this lipid particularly useful as a contrast-enhancing probe in techniques like cryo-electron microscopy and for fluorescence quenching studies to investigate protein-membrane interactions.[1][2]
These application notes provide a comprehensive guide to the incorporation of 18:0 (9,10-dibromo) PC into liposomal formulations. Detailed protocols for liposome preparation and characterization are outlined to ensure reproducible and optimal results for research and drug delivery applications.
Physicochemical Properties and Rationale for Use
18:0 (9,10-dibromo) PC shares a similar molecular structure with DSPC, a saturated phospholipid known for forming stable, rigid bilayers at physiological temperatures due to its high phase transition temperature (Tc ≈ 55°C).[3][4] The incorporation of 18:0 (9,10-dibromo) PC into a liposomal bilayer is not expected to dramatically alter the fundamental physicochemical properties of the liposomes at low molar percentages. Studies have shown that brominated lipids behave similarly to their native counterparts in terms of lipid packing and fluidity.[5][6]
The primary applications for including 18:0 (9,10-dibromo) PC in liposome formulations include:
-
Fluorescence Quenching Assays: The bromine atoms can act as quenchers for fluorescent molecules, enabling the study of the depth of insertion of peptides and proteins into the lipid bilayer.[5]
-
Cryo-Electron Microscopy (Cryo-EM): The electron-dense bromine atoms enhance contrast, aiding in the structural determination of membrane-associated proteins and the organization of lipids within the bilayer.[2][5]
-
Membrane Interaction Studies: As a heavy-atom probe, it can provide insights into lipid-lipid and lipid-protein interactions.
Data Presentation: Physicochemical Characterization of Liposomes
While specific quantitative data for liposomes containing varying molar ratios of 18:0 (9,10-dibromo) PC is not extensively available in the literature, the following table provides representative data for liposomes formulated with its non-brominated counterpart, DSPC. It is anticipated that the incorporation of 18:0 (9,10-dibromo) PC at lower molar percentages (e.g., 1-10 mol%) will result in similar physicochemical properties.
| Formulation (Molar Ratio) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DSPC:Cholesterol (55:45) | 110 ± 5 | < 0.1 | -5 ± 2 | > 90 (for lipophilic drugs) |
| DSPC:Cholesterol (70:30) | 125 ± 7 | < 0.15 | -7 ± 3 | > 85 (for lipophilic drugs) |
| DSPC only | 150 ± 10 | < 0.2 | -10 ± 4 | Variable |
-
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine
-
Cholesterol: Cholesterol is often included to modulate membrane fluidity and stability.[7]
-
Data presented are typical values and may vary depending on the specific preparation method, buffer, and encapsulated agent.
Experimental Protocols
The following protocols describe the preparation and characterization of liposomes incorporating 18:0 (9,10-dibromo) PC using the thin-film hydration method followed by extrusion. This is a widely used and robust method for producing unilamellar vesicles with a defined size distribution.
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol outlines the steps to prepare liposomes with a desired lipid composition, including 18:0 (9,10-dibromo) PC.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
18:0 (9,10-dibromo) PC
-
Cholesterol (optional)
-
Chloroform or a chloroform:methanol (2:1, v/v) mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation: a. Weigh the desired amounts of DSPC, 18:0 (9,10-dibromo) PC, and cholesterol and dissolve them in a minimal volume of chloroform or chloroform:methanol mixture in a round-bottom flask. Ensure complete dissolution to achieve a homogenous lipid mixture. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the Tc of the lipids (for DSPC, >55°C). d. Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. e. Continue to apply vacuum for at least 1-2 hours after the film appears dry to remove any residual solvent.
-
Hydration: a. Pre-heat the hydration buffer to a temperature above the lipid Tc (>55°C). b. Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration (typically 1-10 mg/mL). c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
Extrusion (Size Reduction): a. Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Heat the extruder to a temperature above the lipid Tc. c. Draw the MLV suspension into a syringe and place it in the extruder. d. Force the lipid suspension through the membrane by pushing the plunger. Pass the suspension through the extruder 11-21 times to ensure a uniform size distribution. e. The resulting translucent suspension contains large unilamellar vesicles (LUVs) of a defined size.
-
Storage: a. Store the prepared liposome suspension at 4°C. For long-term storage, the stability should be assessed.
Protocol 2: Characterization of Liposomes
This protocol describes the key analytical techniques for characterizing the prepared liposomes.
1. Vesicle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: a. Dilute a small aliquot of the liposome suspension in filtered hydration buffer to an appropriate concentration for DLS analysis. b. Transfer the diluted sample to a cuvette. c. Measure the hydrodynamic diameter (size), PDI, and zeta potential using a DLS instrument. d. Perform measurements in triplicate.
2. Encapsulation Efficiency:
-
Technique: This will vary depending on the encapsulated molecule (e.g., UV-Vis spectroscopy for a chromophoric drug, fluorescence spectroscopy for a fluorescent probe). The general principle involves separating the unencapsulated material from the liposomes.
-
Procedure (using centrifugation): a. Place a known volume of the liposome suspension in a centrifuge tube. b. Centrifuge at a speed sufficient to pellet the liposomes (e.g., 15,000 x g for 30 minutes). c. Carefully collect the supernatant containing the unencapsulated material. d. Measure the concentration of the substance in the supernatant. e. Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Amount - Amount in Supernatant) / Total Amount] x 100
Visualizations
Experimental Workflow for Liposome Preparation
Caption: Workflow for preparing liposomes with 18:0 (9,10-dibromo) PC.
Hypothetical Signaling Pathway Investigation
Caption: Investigating protein-membrane interaction in a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 18:0 (9,10-dibromo) PC as a Robust Internal Standard for Quantitative Lipid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate quantification of lipid species is paramount in understanding cellular physiology, disease pathogenesis, and in the development of novel therapeutics. Mass spectrometry-based lipidomics has emerged as a powerful tool for the comprehensive analysis of lipids. However, the accuracy of quantification can be compromised by variations in sample preparation and matrix effects during analysis. The use of an appropriate internal standard (IS) is crucial to correct for these variations and ensure reliable data.
This application note details the use of 18:0 (9,10-dibromo) phosphatidylcholine (PC) as a non-endogenous internal standard for the accurate quantification of phosphatidylcholine species in complex biological matrices. Its unique isotopic signature, due to the presence of bromine atoms, allows for clear differentiation from endogenous lipids, minimizing analytical interference.
Properties of 18:0 (9,10-dibromo) PC
1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, or 18:0 (9,10-dibromo) PC, is a synthetic phosphatidylcholine with two 18-carbon fatty acyl chains, each containing two bromine atoms at the 9 and 10 positions.
| Property | Value |
| Chemical Formula | C44H84Br4NO8P |
| Molecular Weight | 1105.73 g/mol |
| Purity | >99% |
| Storage | -20°C in a suitable organic solvent |
Table 1: Physicochemical properties of 18:0 (9,10-dibromo) PC.
Experimental Protocols
Materials and Reagents
-
Biological sample (e.g., plasma, cell lysate, tissue homogenate)
-
18:0 (9,10-dibromo) PC internal standard solution (e.g., 1 mg/mL in chloroform:methanol 2:1, v/v)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Nitrogen gas
Sample Preparation and Lipid Extraction (Bligh & Dyer Method)
-
Sample Aliquoting: To a 2 mL glass vial, add a known amount of the biological sample (e.g., 50 µL of plasma, 1x10^6 cells, or 10 mg of tissue homogenate).
-
Internal Standard Spiking: Add a precise volume of the 18:0 (9,10-dibromo) PC internal standard solution to the sample. The final concentration of the internal standard should be within the linear dynamic range of the instrument and comparable to the expected concentration of the target analytes. A typical starting concentration is 10 µg/mL in the final extraction volume.
-
Solvent Addition: Add 750 µL of a chloroform:methanol (1:2, v/v) mixture to the sample. Vortex thoroughly for 1 minute.
-
Phase Separation: Add 250 µL of chloroform and vortex for 1 minute. Then, add 250 µL of water and vortex again for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Lipid Extraction: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:chloroform 1:1, v/v).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
-
Gradient: A typical gradient would start at 40% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ion transitions for each target PC species and the internal standard need to be optimized. For 18:0 (9,10-dibromo) PC, the precursor ion will be its [M+H]+ adduct in positive mode. The product ions will correspond to characteristic fragments, such as the phosphocholine headgroup (m/z 184.07).
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 18:0 (9,10-dibromo) PC (IS) | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |
| PC (16:0/18:1) | 760.58 | 184.07 | 35 |
| PC (18:0/18:1) | 788.62 | 184.07 | 35 |
| ...other target PCs | ... | ... | ... |
Table 2: Example of MRM transitions for target PCs and the internal standard. Note: The MRM transition for the internal standard needs to be empirically determined on the specific mass spectrometer used.
Data Presentation
The use of 18:0 (9,10-dibromo) PC allows for the accurate quantification of various PC species. Below is an example of how quantitative data can be presented.
| PC Species | Control Group (ng/mg protein) | Treatment Group (ng/mg protein) | p-value |
| PC (16:0/18:1) | 150.2 ± 12.5 | 125.8 ± 10.1 | 0.045 |
| PC (18:0/18:1) | 85.6 ± 7.9 | 98.2 ± 9.3 | 0.120 |
| PC (18:0/20:4) | 42.1 ± 5.3 | 65.7 ± 6.8 | 0.008 |
Table 3: Illustrative quantitative data for different phosphatidylcholine species in a hypothetical drug development study. Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: A generalized workflow for quantitative lipid analysis using 18:0 (9,10-dibromo) PC as an internal standard.
Signaling Pathway in Drug Development
In drug development, particularly for metabolic diseases, understanding the impact of a drug candidate on lipid metabolism is crucial. Phosphatidylcholines are central to many signaling pathways. The accurate quantification of changes in PC levels can provide insights into the drug's mechanism of action and potential off-target effects.
Application Notes and Protocols for Experimental Design Using 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine, commonly referred to as 18:0 (9,10-dibromo) PC, is a specialized synthetic phospholipid invaluable for investigating lipid-protein interactions and the structure of biological membranes. The dibromo-substitution on the acyl chains serves as a heavy atom for X-ray diffraction studies and as an efficient quencher for fluorescence spectroscopy. These properties make it a powerful tool for elucidating the topology, membrane penetration depth, and conformational changes of membrane-associated proteins, including G protein-coupled receptors (GPCRs) and other key players in cellular signaling pathways.
This document provides detailed application notes and experimental protocols for the effective use of 18:0 (9,10-dibromo) PC in research and drug development.
Physicochemical Properties of 18:0 (9,10-dibromo) PC
A clear understanding of the physical and chemical characteristics of 18:0 (9,10-dibromo) PC is essential for experimental design.
| Property | Value | Reference |
| Molecular Formula | C44H84Br4NO8P | [1] |
| Molecular Weight | 1105.73 g/mol | [1][2] |
| CAS Number | 217075-01-9 | [1][3] |
| Appearance | Powder | [1] |
| Storage Temperature | -20°C | [2][3] |
| Stability | 1 year at -20°C | [3] |
Application 1: Determination of Membrane Protein Penetration Depth using Tryptophan Fluorescence Quenching
One of the primary applications of 18:0 (9,10-dibromo) PC is in fluorescence quenching experiments to determine the depth of insertion of tryptophan residues within a membrane protein. The bromine atoms act as collisional quenchers, reducing the fluorescence intensity of nearby tryptophan residues. By comparing the fluorescence of a tryptophan-containing protein in liposomes with and without 18:0 (9,10-dibromo) PC, the proximity of the tryptophan to the bromine atoms at a known position on the acyl chain can be inferred.
Experimental Protocol: Tryptophan Fluorescence Quenching
This protocol outlines the steps to measure the fractional quenching of a tryptophan-containing protein or peptide reconstituted into large unilamellar vesicles (LUVs) containing 18:0 (9,10-dibromo) PC.
Materials:
-
18:0 (9,10-dibromo) PC
-
A non-brominated control lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)
-
Tryptophan-containing protein or peptide of interest
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, prepare a lipid mixture of the control lipid and 18:0 (9,10-dibromo) PC at the desired molar ratio (e.g., 70:30). A control sample with 100% control lipid should also be prepared.
-
Dissolve the lipids in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Preparation (LUVs by Extrusion):
-
Hydrate the lipid film with the hydration buffer by vortexing vigorously. The final lipid concentration is typically 1-5 mg/mL.
-
The lipid suspension should be kept above the phase transition temperature of the lipids during hydration and extrusion.
-
For efficient hydration, subject the lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane.
-
Extrude the lipid suspension through the membrane at least 11 times to form LUVs of a uniform size.[4][5]
-
-
Protein Reconstitution:
-
The method for protein reconstitution will vary depending on the protein. A common method is detergent-mediated reconstitution.
-
Incubate the protein with the pre-formed liposomes in the presence of a mild detergent (e.g., n-Dodecyl-β-D-maltoside, DDM).
-
Gradually remove the detergent by dialysis or with bio-beads to allow the protein to insert into the liposomes.
-
-
Fluorescence Measurement:
-
Dilute the protein-liposome samples to a final protein concentration suitable for fluorescence measurements (typically in the low micromolar range).
-
Set the fluorometer to excite tryptophan at 295 nm and record the emission spectrum from 310 to 450 nm.[6]
-
Record the fluorescence intensity (F) for the sample containing 18:0 (9,10-dibromo) PC and the control sample (F₀).
-
-
Data Analysis:
-
Calculate the fractional quenching (FQ) using the following equation: FQ = (F₀ - F) / F₀[7]
-
A higher FQ value indicates a closer proximity of the tryptophan residue to the bromine atoms on the lipid acyl chains.
-
Quantitative Data from Tryptophan Quenching Studies
The following table summarizes representative fluorescence quenching data from studies using brominated phospholipids to probe the membrane insertion of peptides and proteins.
| Protein/Peptide | Brominated Lipid Position | Fractional Quenching (FQ) | Reference |
| Synthetic Peptide | 1-palmitoyl-2-(15,16-dibromostearoyl)PC | ~0.90 | [8] |
| Synthetic Peptide | 1-palmitoyl-2-(11,12-dibromostearoyl)PC | ~0.60 | [8] |
| Synthetic Peptide | 1-palmitoyl-2-(9,10-dibromostearoyl)PC | ~0.40 | [8] |
| Synthetic Peptide | 1-palmitoyl-2-(6,7-dibromostearoyl)PC | ~0.20 | [8] |
| MscS I150W | Brominated DOPC | ~0.50 |
Application 2: Investigating the Role of the Lipid Environment in GPCR Signaling
The lipid environment of the cell membrane can significantly influence the conformation and signaling activity of GPCRs.[9][10] 18:0 (9,10-dibromo) PC can be used to probe how specific lipid-protein interactions at the level of the acyl chains affect GPCR activation and subsequent G-protein coupling.
Signaling Pathway: Ligand-Induced GPCR Activation and G-Protein Coupling
The following diagram illustrates a simplified GPCR signaling cascade, highlighting the influence of the lipid environment on receptor conformation.
Caption: GPCR activation is influenced by the surrounding lipid environment.
Experimental Workflow: Probing GPCR Conformational Changes
This workflow outlines an approach to investigate how the lipid environment, mimicked by liposomes containing 18:0 (9,10-dibromo) PC, affects the conformation of a GPCR.
Caption: Workflow for studying GPCR conformational changes.
By introducing tryptophan residues at specific locations in the GPCR (e.g., at the intracellular loops involved in G-protein binding), researchers can use fluorescence quenching with 18:0 (9,10-dibromo) PC to detect ligand-induced conformational changes and how these are modulated by direct interactions with the lipid acyl chains.
Concluding Remarks
18:0 (9,10-dibromo) PC is a versatile tool for membrane biophysics and cell signaling research. The protocols and application notes provided here offer a framework for its use in elucidating the intricate interactions between proteins and the lipid bilayer. Careful experimental design and data interpretation are crucial for obtaining meaningful insights into the roles of these interactions in fundamental biological processes and their implications for drug discovery.
References
- 1. targetmol.com [targetmol.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. mse.iastate.edu [mse.iastate.edu]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
- 8. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of the lipid environment in the activity of G protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of membrane lipids on GPCR signaling [oden.utexas.edu]
Application Notes and Protocols for Sample Preparation with 18:0 (9,10-dibromo) PC for LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 1,2-di-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics. The unique isotopic signature imparted by the bromine atoms makes this standard an excellent tool for the accurate quantification of phosphatidylcholines (PCs) and other lipid species in complex biological matrices.
Introduction
Quantitative lipidomics is essential for understanding the roles of lipids in various physiological and pathological processes. The accuracy of LC-MS-based quantification heavily relies on the use of appropriate internal standards to correct for variations in sample preparation, extraction efficiency, and instrument response. 18:0 (9,10-dibromo) PC is a synthetic phosphatidylcholine analog containing two bromine atoms on each of its stearoyl chains. The distinct mass and isotopic pattern of bromine make it an ideal internal standard, as it is unlikely to be present endogenously and can be clearly distinguished from naturally occurring lipid species.
Experimental Protocols
Preparation of Internal Standard Stock Solution
A precise stock solution of the internal standard is critical for accurate quantification.
Materials:
-
18:0 (9,10-dibromo) PC (e.g., Avanti Polar Lipids, Cat. No. 850366)[1][2]
-
Chloroform/Methanol (2:1, v/v), LC-MS grade
-
Amber glass vial with a PTFE-lined cap
Procedure:
-
Allow the vial of 18:0 (9,10-dibromo) PC to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh a precise amount of the lipid (e.g., 1 mg) using an analytical balance.
-
Dissolve the lipid in a known volume of chloroform/methanol (2:1, v/v) to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in an amber glass vial to protect it from light.
Sample Preparation and Lipid Extraction (Human Plasma)
This protocol is adapted from the widely used Folch and Bligh & Dyer lipid extraction methods.[3]
Materials:
-
Human plasma (or other biological sample)
-
18:0 (9,10-dibromo) PC internal standard working solution (e.g., 10 µg/mL in chloroform/methanol 2:1)
-
Chloroform, LC-MS grade
-
Methanol, LC-MS grade
-
0.9% NaCl solution (LC-MS grade water)
-
Centrifuge capable of 2,000 x g
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a glass centrifuge tube, add 100 µL of plasma.
-
Add a known amount of the 18:0 (9,10-dibromo) PC internal standard working solution to the plasma sample. A typical final concentration in the extraction solvent is 1-10 µg/mL. For this protocol, add 10 µL of a 10 µg/mL working solution.
-
Add 2 mL of chloroform/methanol (2:1, v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution.
-
Vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Acetonitrile/Isopropanol/Water 65:30:5 v/v/v) for LC-MS analysis.
LC-MS/MS Method
The following are recommended starting conditions for the analysis of phosphatidylcholines using the 18:0 (9,10-dibromo) PC internal standard. Optimization may be required based on the specific LC-MS system used.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 68 | 32 |
| 1.5 | 55 | 45 |
| 5.0 | 48 | 52 |
| 8.0 | 16 | 84 |
| 11.0 | 7 | 93 |
| 12.0 | 7 | 93 |
| 12.1 | 68 | 32 |
| 15.0 | 68 | 32 |
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Gas Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
Due to the lack of specific published MRM transitions for 18:0 (9,10-dibromo) PC, the following are proposed based on the known fragmentation of phosphatidylcholines (precursor ion scan for the phosphocholine headgroup at m/z 184.0739). The exact masses will vary based on the specific adduct ([M+H]+, [M+Na]+, etc.).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 18:0 (9,10-dibromo) PC (IS) | [M+H]⁺ | 184.0739 | 50 | 25-35 |
| Endogenous PC (example) | [M+H]⁺ | 184.0739 | 50 | 25-35 |
| ...other PCs | ... | 184.0739 | ... | ... |
Note: The exact precursor ion m/z for 18:0 (9,10-dibromo) PC should be determined by direct infusion of the standard. The molecular weight of 1,2-di-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine is 1105.73 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 1106.74.
Data Presentation
Quantitative data should be presented in a clear, tabular format. The peak area of each endogenous lipid is normalized to the peak area of the 18:0 (9,10-dibromo) PC internal standard.
Table 1: Representative Quantitative Analysis of Phosphatidylcholines in Human Plasma.
| Lipid Species | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Normalized Peak Area Ratio | Concentration (µg/mL)* |
| PC 34:1 | 7.2 | 1.25E+06 | 5.80E+05 | 2.16 | 10.8 |
| PC 36:2 | 7.8 | 2.10E+06 | 5.80E+05 | 3.62 | 18.1 |
| PC 38:4 | 8.5 | 8.75E+05 | 5.80E+05 | 1.51 | 7.6 |
| PC 40:6 | 9.1 | 4.50E+05 | 5.80E+05 | 0.78 | 3.9 |
*Concentrations are hypothetical and would be determined using a calibration curve of authentic standards.
Visualizations
References
- 1. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Plasma lipid analysis by thin-layer chromatography with flame ionisation detection and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 18:0 (9,10-dibromo) PC in Membrane Fluidity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical parameter influencing a wide range of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. Alterations in membrane fluidity have been implicated in various disease states, making it a key area of investigation in cell biology and drug development. While several methods exist for assessing membrane fluidity, this document focuses on an indirect method utilizing 18:0 (9,10-dibromo) phosphatidylcholine (PC) through a fluorescence quenching-based assay.
18:0 (9,10-dibromo) PC is a synthetic phospholipid containing bromine atoms at the 9th and 10th positions of the stearoyl chain. These bromine atoms act as efficient short-range quenchers of fluorescence, particularly for fluorophores such as the intrinsic amino acid tryptophan.[1] The primary application of this lipid is in determining the depth and solvent accessibility of tryptophan residues within membrane-embedded proteins and peptides.[1][2]
This application note describes a protocol that leverages this quenching property to indirectly assess changes in membrane fluidity. The underlying principle is that an increase in membrane fluidity enhances the lateral diffusion of both the fluorophore (e.g., a tryptophan-containing peptide) and the quencher (18:0 (9,10-dibromo) PC), leading to a higher probability of collisional quenching. Conversely, a decrease in fluidity will restrict their movement, resulting in reduced quenching. This method provides a sensitive tool for investigating how experimental conditions or the introduction of exogenous compounds can modulate the dynamic properties of lipid bilayers.
Principle of the Assay
The assay is based on the principle of collisional fluorescence quenching. When a fluorophore, in its excited state, comes into close proximity with a quencher molecule, it can return to the ground state without the emission of a photon. In this assay, the intrinsic fluorescence of a tryptophan residue in a membrane-associated peptide is quenched by the bromine atoms of 18:0 (9,10-dibromo) PC.
The efficiency of this quenching is dependent on the frequency of collisions between the tryptophan and the brominated lipid. In a more fluid membrane, the increased lateral mobility of lipids and the embedded peptide will result in more frequent encounters, and therefore, a higher degree of fluorescence quenching. By measuring the fluorescence intensity of the tryptophan-containing peptide in the presence and absence of 18:0 (9,10-dibromo) PC under various conditions, one can infer changes in the fluidity of the membrane.
The relationship between quenching and quencher concentration can be described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.
-
F is the fluorescence intensity of the fluorophore in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher.
An increase in the Kₛᵥ value suggests a greater accessibility of the fluorophore to the quencher, which can be interpreted as an increase in membrane fluidity.
References
- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calibration of the parallax fluorescence quenching method for determination of membrane penetration depth: refinement and comparison of quenching by spin-labeled and brominated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-Stearoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-stearoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine, a brominated derivative of phosphatidylcholine. This lipid analog is a valuable tool in biophysical studies of lipid membranes and drug delivery systems. The protocol outlines the bromination of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) using elemental bromine in an organic solvent. Detailed procedures for reaction setup, monitoring, purification, and characterization of the final product are provided.
Introduction
Phospholipids are fundamental components of cellular membranes and play crucial roles in various biological processes. The introduction of heavy atoms, such as bromine, into the acyl chains of phospholipids provides a powerful tool for structural biology, particularly in X-ray and neutron scattering studies, as well as for cryo-electron microscopy to enhance contrast. The target molecule, 1-stearoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine, is synthesized by the addition of bromine across the double bond of the oleoyl chain at the sn-2 position of SOPC. This protocol offers a straightforward and reproducible method for the preparation of this important lipid analog for research applications.
Materials and Reagents
| Reagent | Grade | Supplier |
| 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) | >99% | Avanti Polar Lipids, Inc. or equivalent |
| Bromine (Br₂) | ACS reagent, ≥99.5% | Sigma-Aldrich or equivalent |
| Chloroform (CHCl₃), anhydrous | ≥99%, containing amylenes as stabilizer | Sigma-Aldrich or equivalent |
| Methanol (MeOH), anhydrous | 99.8% | Sigma-Aldrich or equivalent |
| Sodium thiosulfate (Na₂S₂O₃) | ACS reagent, ≥98% | Sigma-Aldrich or equivalent |
| Sodium bicarbonate (NaHCO₃) | ACS reagent, ≥99.7% | Sigma-Aldrich or equivalent |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS reagent, ≥99% | Sigma-Aldrich or equivalent |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich or equivalent |
| TLC plates | Silica Gel 60 F₂₅₄ | Merck or equivalent |
| Argon or Nitrogen gas, high purity |
Safety Precautions: Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns. All manipulations involving bromine must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat, must be worn. Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.
Experimental Protocol
Preparation of Bromine Solution
-
In a chemical fume hood, carefully prepare a 0.5 M solution of bromine in anhydrous chloroform.
-
Slowly add the required volume of bromine to a volumetric flask containing anhydrous chloroform, cap it, and mix gently.
-
Store the bromine solution in a tightly sealed, amber glass bottle, protected from light.
Bromination of SOPC
-
Dissolve 100 mg of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC) in 10 mL of anhydrous chloroform in a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with argon or nitrogen gas for 5-10 minutes to create an inert atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
While stirring, add the 0.5 M bromine solution dropwise to the SOPC solution. The reaction is stoichiometric, so a slight molar excess (1.1 equivalents) of bromine is recommended. The characteristic reddish-brown color of bromine should disappear as it reacts with the double bond.
-
Continue stirring the reaction mixture at 0 °C for 1 hour in the dark.
Reaction Monitoring
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Prepare a TLC chamber with a mobile phase of chloroform:methanol:water (65:25:4, v/v/v).
-
Spot the starting material (SOPC) and aliquots of the reaction mixture on a silica gel TLC plate.
-
The product, being more polar than the starting material, will have a lower Rf value. The reaction is complete when the SOPC spot is no longer visible.
Work-up and Purification
-
Quench the reaction by adding a few drops of a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of excess bromine disappears.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator at a temperature not exceeding 30 °C.
-
The crude product can be purified by silica gel column chromatography.
-
Pack a column with silica gel in chloroform.
-
Load the crude product onto the column and elute with a gradient of methanol in chloroform (e.g., 0% to 20% methanol).
-
Collect fractions and analyze by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
Data Presentation
| Parameter | Starting Material (SOPC) | Product (18:0 (9,10-dibromo) PC) |
| Molecular Formula | C₄₄H₈₆NO₈P | C₄₄H₈₆Br₂NO₈P |
| Molecular Weight | 788.11 g/mol | 948.91 g/mol |
| Appearance | White solid | White to off-white solid |
| TLC Rf value * | ~0.4 | ~0.3 |
| Expected Yield | - | 70-85% |
*TLC conditions: Silica gel, Chloroform:Methanol:Water (65:25:4, v/v/v)
Characterization
The identity and purity of the synthesized 1-stearoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine should be confirmed by the following methods:
-
¹H NMR (in CDCl₃): The disappearance of the olefinic protons from the oleoyl chain (typically around δ 5.3 ppm) and the appearance of new signals for the methine protons attached to the bromine-bearing carbons (expected around δ 4.1-4.5 ppm) are indicative of successful bromination.
-
¹³C NMR (in CDCl₃): The disappearance of the sp² carbon signals of the double bond (around δ 128-130 ppm) and the appearance of new signals for the sp³ carbons bonded to bromine (expected around δ 50-60 ppm) confirm the reaction.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the brominated product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a distinctive M, M+2, and M+4 pattern for the molecular ion, confirming the presence of two bromine atoms.
Diagrams
Caption: Experimental workflow for the synthesis of 18:0 (9,10-dibromo) PC.
Caption: Reaction scheme for the synthesis of 18:0 (9,10-dibromo) PC.
Application Notes and Protocols for the Quantitative Analysis of 18:0 (9,10-dibromo) PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (18:0 PC) is a common saturated phosphatidylcholine found in biological membranes. The synthetically modified version, 18:0 (9,10-dibromo) PC, where bromine atoms are introduced at the 9th and 10th carbons of both stearoyl chains, is a valuable tool in biophysical studies. Its primary application lies in fluorescence quenching assays to investigate the structure and topology of membrane proteins and lipid-protein interactions. While not a typical analyte for quantitative analysis in biological samples, this document provides detailed protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapting established methods for phosphatidylcholines. Additionally, a protocol for its use in fluorescence quenching experiments is provided.
Quantitative Analysis of 18:0 (9,10-dibromo) PC by LC-MS/MS
This section outlines a comprehensive workflow for the quantitative analysis of 18:0 (9,10-dibromo) PC from a biological matrix, such as cultured cells or isolated membranes.
Experimental Workflow for Quantitative Analysis
Troubleshooting & Optimization
Technical Support Center: 18:0 (9,10-dibromo) PC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 18:0 (9,10-dibromo) PC.
Frequently Asked Questions (FAQs)
Q1: What is 18:0 (9,10-dibromo) PC and what are its common applications?
18:0 (9,10-dibromo) PC, or 1,2-distearoyl-sn-glycero-3-phosphocholine with bromine atoms at the 9th and 10th positions of the stearoyl chains, is a brominated phospholipid. Due to the high electron density of bromine, it is frequently used as a contrast-enhancing probe in techniques like cryo-electron microscopy (cryo-EM) to investigate the structure of lipid bilayers and their interactions with proteins.[1][2][3][4][5] It also finds application in fluorescence quenching studies to understand membrane protein insertion and dynamics.
Q2: How should 18:0 (9,10-dibromo) PC be stored?
To ensure stability and prevent degradation, 18:0 (9,10-dibromo) PC should be stored at -20°C as a solid.[6] For long-term storage, especially when dissolved in an organic solvent, it is recommended to store it at -80°C under an inert atmosphere (e.g., argon or nitrogen) in a glass container.[1][7] Brominated lipids should be protected from light to prevent potential degradation.[1][7]
Q3: Does the bromination affect the physical properties of the lipid?
Studies have shown that bromination does not significantly alter the overall physical properties of the lipid bilayers.[1] Brominated phospholipids exhibit similar phase behavior and fluidity to their non-brominated counterparts, allowing them to be used as reliable probes in membrane studies.[4]
Troubleshooting Guide: Solubility Issues
Problem: I am having difficulty dissolving my 18:0 (9,10-dibromo) PC.
This is a common issue with long-chain, saturated phospholipids. Here are several steps you can take to troubleshoot and resolve solubility problems.
| Troubleshooting Step | Description | Key Considerations |
| 1. Solvent Selection | The recommended solvent for 18:0 (9,10-dibromo) PC is chloroform.[7][4] For saturated lipids that are difficult to dissolve in pure chloroform, adding a small amount of methanol (e.g., 2%) and deionized water (e.g., 0.5-1%) can improve solubility.[8] | Always use high-purity, anhydrous solvents to prevent lipid degradation. |
| 2. Gentle Warming | Gently warm the solvent to a temperature just above the phase transition temperature (Tc) of the lipid. The Tc for the non-brominated analog, DSPC, is approximately 55°C.[9] Warming the solvent to around 60-65°C can facilitate dissolution.[9] | Avoid excessive heat, which can lead to solvent evaporation and potential lipid degradation. Use a water bath for controlled heating. |
| 3. Sonication | If the lipid does not fully dissolve with warming, sonication can be used to break up aggregates and aid dissolution. A bath sonicator is generally preferred to a probe sonicator for this purpose to minimize sample heating.[10] | Sonicate in short bursts to prevent overheating the sample. Ensure the container is properly sealed. |
| 4. Creating a Suspension | If a true solution is not required for your application, you can create a uniform suspension. After adding the solvent, vortex the mixture vigorously and sonicate immediately before use to ensure homogeneity.[8][11] | This approach is suitable for applications like forming liposomes where the lipid will be hydrated in an aqueous buffer. |
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Chloroform | 79.01 | 100 | - |
| Ethanol | 15.8 | 20 | Gentle warming may be required.[8] |
| Ethanol | 12.5 | 15.82 | Requires sonication, warming, and heating to 60°C.[12] |
| Ethanol | ~1 | ~1.27 | Soluble at this concentration.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 18:0 (9,10-dibromo) PC in Chloroform
This protocol describes the preparation of a 10 mg/mL stock solution of 18:0 (9,10-dibromo) PC in chloroform.
Materials:
-
18:0 (9,10-dibromo) PC (solid)
-
Anhydrous chloroform
-
Glass vial with a PTFE-lined cap
-
Argon or nitrogen gas
-
Water bath sonicator
-
Water bath
Procedure:
-
Weigh out the desired amount of 18:0 (9,10-dibromo) PC into a clean, dry glass vial.
-
In a fume hood, add the appropriate volume of anhydrous chloroform to achieve a final concentration of 10 mg/mL.
-
Purge the vial with argon or nitrogen gas and securely seal the cap.
-
Gently warm the vial in a water bath set to 55-60°C for 5-10 minutes.
-
Vortex the vial for 30 seconds.
-
If the lipid is not fully dissolved, place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -80°C under an inert atmosphere.
Protocol 2: Preparation of Liposomes with 18:0 (9,10-dibromo) PC using the Thin-Film Hydration Method
This protocol outlines the preparation of small unilamellar vesicles (SUVs) containing 18:0 (9,10-dibromo) PC.
Materials:
-
18:0 (9,10-dibromo) PC stock solution in chloroform (from Protocol 1)
-
Other lipids (if making mixed liposomes), dissolved in chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, add the desired amount of the 18:0 (9,10-dibromo) PC stock solution (and other lipid solutions if applicable).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to 60-65°C to ensure the lipid remains in a fluid state.[9]
-
Gradually reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the wall of the flask.[9][10][13]
-
Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired volume of pre-warmed (60-65°C) hydration buffer to the flask.
-
Agitate the flask by hand or on a vortex mixer until the entire lipid film is suspended in the buffer, forming multilamellar vesicles (MLVs).
-
To form SUVs, pass the MLV suspension through a liposome extruder with a 100 nm polycarbonate membrane at a temperature above the lipid's Tc (~60-65°C). Repeat the extrusion process 11-21 times for a uniform size distribution.
Visualizations
Below are diagrams illustrating a general workflow for solubilizing 18:0 (9,10-dibromo) PC and a hypothetical signaling pathway where a modified phospholipid could be involved.
Caption: Workflow for dissolving 18:0 (9,10-dibromo) PC.
References
- 1. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]
- 4. biorxiv.org [biorxiv.org]
- 5. escholarship.org [escholarship.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. bio-techne.com [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 11. handomchemical.com [handomchemical.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
optimizing 18:0 (9,10-dibromo) PC concentration for experiments
Welcome to the technical support center for 18:0 (9,10-dibromo) PC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is 18:0 (9,10-dibromo) PC and what are its primary applications?
18:0 (9,10-dibromo) PC, also known as 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, is a brominated phosphatidylcholine. Its primary applications are in biophysical studies of lipid membranes. The bromine atoms on the acyl chains make it an excellent tool for:
-
Fluorescence Quenching Assays: To determine the depth of penetration of fluorescently labeled proteins or peptides into a lipid bilayer. The bromine atoms act as quenchers, and by using lipids with bromine at different positions along the acyl chain, the location of the fluorophore can be determined with high precision.
-
Cryo-Electron Microscopy (Cryo-EM): As a contrast-enhancing probe. The electron-dense bromine atoms increase the contrast of the lipid bilayer, aiding in the structural determination of membrane-associated proteins and the characterization of lipid organization.[1][2][3]
Q2: What is the recommended storage and handling for 18:0 (9,10-dibromo) PC?
It is recommended to store 18:0 (9,10-dibromo) PC at -20°C in a tightly sealed vial to prevent degradation.[4] When preparing for an experiment, it should be handled under an inert atmosphere (like nitrogen or argon) as much as possible to minimize oxidation.
Q3: In what solvent is 18:0 (9,10-dibromo) PC soluble?
18:0 (9,10-dibromo) PC is soluble in chloroform. When preparing lipid mixtures, it is essential to ensure all lipids are co-dissolved in a common organic solvent before preparing the lipid film to ensure a homogenous mixture.
Q4: Do brominated lipids significantly alter membrane properties?
Studies have shown that brominated and unbrominated lipids exhibit similar bilayer phase behavior, packing, and fluidity.[1][5] This indicates that the introduction of bromine atoms does not drastically alter the physical properties of the membrane, making them a reliable tool for biophysical studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Liposome Formation | Incomplete removal of organic solvent. | Ensure the lipid film is thoroughly dried under a stream of nitrogen and then under high vacuum for at least 2 hours to remove all traces of chloroform.[6] |
| Hydration temperature is below the lipid's transition temperature (Tm). | Hydrate the lipid film with a buffer that is pre-warmed to a temperature above the Tm of all lipids in the mixture.[7][8] | |
| Inconsistent Fluorescence Quenching Results | Heterogeneous liposome size. | Use an extrusion method to create unilamellar vesicles of a defined size. Passing the liposome suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) 11-21 times will produce a more uniform population of vesicles.[9] |
| Inefficient incorporation of the protein/peptide into the vesicle. | Optimize the lipid-to-protein ratio. A common starting point is a 100:1 molar ratio.[4] Consider the electrostatic interactions between your protein and the lipid headgroups. | |
| Low Contrast in Cryo-EM Images | Insufficient concentration of brominated lipid. | Increase the mole percentage of 18:0 (9,10-dibromo) PC in your lipid mixture. It can be used as a fraction of the total lipid composition, or in some cases, can replace its non-brominated counterpart entirely.[5] |
| Sample aggregation on the grid. | Optimize the protein concentration and buffer conditions. The addition of a small amount of detergent or adjusting the ionic strength can sometimes prevent aggregation. | |
| Precipitation of Lipid During Hydration | High concentration of charged lipids in low ionic strength buffer. | Increase the ionic strength of the hydration buffer. For example, using a buffer containing 150 mM NaCl can help to shield the charges and prevent aggregation. |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) for Fluorescence Quenching
This protocol describes the preparation of LUVs incorporating 18:0 (9,10-dibromo) PC for use in fluorescence quenching experiments to determine the membrane penetration depth of a tryptophan-containing peptide.
Materials:
-
Primary lipid (e.g., POPC)
-
18:0 (9,10-dibromo) PC
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Glass vials
-
Nitrogen gas source
-
High-vacuum pump
Methodology:
-
Lipid Film Preparation:
-
In a clean glass vial, combine the desired lipids in chloroform. For a typical quenching experiment, a lipid mixture could be 75 mol% POPC and 25 mol% 18:0 (9,10-dibromo) PC.
-
Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the vial to create a thin, even lipid film on the bottom.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the appropriate volume of pre-warmed hydration buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL). The buffer should be warmed to a temperature above the transition temperature of the lipids.
-
Vortex the vial vigorously for 1-2 minutes to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
Allow the suspension to hydrate for 30-60 minutes at a temperature above the lipid Tm, with occasional vortexing.[6][8]
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Equilibrate the extruder to a temperature above the lipid Tm.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membranes 21 times. This will produce a translucent suspension of LUVs with a uniform size distribution.[9]
-
-
Characterization and Use:
-
The size distribution of the LUVs can be confirmed by dynamic light scattering (DLS).
-
The LUVs containing 18:0 (9,10-dibromo) PC are now ready for use in fluorescence quenching experiments with your protein or peptide of interest.
-
Quantitative Data Summary
| Parameter | Typical Range/Value | Application | Source |
| Molar Ratio in Liposomes | 10-100 mol% | Fluorescence Quenching | [10][11] |
| Variable | Cryo-EM Contrast Enhancement | [5] | |
| Lipid:Protein Molar Ratio | 100:1 | Fluorescence Quenching | [4] |
| Final Lipid Concentration | 0.5 - 10 mg/mL | Liposome Preparation | [8] |
| LUV Diameter | 100 - 500 nm | General Use | [12] |
Visualizations
Caption: Workflow for fluorescence quenching experiments using 18:0 (9,10-dibromo) PC.
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Brominated lipid probes expose structural asymmetries in constricted membranes (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of lipids in mechanosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 7. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mse.iastate.edu [mse.iastate.edu]
- 10. molbiolcell.org [molbiolcell.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. emulseo.com [emulseo.com]
Technical Support Center: 18:0 (9,10-dibromo) PC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 18:0 (9,10-dibromo) PC, also known as 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine.
Frequently Asked Questions (FAQs)
Q1: What is 18:0 (9,10-dibromo) PC and what are its primary applications?
A1: 18:0 (9,10-dibromo) PC is a synthetically modified phosphatidylcholine where bromine atoms are introduced at the 9th and 10th positions of both stearoyl acyl chains. Its primary applications include:
-
Fluorescence Quenching Studies: The bromine atoms act as effective quenchers of tryptophan fluorescence, allowing for the determination of the depth of membrane penetration of proteins and peptides.[1][2][3][4]
-
Cryo-Electron Microscopy (Cryo-EM): The electron-dense bromine atoms serve as contrast-enhancing probes, aiding in the visualization and structural analysis of lipid bilayers and membrane-associated proteins.[1][5][6][7]
-
Studying Lipid-Protein Interactions: It is used to investigate the specificity and dynamics of interactions between lipids and membrane proteins.[3]
Q2: What are the storage and stability recommendations for 18:0 (9,10-dibromo) PC?
A2: 18:0 (9,10-dibromo) PC should be stored at -20°C in a tightly sealed container, protected from light.[8][9][10] While it is generally stable for at least one year under these conditions, it is susceptible to photodegradation and oxidation.[7] It is recommended to handle the compound under dim light and to use freshly prepared solutions for experiments.
Q3: In what solvents is 18:0 (9,10-dibromo) PC soluble?
A3: 18:0 (9,10-dibromo) PC is readily soluble in chlorinated organic solvents such as chloroform and chloroform/methanol mixtures.[6] It is sparingly soluble in aqueous buffers. For incorporation into liposomes, it is typically first dissolved in an organic solvent, which is then evaporated to form a thin film before hydration with an aqueous buffer.
Troubleshooting Guides
Fluorescence Quenching Experiments
Q4: My fluorescence quenching signal is weak or absent. What could be the issue?
A4: Several factors can contribute to weak or no quenching:
-
Incorrect Wavelengths: Ensure you are using the correct excitation and emission wavelengths for tryptophan (typically excitation around 295 nm and emission maximum around 330-350 nm).[2]
-
Low Quencher Concentration: The concentration of 18:0 (9,10-dibromo) PC in your liposomes may be too low. Increase the molar percentage of the brominated lipid in your vesicle preparation.
-
Protein/Peptide Not Inserted into the Membrane: Your protein or peptide of interest may not be properly inserted into the lipid bilayer. Verify membrane insertion using other techniques (e.g., circular dichroism, co-sedimentation assays).
-
Distance between Tryptophan and Bromine: The tryptophan residue(s) may be located too far from the 9,10-position of the acyl chains for efficient quenching to occur. The efficiency of quenching by brominated lipids is distance-dependent.[1] Consider using lipids with bromine atoms at different positions along the acyl chain to probe different depths.
Q5: I am observing unexpected fluorescence quenching behavior, such as non-linear Stern-Volmer plots. What could be the cause?
A5: Non-linear Stern-Volmer plots can indicate the presence of static quenching in addition to dynamic quenching.[1] Dibrominated compounds can exhibit significant static quenching, where a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state.[1] This can be an inherent property of the system. It is also possible that at high concentrations, 18:0 (9,10-dibromo) PC may alter membrane properties, such as fluidity, which can affect the accessibility of the tryptophan to the quencher.[11]
Liposome Preparation and Characterization
Q6: I am having difficulty forming stable, unilamellar liposomes with 18:0 (9,10-dibromo) PC.
A6: Challenges in liposome formation can arise from:
-
Incomplete Solvent Removal: Residual organic solvent can destabilize the lipid bilayer. Ensure complete removal of the solvent by drying the lipid film under a stream of inert gas (e.g., nitrogen or argon) followed by vacuum desiccation for an extended period.[6]
-
Hydration Temperature: Hydrate the lipid film at a temperature above the phase transition temperature (Tm) of all lipids in the mixture to ensure proper swelling and vesicle formation.
-
Extrusion Issues: If using extrusion to create unilamellar vesicles, ensure the membrane is properly hydrated and the extruder is assembled correctly. Passing the liposome suspension through the membrane multiple times (e.g., 11-21 passes) can improve size homogeneity.[12] For lipids with high viscosity, extrusion may require higher pressure and can be slower.[13]
Q7: How does the inclusion of 18:0 (9,10-dibromo) PC affect the physical properties of my liposomes?
A7: The introduction of bulky bromine atoms can potentially perturb the lipid bilayer. While some studies suggest that brominated lipids behave similarly to their non-brominated counterparts in terms of lipid packing and fluidity,[14] others indicate that they can alter membrane properties.[15] These alterations may include changes in membrane thickness, fluidity, and lateral pressure profiles. It is advisable to characterize the physical properties of your liposomes (e.g., using dynamic light scattering for size distribution and fluorescence anisotropy for fluidity) to ensure they are suitable for your intended application.
Cryo-Electron Microscopy
Q8: I am not seeing sufficient contrast enhancement in my cryo-EM images with 18:0 (9,10-dibromo) PC.
A8: Insufficient contrast enhancement could be due to:
-
Low Concentration: The molar percentage of 18:0 (9,10-dibromo) PC in your liposomes may not be high enough to provide a detectable signal. Consider increasing the concentration.
-
Sample Preparation Artifacts: Issues with vitrification, such as ice thickness and particle distribution, can obscure the contrast from the bromine atoms. Optimize your grid preparation and plunge-freezing conditions.[16][17]
-
Data Processing: Ensure that your data processing workflow is optimized to detect the subtle differences in electron density provided by the bromine atoms.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of 18:0 (9,10-dibromo) PC
| Property | Value | Reference |
| Molecular Formula | C₄₉H₈₆Br₄NO₈P | Avanti Polar Lipids |
| Molecular Weight | 1105.73 g/mol | Avanti Polar Lipids |
| Storage Temperature | -20°C | [8][9][10] |
| Stability | At least 1 year at -20°C | [8] |
| Purity | >99% | Avanti Polar Lipids |
Table 2: Recommended Lipid Concentrations for Different Applications
| Application | Recommended Concentration of 18:0 (9,10-dibromo) PC | Notes |
| Fluorescence Quenching | 10-50 mol% | The optimal concentration depends on the specific protein and the depth of the tryptophan residue. |
| Cryo-EM | 20-100 mol% | Higher concentrations generally provide better contrast. |
| Membrane Protein Reconstitution | 5-20 mol% | Higher concentrations may perturb membrane protein structure and function. |
Experimental Protocols
Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) containing 18:0 (9,10-dibromo) PC by Extrusion
Materials:
-
18:0 (9,10-dibromo) PC
-
Other desired lipids (e.g., POPC)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen or Argon gas
-
Vacuum desiccator
Methodology:
-
Lipid Film Preparation: a. In a clean glass vial, dissolve the desired amounts of 18:0 (9,10-dibromo) PC and other lipids in chloroform to achieve the target molar ratio. b. Evaporate the solvent under a gentle stream of nitrogen or argon gas while rotating the vial to form a thin, even lipid film on the bottom. c. Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.[6]
-
Hydration: a. Warm the hydration buffer to a temperature above the highest Tm of the lipids in the mixture. b. Add the warm buffer to the lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL). c. Vortex the vial vigorously for 1-2 minutes to hydrate the lipid film and form multilamellar vesicles (MLVs). d. The suspension should appear milky.
-
Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions. b. Equilibrate the extruder to the hydration temperature. c. Draw the MLV suspension into one of the gas-tight syringes. d. Pass the suspension back and forth through the membranes for an odd number of times (e.g., 11 or 21 passes).[12] e. The final suspension should appear translucent, indicating the formation of LUVs.
-
Storage: a. Store the LUV suspension at 4°C. For short-term storage (1-2 days), this is generally sufficient. For longer-term storage, the stability should be assessed.
Protocol 2: Tryptophan Fluorescence Quenching Assay
Materials:
-
LUVs containing 18:0 (9,10-dibromo) PC (and control LUVs without the brominated lipid)
-
Protein or peptide of interest with intrinsic tryptophan fluorescence
-
Fluorometer
-
Quartz cuvette
Methodology:
-
Sample Preparation: a. Prepare a solution of your protein or peptide in a suitable buffer. b. In a quartz cuvette, add the protein/peptide solution. c. Add a specific volume of the control LUV suspension (without 18:0 (9,10-dibromo) PC) and mix gently.
-
Fluorescence Measurement (F₀): a. Place the cuvette in the fluorometer. b. Set the excitation wavelength to 295 nm and record the emission spectrum from 310 nm to 450 nm.[2] c. The fluorescence intensity at the emission maximum is your F₀ value.
-
Fluorescence Measurement with Quencher (F): a. To the same cuvette, add the same volume of LUVs containing 18:0 (9,10-dibromo) PC. b. Mix gently and allow the sample to equilibrate for a few minutes. c. Record the emission spectrum under the same conditions as in step 2. d. The fluorescence intensity at the emission maximum is your F value.
-
Data Analysis: a. Calculate the fluorescence quenching (Q) using the formula: Q = 1 - (F / F₀). b. To determine the depth of the tryptophan residue, this experiment should be repeated with a series of lipids brominated at different positions along the acyl chain. The quenching efficiency can then be plotted against the known depth of the bromine atoms.[1]
Visualizations
Caption: Workflow for preparing unilamellar vesicles.
Caption: Principle of tryptophan fluorescence quenching.
References
- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. Ca2+‐dependent interactions between lipids and the tumor‐targeting peptide pHLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 7. Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryo EM | Cryo EM Sample Preparation Resources | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. sterlitech.com [sterlitech.com]
- 13. liposomes.ca [liposomes.ca]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
reducing background noise with 18:0 (9,10-dibromo) PC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 18:0 (9,10-dibromo) PC in their experiments.
Frequently Asked Questions (FAQs)
Q1: Can 18:0 (9,10-dibromo) PC be used for general background noise reduction in my experiments?
A1: While 18:0 (9,10-dibromo) PC can be used to reduce a specific type of "background" signal, it is not a general-purpose reagent for reducing all types of experimental background noise. Its primary application is in fluorescence quenching studies to determine the depth of fluorescent molecules within a lipid bilayer.[1][2][3][4][5] In this context, it "reduces" the background fluorescence from a probe to provide information about its location.
Q2: What is the primary application of 18:0 (9,10-dibromo) PC?
A2: The primary application of 18:0 (9,10-dibromo) PC and similar brominated lipids is in fluorescence quenching experiments.[5][6] These lipids are incorporated into vesicles or bilayers containing a fluorescent probe (e.g., a tryptophan residue in a membrane protein). The bromine atoms act as quenchers, decreasing the fluorescence intensity of nearby probes. By using a series of lipids with bromine at different positions along the acyl chain, the depth of the fluorescent probe within the membrane can be determined.[1][3]
Q3: Can 18:0 (9,10-dibromo) PC be used as an internal standard in mass spectrometry?
A3: While there is no direct evidence in the provided search results of 18:0 (9,10-dibromo) PC being commonly used as an internal standard in mass spectrometry, it is a synthetic lipid not naturally found in most biological systems. In principle, this characteristic makes it a candidate for use as an internal standard in lipidomics studies for the quantification of other phosphatidylcholines. However, its most documented and established use is in fluorescence quenching studies.
Troubleshooting Guide for Fluorescence Quenching Experiments
This guide addresses common issues encountered during fluorescence quenching experiments using 18:0 (9,10-dibromo) PC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or minimal fluorescence quenching observed. | 1. Inefficient incorporation of the fluorescent probe into the lipid vesicles.2. Inefficient incorporation of 18:0 (9,10-dibromo) PC into the vesicles.3. The fluorescent probe is not located near the bromine atoms on the lipid acyl chain.4. Incorrect buffer conditions (pH, ionic strength) affecting lipid or probe conformation. | 1. Optimize the reconstitution protocol for your probe. Verify incorporation using a suitable method (e.g., gel filtration, centrifugation).2. Ensure proper vesicle preparation methods (e.g., extrusion, sonication) are followed to create uniform liposomes. Verify the lipid composition of your vesicles.3. Use a series of brominated lipids with bromine atoms at different positions to determine the probe's depth. Consider that your probe may be located in a region of the membrane inaccessible to the quencher.4. Verify and optimize buffer conditions to ensure they are appropriate for your specific system. |
| High background fluorescence. | 1. Autofluorescence from buffers or other components.2. Light scattering from improperly formed or aggregated vesicles.3. Contamination with fluorescent impurities. | 1. Use high-purity, fluorescence-free buffers and reagents.2. Ensure vesicles are properly sized and homogenous by using techniques like extrusion through polycarbonate membranes. Centrifuge samples to remove large aggregates before measurement.3. Use high-purity lipids and probes. |
| Inconsistent or variable quenching results. | 1. Inconsistent vesicle size and lamellarity.2. Degradation of lipids or the fluorescent probe.3. Photobleaching of the fluorescent probe. | 1. Use a consistent and validated protocol for vesicle preparation to ensure reproducibility. Characterize vesicle size using dynamic light scattering (DLS).2. Store lipids and probes under the recommended conditions (e.g., at -20°C, protected from light and oxygen). Prepare fresh vesicles for each experiment.3. Minimize the exposure of the sample to the excitation light. Use the lowest necessary excitation intensity and appropriate filters. |
| Precipitation or aggregation of vesicles. | 1. Incorrect lipid concentration.2. Inappropriate buffer conditions (e.g., ionic strength, pH).3. Instability of the protein or peptide probe leading to aggregation. | 1. Optimize the lipid concentration for vesicle formation.2. Screen different buffer conditions to find the optimal one for your system's stability.3. Ensure the protein or peptide is stable in the chosen buffer and lipid environment. |
Experimental Protocols
Protocol: Preparation of Large Unilamellar Vesicles (LUVs) for Fluorescence Quenching
This protocol describes the preparation of LUVs containing a fluorescent probe and 18:0 (9,10-dibromo) PC.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired matrix lipid
-
18:0 (9,10-dibromo) PC
-
Fluorescent probe (e.g., a membrane protein with tryptophan residues)
-
Chloroform
-
Buffer (e.g., Tris-HCl, HEPES)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, mix the desired ratio of the matrix lipid (e.g., POPC) and 18:0 (9,10-dibromo) PC in chloroform.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the extruder at least 11 times to form LUVs of a uniform size.
-
-
Incorporate the Fluorescent Probe:
-
The method of incorporation will depend on the nature of the probe. For membrane proteins, this may involve co-solubilization with detergents followed by detergent removal via dialysis or bio-beads.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum of the sample using a fluorometer. The excitation wavelength will depend on the fluorophore (e.g., ~280 nm for tryptophan).
-
Repeat the measurement for control samples containing no brominated lipid to determine the unquenched fluorescence intensity (F₀).
-
Calculate the fractional quenching (F/F₀).
-
Visualizations
Caption: Experimental workflow for fluorescence quenching using 18:0 (9,10-dibromo) PC.
Caption: Troubleshooting logic for inconsistent fluorescence quenching results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calibration of the parallax fluorescence quenching method for determination of membrane penetration depth: refinement and comparison of quenching by spin-labeled and brominated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. edinst.com [edinst.com]
Technical Support Center: Synthesis of 18:0 (9,10-dibromo) PC
Welcome to the technical support center for the synthesis of 1-stearoyl-2-(9,10-dibromostearoyl)-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC). This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 18:0 (9,10-dibromo) PC?
The most common and direct method for synthesizing 18:0 (9,10-dibromo) PC is through the electrophilic addition of bromine (Br₂) across the cis-double bond of the oleoyl chain at the sn-2 position of 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC). This reaction converts the unsaturated oleoyl group into a saturated 9,10-dibromostearoyl group.
Q2: What is the mechanism of the bromination reaction?
The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of the oleoyl chain attacks the bromine molecule, inducing a dipole and leading to the formation of a cyclic bromonium ion intermediate. A bromide ion then attacks one of the carbons of this three-membered ring from the opposite face (backside attack), resulting in the anti-addition of the two bromine atoms.[1][2][3][4]
Q3: What are the expected stereochemical outcomes of the synthesis?
Due to the anti-addition mechanism, the bromination of the cis-alkene in the oleoyl chain results in the formation of a racemic mixture of two enantiomers: (9R, 10R)-dibromo and (9S, 10S)-dibromo stearoyl PC.[2]
Q4: How should the final product, 18:0 (9,10-dibromo) PC, be stored?
Proper storage is critical to maintain the integrity of the final product. The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[5] | Minimizes degradation and potential side reactions. |
| Solvent | Chloroform or other inert organic solvent | Maintains solubility and stability. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Prevents oxidation of any residual unsaturated lipids. |
| Light | Protected from light (e.g., amber vial) | Brominated compounds can be light-sensitive. |
| Form | In solution | Storing as a dry powder can be difficult due to its lipid nature; a solution is more common. |
According to commercial suppliers, the lipid is stable for at least one year under these conditions.
Q5: What are the primary applications of 18:0 (9,10-dibromo) PC?
This lipid is frequently used as a tool in biophysical studies of membranes. The bromine atoms are electron-dense and can be used as contrast-enhancing agents in cryo-electron microscopy (cryo-EM) to determine the location of lipid acyl chains within a bilayer.[5] They are also used in fluorescence quenching experiments to study the depth of tryptophan residues in membrane-associated proteins.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and purification of 18:0 (9,10-dibromo) PC.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Bromine Reagent | Use a fresh bottle of bromine or titrate the solution to confirm its concentration. Ensure it has been stored properly, protected from light. |
| Insufficient Reaction Time/Temperature | The reaction is typically performed at or below room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (SOPC) is consumed. |
| Presence of Water in Reaction | Ensure all glassware is oven-dried and solvents are anhydrous. Water can react with bromine to form hypobromous acid, leading to the formation of bromohydrin side products.[1][3] |
| Degradation of Starting Material | Ensure the starting SOPC is of high purity and has been stored correctly to prevent oxidation. |
Problem 2: Presence of Multiple Spots on TLC Plate After Reaction
| Potential Cause | Troubleshooting Step / Identification |
| Unreacted Starting Material (SOPC) | The product is more polar than the starting material. On a silica TLC plate, the dibrominated PC will have a lower Rf value than SOPC. Increase reaction time or add a slight excess of bromine. |
| Formation of Bromohydrin Byproduct | This occurs if water is present. The bromohydrin is more polar than the desired product and will have an even lower Rf. Use anhydrous solvents and conditions. |
| Formation of Oxidized Byproducts | Lipids are susceptible to oxidation.[6][7] These byproducts often appear as streaks or multiple spots on the TLC plate. Perform the reaction under an inert atmosphere (argon or nitrogen). |
| Acyl Chain Migration | Under certain conditions (especially non-neutral pH), the acyl chains can migrate between the sn-1 and sn-2 positions of the glycerol backbone, leading to isomeric impurities. Maintain neutral pH during workup and purification. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Co-elution of Product and Impurities | The polarity of the starting material, product, and byproducts may be very similar. Use a fine-tuned solvent system for silica gel column chromatography. A gradient elution from a non-polar to a more polar solvent system (e.g., chloroform to chloroform/methanol mixtures) is often effective.[3][8][9] |
| Product Degradation on Silica Gel | Prolonged exposure to silica gel can sometimes cause degradation of sensitive lipids. Use deactivated silica gel or perform the chromatography quickly. Avoid using highly acidic or basic solvent systems. |
| Residual Bromine | Excess bromine can be quenched after the reaction by adding a mild reducing agent like sodium thiosulfate solution until the orange/brown color disappears.[10] |
Experimental Protocols
Protocol 1: Direct Bromination of 1-Stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC)
This protocol is a representative method based on standard organic chemistry principles for alkene bromination applied to phospholipids.
Materials:
-
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (SOPC)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Bromine (Br₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60)
-
Solvents for chromatography (e.g., chloroform, methanol, water mixtures)
Procedure:
-
Dissolution: Dissolve SOPC (1 equivalent) in anhydrous chloroform in a round-bottom flask protected from light.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon) and maintain a positive pressure.
-
Bromination: Cool the solution in an ice bath (0°C). Slowly add a solution of bromine (1.1 equivalents) in anhydrous chloroform dropwise with constant stirring. The solution will turn a persistent orange-brown color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., using a solvent system like chloroform:methanol:water 65:25:4 v/v/v). The reaction is complete when the SOPC spot (higher Rf) is no longer visible.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding saturated sodium thiosulfate solution dropwise until the orange color disappears.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.[3][8]
-
Analysis: Collect the fractions containing the pure product (identified by TLC). Combine the pure fractions and remove the solvent. Confirm the structure and purity using NMR and/or Mass Spectrometry.[1][2][4][5]
Protocol 2: Analytical Characterization
| Technique | Purpose | Expected Results & Key Observations |
| TLC | Purity assessment and reaction monitoring. | The product, 18:0 (9,10-dibromo) PC, will have a lower Rf value than the SOPC starting material due to increased polarity. A single spot indicates high purity (>99% is achievable). |
| ¹H NMR | Structural confirmation. | Disappearance of the vinyl proton signals from the oleoyl chain (typically around 5.3 ppm). Appearance of new signals for the methine protons attached to the bromine-bearing carbons (around 4.1-4.5 ppm). |
| ¹³C NMR | Structural confirmation. | Disappearance of the sp² carbon signals of the alkene (around 128-130 ppm). Appearance of new sp³ carbon signals where the bromines are attached (around 50-60 ppm). |
| Mass Spec (ESI-MS/MS) | Molecular weight confirmation and structural analysis. | The mass spectrum should show the correct molecular ion peak for the protonated [M+H]⁺ or sodiated [M+Na]⁺ adduct. MS/MS fragmentation can confirm the presence of the stearoyl and dibromostearoyl acyl chains.[1][2][4][11] |
Visual Guides
Synthesis Workflow
Caption: General workflow for the synthesis of 18:0 (9,10-dibromo) PC.
Troubleshooting Logic
Caption: Decision tree for troubleshooting based on TLC analysis.
References
- 1. ir.amolf.nl [ir.amolf.nl]
- 2. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of phospholipids by preparative high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry imaging of phosphatidylcholine metabolism in lungs administered with therapeutic surfactants and isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of lipids in mechanosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Column chromatography of PL | Cyberlipid [cyberlipid.gerli.com]
- 10. Stability Study and Clinical Evaluation of Lipid Injectable Emulsion in Parenteral Nutrition Admixtures Used for Preterm Neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
how to prevent 18:0 (9,10-dibromo) PC degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 18:0 (9,10-dibromo) PC during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 18:0 (9,10-dibromo) PC and what is it used for?
18:0 (9,10-dibromo) PC, or 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, is a synthetically modified phospholipid. The two stearic acid chains are brominated at the 9th and 10th carbon positions. This modification makes it a useful tool in various biophysical and structural biology applications. For instance, the bromine atoms are electron-dense and can enhance contrast in techniques like cryo-electron microscopy (cryo-EM)[1]. It is also utilized in fluorescence quenching studies to investigate the structure of membrane-bound proteins[2].
Q2: What are the main degradation pathways for 18:0 (9,10-dibromo) PC?
While specific degradation kinetics for 18:0 (9,10-dibromo) PC are not extensively documented, based on the chemical structure and general knowledge of phospholipids and brominated compounds, the primary degradation pathways are:
-
Hydrolysis: The ester linkages at the sn-1 and sn-2 positions of the glycerol backbone are susceptible to cleavage, which can be catalyzed by acidic or basic conditions, or by the presence of lipases. This results in the formation of 9,10-dibromostearic acid and lyso-PC.
-
Oxidation: Although the fatty acid chains are saturated, the presence of bromine atoms can potentially influence the susceptibility of the lipid to oxidative damage. Bromine atoms themselves can act as initiators for lipid peroxidation[3].
-
Debromination: The carbon-bromine bond can be cleaved, particularly through exposure to light (photodegradation)[4][5][6]. This results in the loss of bromine atoms from the fatty acid chains.
Q3: How should I store 18:0 (9,10-dibromo) PC to ensure its stability?
To maximize the shelf-life of 18:0 (9,10-dibromo) PC, it is crucial to store it under the recommended conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rates of chemical reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidation. |
| Light | Protected from light (amber vial) | Prevents photodegradation and potential debromination[4][5][6]. |
| Form | As a dry powder or in a non-polar organic solvent (e.g., chloroform) | Minimizes hydrolysis by excluding water. |
| Container | Tightly sealed glass vial | Prevents contamination and exposure to moisture and air. |
Q4: Can I handle 18:0 (9,10-dibromo) PC on the benchtop?
For short periods, such as weighing and preparing solutions, handling on the benchtop is generally acceptable. However, to minimize degradation, it is best to work quickly and avoid prolonged exposure to light, air, and moisture. For extended manipulations, working in a glove box with an inert atmosphere is recommended.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with 18:0 (9,10-dibromo) PC.
Issue 1: Unexpected peaks in mass spectrometry analysis.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | Look for masses corresponding to 9,10-dibromostearic acid and 18:0 (9,10-dibromo) lyso-PC. Ensure all solvents are anhydrous and avoid pH extremes in your experimental buffers. |
| Debromination | Check for masses corresponding to the lipid with one or more bromine atoms lost. The isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) will be altered. Protect your samples from light at all stages. |
| Oxidation | Search for masses corresponding to the addition of oxygen atoms. Use degassed buffers and consider adding an antioxidant like BHT, if compatible with your experiment. |
| Solvent Adducts | Ensure complete solvent evaporation and check for adducts with solvents used in your preparation or analysis (e.g., sodium or potassium adducts from buffers). |
Issue 2: Poor or inconsistent results in functional assays (e.g., membrane protein reconstitution, liposome binding assays).
| Possible Cause | Troubleshooting Step |
| Lipid Degradation | Analyze a sample of your liposomes by mass spectrometry or thin-layer chromatography (TLC) to check for degradation products. Prepare fresh liposomes with a new batch of lipid. |
| Incorrect Liposome Preparation | Review your liposome preparation protocol. Ensure the lipid film is completely dry before hydration and that the hydration buffer is at the correct temperature. |
| Aggregation of Liposomes | Measure the size distribution of your liposomes using dynamic light scattering (DLS). If aggregation is observed, consider optimizing the ionic strength of your buffer or the lipid concentration. |
Issue 3: Difficulty in forming a stable, homogenous lipid film.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure the lipid is fully dissolved in the organic solvent before evaporation. Gentle warming may be necessary. |
| Rapid Solvent Evaporation | Evaporate the solvent slowly under a gentle stream of inert gas while rotating the vial to ensure an even film. |
| Residual Solvent | After initial evaporation, place the vial under high vacuum for at least several hours to remove any residual solvent. |
Experimental Protocols
Protocol 1: Preparation of 18:0 (9,10-dibromo) PC Liposomes by Film Hydration and Extrusion
This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size.
Materials:
-
18:0 (9,10-dibromo) PC
-
Chloroform (or other suitable organic solvent)
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Glass vial with a screw cap
-
Nitrogen or Argon gas source
-
Vacuum pump or desiccator
-
Water bath or heat block
-
Mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of 18:0 (9,10-dibromo) PC in chloroform in a glass vial. b. Under a gentle stream of nitrogen or argon, slowly evaporate the solvent while rotating the vial to create a thin, even lipid film on the bottom and lower sides of the vial. c. Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the lipid (for saturated lipids, this is typically above room temperature). b. Add the warm buffer to the vial containing the dry lipid film. The final lipid concentration is typically between 1 and 10 mg/mL. c. Vortex the vial vigorously for several minutes to disperse the lipid and form multilamellar vesicles (MLVs). The solution will appear milky.
-
Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane according to the manufacturer's instructions. b. Equilibrate the extruder by passing the hydration buffer through it. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 times). This will produce LUVs with a more uniform size distribution. e. The resulting liposome solution should be more translucent than the initial MLV suspension.
-
Storage: a. Store the prepared liposomes at 4°C. For short-term storage (a few days), this is usually sufficient. b. For longer-term storage, consider sterile filtering the liposomes and storing them under an inert atmosphere. However, it is always best to use freshly prepared liposomes for experiments.
Protocol 2: Assessing the Stability of 18:0 (9,10-dibromo) PC by Thin-Layer Chromatography (TLC)
This is a simple method to qualitatively assess the degradation of the lipid.
Materials:
-
18:0 (9,10-dibromo) PC sample
-
TLC plate (silica gel)
-
Developing solvent (e.g., chloroform:methanol:water 65:25:4 v/v/v)
-
Iodine chamber or other visualization agent (e.g., phosphomolybdic acid stain)
-
Capillary tubes for spotting
Procedure:
-
Spot a small amount of a solution of your 18:0 (9,10-dibromo) PC onto the TLC plate.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the developing solvent.
-
Allow the solvent to migrate up the plate until it is close to the top.
-
Remove the plate and allow it to dry completely.
-
Visualize the spots by placing the plate in an iodine chamber or by using a suitable stain.
-
A single spot corresponding to the intact phospholipid indicates a pure sample. The appearance of additional spots at different retention factors (Rf values) suggests the presence of degradation products (e.g., lysophospholipid, free fatty acid).
Visualizations
Caption: Potential degradation pathways of 18:0 (9,10-dibromo) PC.
Caption: Experimental workflow for preparing and using 18:0 (9,10-dibromo) PC liposomes.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Free radical reductive degradation of vic-dibromoalkanes and reaction of bromine atoms with polyunsaturated fatty acids: possible involvement of Br(.) in the 1,2-dibromoethane-induced lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil | E3S Web of Conferences [e3s-conferences.org]
- 6. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Optimizing Lipid Extraction with 18:0 (9,10-dibromo) PC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 18:0 (9,10-dibromo) PC as an internal standard for lipid extraction and quantification.
Frequently Asked Questions (FAQs)
Q1: Why should I use 18:0 (9,10-dibromo) PC as an internal standard?
A1: 18:0 (9,10-dibromo) PC serves as an excellent internal standard for several reasons. Its structure is analogous to endogenous phosphatidylcholines (PC), a major class of phospholipids in many biological samples. The presence of bromine atoms provides a distinct isotopic signature, allowing for its clear differentiation from naturally occurring lipids in mass spectrometry analysis. This minimizes the risk of overlapping signals and ensures accurate quantification.[1][2] Furthermore, studies have shown that the physicochemical properties of brominated lipids are comparable to their non-brominated counterparts, suggesting they behave similarly during extraction procedures.
Q2: At what stage of the lipid extraction process should I add the 18:0 (9,10-dibromo) PC internal standard?
A2: The internal standard should be added at the very beginning of your sample preparation workflow, prior to any extraction steps. This ensures that the standard experiences the same potential for loss or degradation as the endogenous lipids throughout the entire process, from homogenization to final analysis. Adding the standard early allows it to accurately account for variability in extraction efficiency.
Q3: Is 18:0 (9,10-dibromo) PC stable during the extraction process?
A3: 18:0 (9,10-dibromo) PC is a stable lipid when handled and stored correctly. It is important to store the standard at -20°C in a tightly sealed vial to prevent degradation. During the extraction process, which typically involves organic solvents like chloroform and methanol, the compound is generally stable. However, prolonged exposure to harsh acidic or basic conditions, high temperatures, or strong oxidizing agents should be avoided to prevent potential dehalogenation or hydrolysis.
Q4: Will the bromine atoms on the fatty acid chains affect the extraction efficiency compared to a non-brominated PC?
A4: The addition of bromine atoms increases the molecular weight and may slightly alter the polarity of the lipid. However, for common lipid extraction methods like Folch or Bligh-Dyer, which rely on partitioning between polar and non-polar phases, the overall extraction behavior of 18:0 (9,10-dibromo) PC is expected to be very similar to that of endogenous long-chain saturated PCs. The fundamental amphipathic nature of the molecule, which governs its solubility in the organic phase, is largely retained.
Q5: How does 18:0 (9,10-dibromo) PC behave in mass spectrometry?
A5: In mass spectrometry, 18:0 (9,10-dibromo) PC will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes 79Br and 81Br). This results in a unique M, M+2, and M+4 pattern that is easily identifiable. The fragmentation pattern in tandem MS/MS will also be predictable, typically showing a neutral loss of the phosphocholine headgroup (m/z 184 in positive ion mode) and fragments corresponding to the brominated fatty acyl chains.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal from 18:0 (9,10-dibromo) PC in the final extract. | 1. Degradation of the standard: Improper storage or handling. 2. Incomplete extraction: Suboptimal solvent ratios or insufficient mixing. 3. Incorrect amount of standard added: Pipetting error or incorrect stock solution concentration. | 1. Ensure the standard is stored at -20°C and protected from light. Prepare fresh dilutions from a stock solution. 2. Verify the solvent ratios for your chosen extraction method (e.g., Folch, Bligh-Dyer) and ensure vigorous vortexing or homogenization.[3][4][5] 3. Recalibrate pipettes and verify the concentration of your stock solution. |
| Poor recovery of the internal standard. | 1. Phase separation issues: Incorrect water or salt concentration leading to incomplete partitioning. 2. Adsorption to labware: The lipid may adhere to plastic surfaces. | 1. Ensure the correct volume of water or saline is added to induce phase separation in methods like Bligh-Dyer.[3][5] 2. Use glass tubes and vials whenever possible to minimize loss due to adsorption. |
| High variability in the internal standard signal across samples. | 1. Inconsistent addition of the standard: Variation in the volume of internal standard added to each sample. 2. Inconsistent extraction efficiency: Variations in sample matrix or extraction procedure between samples. | 1. Use a calibrated pipette and add the internal standard to all samples in the same manner. 2. Ensure uniform sample handling and extraction conditions for all samples. The use of a pooled quality control (QC) sample can help monitor and correct for this variability. |
| Unexpected peaks in the mass spectrum near the internal standard. | 1. Isotopic peaks from other lipids: Natural isotopic abundance of other lipids may create interfering peaks. 2. Contaminants: Impurities in solvents or from labware. 3. Degradation products of the standard: Partial dehalogenation or hydrolysis. | 1. Utilize high-resolution mass spectrometry to distinguish the unique isotopic pattern of the dibrominated standard. 2. Use high-purity, MS-grade solvents and clean glassware. Include a solvent blank in your analysis. 3. Check the purity of your standard and ensure proper storage and handling. |
| Matrix effects (ion suppression or enhancement). | 1. Co-elution of high-abundance lipids or other matrix components: These can interfere with the ionization of the internal standard. | 1. Optimize your chromatographic separation to ensure the internal standard elutes in a region with minimal co-eluting species. 2. Dilute the final extract to reduce the concentration of interfering matrix components.[6][7] |
Experimental Protocols
Modified Bligh-Dyer Lipid Extraction Protocol
This protocol is a widely used method for the extraction of a broad range of lipids from biological samples.[3][5][8]
Materials:
-
Homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
Calibrated pipettes
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
18:0 (9,10-dibromo) PC internal standard solution (in chloroform/methanol)
-
Chloroform (CHCl3), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
Procedure:
-
Sample Preparation:
-
For tissue samples, weigh approximately 100 mg of tissue and place it in a glass homogenizer tube.
-
For cell pellets, use a known number of cells (e.g., 1x10^6) and resuspend in 1 mL of deionized water.
-
-
Addition of Internal Standard:
-
Add a known amount of 18:0 (9,10-dibromo) PC internal standard solution directly to the sample in the homogenizer tube. The amount should be chosen to be within the linear range of detection of the mass spectrometer and comparable to the expected concentration of the target analytes.
-
-
Homogenization and Extraction:
-
Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.
-
Homogenize the sample thoroughly for 2-3 minutes.
-
Transfer the homogenate to a glass centrifuge tube.
-
-
Phase Separation:
-
Add 1.25 mL of chloroform to the tube and vortex for 30 seconds.
-
Add 1.25 mL of deionized water to the tube and vortex for another 30 seconds.
-
Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. You should observe two distinct layers: an upper aqueous layer and a lower organic layer containing the lipids.
-
-
Lipid Collection:
-
Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface between the two layers.
-
-
Drying and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known volume of an appropriate solvent for your LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v).
-
Visualizations
Experimental Workflow for Lipid Extraction
Caption: Workflow for lipid extraction using an internal standard.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low internal standard signal.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biochem.wustl.edu [biochem.wustl.edu]
- 4. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]
- 5. vliz.be [vliz.be]
- 6. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 18:0 (9,10-dibromo) PC Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:0 (9,10-dibromo) PC (1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine).
Frequently Asked Questions (FAQs)
What is 18:0 (9,10-dibromo) PC and what are its primary applications?
18:0 (9,10-dibromo) PC is a synthetically modified phosphatidylcholine where bromine atoms are introduced at the 9th and 10th positions of both stearic acid chains. This modification makes it a valuable tool for biophysical studies of lipid membranes.
Primary Applications:
-
Fluorescence Quenching Studies: The bromine atoms act as quenchers for fluorescent molecules, such as the amino acid tryptophan, located in their proximity. This property is used to determine the depth of insertion of peptides and proteins into lipid bilayers.[1][2][3]
-
X-ray and Neutron Diffraction Studies: The electron-dense bromine atoms provide a strong signal in diffraction experiments, aiding in the determination of lipid bilayer structure and the localization of specific lipids within the membrane.
-
Cryo-Electron Microscopy (Cryo-EM): Brominated lipids can be used as contrast-enhancing probes in cryo-EM to study the nanoscale structure of membranes and lipid-protein interactions.[4][5][6]
What are the physical and chemical properties of 18:0 (9,10-dibromo) PC?
Here is a summary of the key properties of 18:0 (9,10-dibromo) PC:
| Property | Value | Reference |
| Synonyms | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine | [7] |
| Molecular Formula | C₄₄H₈₄Br₄NO₈P | |
| Molecular Weight | 1105.73 g/mol | |
| Physical State | Powder | |
| Purity | >99% | |
| Storage | -20°C | [8] |
| Stability | Stable for at least one year when stored properly. |
How do I prepare liposomes containing 18:0 (9,10-dibromo) PC?
The most common method for preparing liposomes is the thin-film hydration technique . This method involves dissolving the lipids in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form vesicles.
Here is a detailed protocol for preparing large unilamellar vesicles (LUVs) using this method:
Experimental Protocol: Liposome Preparation by Thin-Film Hydration
-
Lipid Preparation:
-
Dissolve 18:0 (9,10-dibromo) PC and other lipids (e.g., a matrix lipid like POPC) in chloroform in a round-bottom flask. The molar ratio will depend on your specific experiment.
-
-
Film Formation:
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.[9]
-
-
Hydration:
-
Add your desired aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of all lipids in the mixture.
-
Vortex the flask to disperse the lipid film, which will lead to the formation of multilamellar vesicles (MLVs).[10]
-
-
Vesicle Sizing (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[11]
-
This process is typically repeated 10-20 times to ensure a homogenous population of LUVs.
-
Troubleshooting Guides
Problem 1: The lipid film is not uniform and appears as clumps after solvent evaporation.
-
Possible Cause: The solvent was evaporated too quickly, or the flask was not rotated sufficiently during evaporation.
-
Solution:
-
Reduce the speed of rotation on the rotary evaporator.
-
Ensure the flask is angled to maximize the surface area for film formation.
-
Consider adding a small amount of a solvent with a higher boiling point (e.g., a few drops of methanol) to the chloroform to slow down the evaporation process.
-
Problem 2: The liposome suspension contains aggregates or precipitates after hydration.
-
Possible Cause:
-
The hydration buffer was added at a temperature below the phase transition temperature (Tm) of one or more lipids.
-
The lipid concentration is too high.
-
Poor quality of lipids (e.g., oxidation).[12]
-
-
Solution:
-
Ensure the hydration buffer and the lipid film are both heated to a temperature above the highest Tm of the lipids in your mixture before hydration.[10]
-
Try reducing the total lipid concentration.
-
Use fresh, high-purity lipids and store them properly under an inert atmosphere at -20°C.
-
Problem 3: Inconsistent results in fluorescence quenching experiments.
-
Possible Cause:
-
Incomplete mixing of the brominated and non-brominated lipids.
-
Variability in the protein-to-lipid ratio.
-
The inner filter effect, where the quencher absorbs excitation or emission light.[13]
-
-
Solution:
-
Ensure thorough mixing of the lipids in the organic solvent before film formation.
-
Precisely control the concentrations of both the protein and the liposomes.
-
Perform control experiments to correct for the inner filter effect. This can be done by measuring the fluorescence of a free fluorophore (like N-acetyl-L-tryptophanamide) in the presence of the quencher-containing liposomes.[13]
-
Visualizations
Caption: Workflow for the preparation of unilamellar vesicles using the thin-film hydration method.
Caption: Principle of fluorescence quenching by brominated lipids in a membrane.
Caption: General workflow for an X-ray diffraction experiment on lipid bilayers.
References
- 1. Penetration of Lipid Chains into Transmembrane Surfaces of Membrane Proteins: Studies with MscL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Brominated lipid probes expose structural asymmetries in constricted membranes (Journal Article) | OSTI.GOV [osti.gov]
- 7. 1,2-DI-(9,10-DIBROMO)STEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE;18:0 (9;10DIBROMO) PC | 217075-01-9 [m.chemicalbook.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 18:0 (9,10-dibromo) PC and Other Internal Standards for Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard is a critical determinant of data quality, correcting for variability throughout the analytical workflow. This guide provides an objective comparison of 18:0 (9,10-dibromo) Phosphatidylcholine (PC) with other commonly used internal standards, supported by experimental considerations and methodologies.
Introduction to Internal Standards in Lipidomics
Internal standards (IS) are essential in mass spectrometry-based lipidomics to compensate for sample loss during extraction, variations in ionization efficiency, and instrumental drift. An ideal internal standard is chemically similar to the analytes of interest but isotopically or structurally distinct to be differentiated by the mass spectrometer. The most common classes of internal standards in lipidomics are stable isotope-labeled lipids (e.g., deuterated or ¹³C-labeled) and lipids with odd-chain fatty acids.
18:0 (9,10-dibromo) PC is a synthetically modified phosphatidylcholine containing two bromine atoms on the stearic acid chain. While primarily utilized in fluorescence quenching applications to study membrane protein structure, its unique mass makes it a potential candidate for use as an internal standard in mass spectrometry. This guide will compare its theoretical advantages and disadvantages against established internal standards.
Performance Comparison of Internal Standard Types
The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of lipid species. The three main types of internal standards used in lipidomics are deuterated lipids, odd-chain lipids, and, for the purpose of this guide, halogenated lipids like 18:0 (9,10-dibromo) PC.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| 18:0 (9,10-dibromo) PC | A phosphatidylcholine with two bromine atoms on the C18:0 fatty acyl chain, providing a distinct mass. | - High mass defect due to bromine isotopes can shift the signal away from the endogenous lipid envelope.- Not naturally present in biological samples. | - Potential for altered chromatographic behavior compared to non-brominated counterparts.- Ionization efficiency may differ significantly from endogenous lipids.- Limited commercial availability and characterization as a quantitative standard. |
| Deuterated Lipids | Analytes with some hydrogen atoms replaced by deuterium (²H). | - Co-elute closely with the endogenous analyte in liquid chromatography (LC).- Experience similar matrix effects and ionization efficiency as the analyte. | - Potential for isotopic exchange.- May exhibit a slight retention time shift compared to the native analyte. |
| Odd-Chain Lipids | Lipids containing fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0). | - Not naturally abundant in most mammalian systems.- Generally exhibit similar extraction and ionization behavior to even-chain lipids. | - May not perfectly mimic the behavior of all endogenous lipids, especially those with very different chain lengths or saturation.- Trace amounts can be present in some diets or due to endogenous metabolism. |
Experimental Protocols
A typical lipidomics workflow involves lipid extraction, chromatographic separation, and mass spectrometric detection. The internal standard is added at the beginning of the sample preparation to account for variations throughout the entire process.
Lipid Extraction (Bligh & Dyer Method)
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer. For plasma or serum, use as is.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 18:0 (9,10-dibromo) PC, deuterated PC, or odd-chain PC) to the sample.
-
Solvent Addition: Add a mixture of chloroform and methanol (1:2, v/v) to the sample, vortex thoroughly, and incubate on ice.
-
Phase Separation: Add chloroform and water to induce phase separation. Centrifuge to separate the layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system (e.g., methanol/chloroform 1:1, v/v).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute lipids based on their hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 55 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan for profiling and targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification.
-
Data Analysis: Peak areas of the endogenous lipids are normalized to the peak area of the corresponding internal standard.
-
Visualizing the Lipidomics Workflow
A Researcher's Guide to Advanced Lipid Probes: A Comparative Analysis of 18:0 (9,10-dibromo) PC and Deuterated Lipid Standards
For researchers, scientists, and drug development professionals navigating the complexities of lipid biology, the choice of appropriate chemical tools is paramount. This guide provides an objective comparison between two distinct classes of lipid probes: 18:0 (9,10-dibromo) PC, a brominated lipid, and deuterated lipid standards. While both are modified lipids, their applications diverge significantly, catering to different fundamental questions in lipid-related research.
This comparison will elucidate their respective principles of operation, primary applications, and the experimental data they generate. We will delve into detailed experimental protocols and showcase how each tool uniquely contributes to understanding cellular processes, particularly in the context of lipid signaling pathways.
Core Applications: Structural Elucidation vs. Quantitative Analysis
The fundamental difference between 18:0 (9,10-dibromo) PC and deuterated lipid standards lies in their primary scientific utility. Brominated lipids serve as powerful tools for structural biology, specifically for enhancing contrast in cryo-electron microscopy (cryo-EM). In contrast, deuterated lipids are the gold standard for internal standards in mass spectrometry-based lipidomics, enabling accurate and precise quantification of lipid species.
18:0 (9,10-dibromo) PC (1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine) is a synthetic lipid where bromine atoms are introduced into the fatty acyl chains. Due to the high electron-scattering density of bromine, these lipids act as contrast-enhancing probes in cryo-EM, allowing for the detailed visualization of lipid bilayers and their interactions with membrane-associated proteins. This is particularly valuable for studying the architecture of membrane protein complexes and understanding how lipids influence their structure and function.
Deuterated lipid standards are analogues of endogenous lipids where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution results in a predictable mass shift that is readily detectable by a mass spectrometer, without significantly altering the chemical and physical properties of the lipid. When a known amount of a deuterated standard is added to a sample, it co-extracts and co-analyzes with its non-labeled counterpart. By comparing the signal intensity of the endogenous lipid to that of the deuterated internal standard, researchers can correct for sample loss during preparation and variations in instrument response, leading to highly accurate quantification.
Performance Comparison
A direct performance comparison for the same application is not relevant, as these two types of lipids are designed for fundamentally different experimental goals. Instead, a comparison of their utility in their respective fields is more appropriate.
Deuterated Lipid Standards: Quantitative Performance in Lipidomics
The performance of deuterated internal standards is evaluated based on their ability to ensure accuracy and precision in quantitative lipidomics assays. Key performance metrics include linearity, recovery, and the coefficient of variation (CV).
| Parameter | Typical Performance of Deuterated Standards | Reference |
| Linearity (R²) | > 0.99 | [1][2] |
| Precision (CV) | < 15% (for QC samples) | [2][3] |
| Accuracy | Within ± 15% of the nominal concentration | [2] |
| Extraction Recovery | Typically high and consistent, corrected for by the standard | [1] |
This table summarizes typical performance characteristics reported in lipidomics literature. Actual performance may vary depending on the specific lipid, matrix, and analytical method.
18:0 (9,10-dibromo) PC: Utility in Structural Biology
The "performance" of 18:0 (9,10-dibromo) PC is measured by its ability to enhance contrast and reveal structural details in cryo-EM. Studies have successfully used brominated lipids to:
-
Visualize lipid organization within highly curved membrane nanotubes.[4][5]
-
Characterize structural asymmetries between the inner and outer leaflets of a membrane.[4][5]
The presence of bromine atoms provides a significant increase in electron density, which can be crucial for resolving fine structural features of the lipid bilayer that would otherwise be indistinct from the surrounding ice.[4][6][7]
Experimental Protocols
Synthesis of 18:0 (9,10-dibromo) PC
Using 18:0 (9,10-dibromo) PC in Cryo-Electron Microscopy
The workflow for using brominated lipids in cryo-EM involves the reconstitution of the protein of interest into liposomes or nanodiscs containing the brominated lipid.
-
Liposome/Nanodisc Preparation: A lipid mixture including 18:0 (9,10-dibromo) PC and other lipids relevant to the biological system under study is prepared. The protein of interest is then incorporated into these lipid structures.
-
Vitrification: A small aliquot of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into a cryogen (e.g., liquid ethane) to form vitreous ice.
-
Cryo-EM Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures.
-
Image Processing and 3D Reconstruction: Images of individual protein-lipid particles are computationally extracted, aligned, and averaged to generate a high-resolution 3D density map. The enhanced density from the brominated lipids helps to define the lipid portions of the structure.[4][5]
Quantitative Lipidomics using Deuterated Standards
The following is a generalized protocol for a targeted quantitative lipidomics experiment using liquid chromatography-mass spectrometry (LC-MS).
-
Sample Preparation:
-
Lipid Extraction:
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system to partition lipids into an organic phase.
-
Collect the organic phase and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into a liquid chromatography system (e.g., using a C18 reversed-phase column) to separate the different lipid species.
-
The eluent from the LC is introduced into a tandem mass spectrometer, often operated in Multiple Reaction Monitoring (MRM) mode. This mode is highly selective and monitors specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.[8]
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of non-labeled analytical standards spiked with the same amount of internal standard.
-
Calculate the peak area ratio of the endogenous lipid to the deuterated internal standard in the samples.
-
Determine the concentration of the endogenous lipid by comparing its peak area ratio to the calibration curve.[8]
-
Application in Signaling Pathway Analysis
Both structural and quantitative data are crucial for a comprehensive understanding of lipid signaling pathways. The PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival, serves as an excellent example. Dysregulation of this pathway is common in cancer and other diseases.[10][11][12]
-
Role of Deuterated Standards: The activation of the PI3K/AKT pathway leads to changes in the levels of phosphoinositide lipids, such as PIP3. Using deuterated phosphoinositide standards, researchers can accurately quantify the changes in these critical second messengers upon pathway activation or inhibition by a drug candidate. This quantitative data is essential for understanding the dynamics of the signaling cascade and for assessing the efficacy of therapeutic interventions.[13][11]
-
Role of 18:0 (9,10-dibromo) PC: The proteins in the PI3K/AKT pathway, such as AKT and PDK1, are recruited to the cell membrane through their interaction with phosphoinositides. 18:0 (9,10-dibromo) PC, in conjunction with other lipids, can be used in cryo-EM studies to determine the high-resolution structures of these proteins in a membrane environment. This structural information can reveal how these proteins bind to the membrane, how they interact with each other, and how their conformation changes upon activation, providing critical insights for the rational design of drugs that target these interactions.
Conclusion
-
Choose 18:0 (9,10-dibromo) PC and other brominated lipids when the primary goal is to elucidate the high-resolution structure of membrane-associated proteins and understand their spatial relationship with the lipid bilayer.
-
Choose deuterated lipid standards when the objective is to accurately and precisely quantify changes in the levels of specific lipids in biological samples, for example, to understand the dynamics of signaling pathways or to discover biomarkers.
For drug development professionals and researchers aiming for a comprehensive understanding of a lipid-dependent biological system, an integrated approach that leverages both structural and quantitative data will yield the most insightful results. By selecting the appropriate tool for the question at hand, researchers can accelerate discovery and innovation in their respective fields.
References
- 1. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Hitchhiker’s Guide to Untargeted Lipidomics Analysis: Practical Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid-dependent Akt-ivity: where, when, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Lipid Alterations by Oncogenic PIK3CA Mutations Using Untargeted Lipidomics in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lipid Identification: Mass Spectrometry vs. Biophysical Probing with 18:0 (9,10-dibromo) PC
For researchers, scientists, and drug development professionals, accurate lipid identification is paramount to understanding cellular processes, disease mechanisms, and drug interactions. While mass spectrometry stands as the cornerstone for comprehensive lipid profiling, specialized lipid analogs like 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC) offer unique insights into the structural and spatial organization of lipids within biological membranes. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols.
Section 1: Comprehensive Lipid Identification via Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful and widely used technique for the large-scale identification and quantification of lipids in a complex biological sample.[1][2][3] This "shotgun" or "global" lipidomics approach provides a broad overview of the lipidome.
Principles of LC-MS/MS for Lipidomics
The process involves several key steps. First, lipids are extracted from the biological matrix using organic solvents.[3] The extract is then introduced into an LC system, which separates the lipids based on their physicochemical properties, such as polarity.[3] Following separation, the lipids are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.[4][5] The instrument measures the mass-to-charge ratio (m/z) of the intact lipid molecules.[4] For structural confirmation, tandem mass spectrometry (MS/MS) is employed, where specific lipid ions are fragmented, and the resulting fragment patterns are used to identify the headgroup and acyl chain composition.[2][3]
Quantitative Data Presentation
The primary output of a quantitative lipidomics experiment is the concentration of individual lipid species. This data is crucial for identifying changes in lipid metabolism associated with disease or drug treatment.
| Lipid Class | Example Species | Typical Concentration in Human Plasma (μM) |
| Phosphatidylcholine (PC) | PC(16:0/18:1) | 150 - 250 |
| Lysophosphatidylcholine (LPC) | LPC(16:0) | 100 - 200 |
| Sphingomyelin (SM) | SM(d18:1/18:0) | 50 - 150 |
| Triacylglycerol (TAG) | TAG(16:0/18:1/18:2) | 20 - 100 |
| Cholesterol Ester (CE) | CE(18:2) | 200 - 400 |
Note: Concentrations are approximate and can vary significantly based on physiological state and sample type.
Experimental Workflow and Protocol
The following diagram and protocol outline a typical workflow for untargeted lipidomics using LC-MS/MS.
Caption: Workflow for Lipid Identification using LC-MS/MS.
Protocol: Lipid Extraction and LC-MS/MS Analysis
-
Lipid Extraction (Folch Method):
-
Homogenize the tissue sample or take a specific volume of biofluid.
-
Add a 2:1 chloroform:methanol solution to the sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).[6]
-
-
LC Separation:
-
Inject the reconstituted lipid extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Use a suitable column (e.g., C18 or C8) and a gradient of mobile phases to separate the lipid classes and species.
-
-
Mass Spectrometry:
-
The eluent from the LC is directed to an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in both positive and negative ion modes to detect a wider range of lipid classes.
-
Set the instrument to perform data-dependent MS/MS, where the most intense ions in each full scan are automatically selected for fragmentation.
-
-
Data Analysis:
-
Process the raw data using specialized software to detect peaks, align chromatograms, and perform deconvolution.
-
Identify lipids by matching the accurate mass and MS/MS fragmentation patterns to spectral libraries and databases.
-
Quantify the identified lipids by integrating the peak areas, often using internal standards for normalization.
-
Section 2: Probing Lipid Organization with 18:0 (9,10-dibromo) PC
18:0 (9,10-dibromo) PC is not a tool for identifying unknown lipids across an entire sample. Instead, it is a synthetic phospholipid used in biophysical techniques to gain high-resolution structural and spatial information about lipid bilayers and their interactions with other molecules, such as proteins. The two bromine atoms on each acyl chain serve as heavy-atom labels for X-ray diffraction and as fluorescence quenchers.
Application 1: X-ray Diffraction for Membrane Structure Analysis
In X-ray diffraction studies of lipid bilayers, the bromine atoms in 18:0 (9,10-dibromo) PC act as strong scatterers of X-rays. This aids in solving the "phase problem" in crystallography and provides high-resolution electron density maps of the lipid bilayer.[4][7] This allows researchers to determine parameters like bilayer thickness and the precise location of the bromine atoms, which in turn reveals details about lipid packing and conformation.
Quantitative Data from X-ray Diffraction
| Parameter | Unlabeled di18:0 PC Bilayer | di18:0(9,10-dibromo)PC Bilayer | Information Gained |
| Lamellar Repeat Spacing (D) | ~64 Å | Variable, depends on hydration | Overall bilayer plus water layer thickness |
| Electron Density Profile | Shows headgroups and terminal methyl trough | Shows distinct high-density peaks for bromine atoms | Precise location of the 9,10-carbon position within the bilayer |
| Bilayer Thickness | ~45 Å | ~42 Å | Effect of bromine substitution on membrane structure |
Data are illustrative and based on typical values found in the literature.
Experimental Workflow and Protocol
Caption: Workflow for X-ray Diffraction of Brominated Lipids.
Protocol: X-ray Diffraction of Oriented Lipid Bilayers
-
Sample Preparation:
-
Dissolve 18:0 (9,10-dibromo) PC, alone or mixed with other lipids, in an organic solvent (e.g., 1:1 trifluoroethanol:chloroform).[4]
-
Uniformly deposit the lipid solution onto a clean, flat substrate like a silicon wafer.[4]
-
Evaporate the solvent under vacuum to form a thin lipid film.
-
Hydrate the film in a controlled humidity chamber to allow the lipids to self-assemble into oriented multilayer stacks.[4]
-
-
X-ray Diffraction Measurement:
-
Data Analysis:
-
Integrate the intensities of the observed diffraction peaks.
-
Use the variation in intensity with X-ray energy (anomalous scattering) to solve the phase problem.[7]
-
Calculate the one-dimensional electron density profile perpendicular to the bilayer plane, which will show the positions of the lipid headgroups, acyl chains, and the high-density bromine atoms.[7]
-
Application 2: Fluorescence Quenching for Lipid-Protein Interaction Studies
The bromine atoms in 18:0 (9,10-dibromo) PC are efficient quenchers of tryptophan fluorescence.[1][8] This property is exploited to measure the proximity of this lipid to specific tryptophan residues within a membrane protein. By systematically replacing native lipids with the brominated PC, a decrease in fluorescence intensity indicates a close interaction. This technique can map the lipid-exposed surfaces of a protein and determine the depth of specific residues within the membrane.[8][9]
Quantitative Data from Fluorescence Quenching
| Tryptophan Residue Position | Mole Fraction of 18:0 (9,10-dibromo) PC | Fluorescence Intensity (F/F₀) | Quenching Efficiency (%) | Interpretation |
| Deep in membrane core | 0.5 | 0.4 | 60% | High proximity to lipid acyl chains |
| Near headgroup region | 0.5 | 0.8 | 20% | Lower proximity to the 9,10-position |
| Extramembrane loop | 0.5 | 0.98 | 2% | Not in contact with the lipid bilayer |
F/F₀ is the ratio of fluorescence in the presence and absence of the quencher. Data are illustrative.
Experimental Workflow and Protocol
Caption: Workflow for Fluorescence Quenching Experiments.
Protocol: Tryptophan Fluorescence Quenching
-
Sample Preparation:
-
Prepare large unilamellar vesicles (LUVs) with varying mole fractions of 18:0 (9,10-dibromo) PC mixed with a non-quenching background lipid (e.g., POPC).
-
Reconstitute the purified membrane protein containing a tryptophan residue into these liposomes.
-
Remove the detergent used for reconstitution by methods such as dialysis or size-exclusion chromatography.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the peak fluorescence intensity for each sample with a different concentration of the brominated lipid.
-
Calculate the fractional quenching for each sample by comparing its fluorescence intensity (F) to a control sample with no brominated lipid (F₀).[10]
-
Plot the fluorescence intensity or quenching efficiency as a function of the mole fraction of 18:0 (9,10-dibromo) PC to determine the extent of interaction.
-
Section 3: Comparison of Approaches
The choice between mass spectrometry and biophysical probing with 18:0 (9,10-dibromo) PC depends entirely on the research question. One is a discovery tool for composition, while the other provides structural and interactional context.
| Feature | Mass Spectrometry-based Lipidomics | 18:0 (9,10-dibromo) PC Biophysical Probing |
| Primary Goal | Identification and quantification of many lipids in a sample. | Determine lipid organization and interaction with proteins. |
| Information Provided | Lipid identity, acyl chain composition, quantity/concentration. | Bilayer structure, lipid packing, proximity of lipids to proteins. |
| Scope | Global (hundreds to thousands of lipids). | Highly specific to the probe and its immediate environment. |
| Sample Type | Lipid extracts from cells, tissues, biofluids. | Reconstituted model membrane systems (liposomes, oriented bilayers). |
| Throughput | High (many samples per day). | Low (requires careful sample preparation and specialized equipment). |
| Key Instrumentation | LC-MS/MS (e.g., Q-TOF, Orbitrap, Triple Quadrupole). | Synchrotron X-ray source, Spectrofluorometer. |
Decision-Making Logic
The following diagram can help researchers choose the appropriate methodology.
Caption: Decision tree for selecting a lipid analysis method.
Conclusion
Confirming lipid identification is a multi-faceted challenge. Mass spectrometry-based lipidomics is the definitive approach for discovering and quantifying the lipid composition of a biological sample. In contrast, 18:0 (9,10-dibromo) PC is a specialized tool that does not confirm the identity of unknown lipids but rather provides invaluable, high-resolution information on their structural arrangement and interactions within a reconstituted system. These methods are not mutually exclusive but are highly complementary. A comprehensive understanding of a lipid's role in biology often requires the compositional data from mass spectrometry to be interpreted in the structural context provided by biophysical techniques.
References
- 1. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Lipids via Mass Spectrometry - Sannova [sannova.net]
- 4. hwhuang.rice.edu [hwhuang.rice.edu]
- 5. Applications of Mass Spectrometry to Lipids and Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penetration of Lipid Chains into Transmembrane Surfaces of Membrane Proteins: Studies with MscL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. edinst.com [edinst.com]
Cross-Validation of Findings Using 18:0 (9,10-dibromo) PC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 18:0 (9,10-dibromo) Phosphatidylcholine (PC) with alternative lipid molecules for biophysical and structural studies. The inclusion of experimental data, detailed protocols, and visual diagrams aims to assist researchers in selecting the appropriate tools for their investigations into membrane protein interactions and lipid bilayer organization.
Performance Comparison
18:0 (9,10-dibromo) PC is a synthetically modified phospholipid valuable for specific biophysical applications where the location and behavior of lipid acyl chains need to be precisely monitored. Its primary advantages lie in its use as a heavy atom for X-ray diffraction studies and as a quenching agent in fluorescence spectroscopy.
Alternatives and Their Distinctions
The selection of a suitable lipid for membrane studies depends critically on the experimental goals. While 18:0 (9,10-dibromo) PC offers unique advantages, several alternatives can be employed, each with distinct properties.
| Feature | 18:0 (9,10-dibromo) PC | Other Brominated PCs (e.g., 16:0-18:0(4,5-dibromo) PC) | Unsaturated PCs (e.g., di18:1 PC) | Saturated PCs (e.g., di18:0 PC) |
| Primary Application | X-ray anomalous diffraction, Fluorescence quenching | Fluorescence quenching at different membrane depths | Mimicking fluid-phase membranes | Studies of gel-phase membranes |
| Key Property | Heavy atom scattering, Quenching moiety at a defined depth | Quenching moiety at varied, defined depths | Introduces fluidity due to double bonds | Forms highly ordered, rigid bilayers |
| Phase Behavior | Can form lamellar (Lα) and, with cholesterol, inverted hexagonal (HII) phases.[1] | Similar phase behavior to corresponding non-brominated lipids, but can be altered. | Typically forms fluid lamellar (Lα) phases. | Forms gel (Lβ) phases at physiological temperatures. |
| Membrane Fluidity | Mimics the fluidity of unsaturated lipids to some extent.[2] | Fluidity is comparable to non-brominated counterparts.[2] | High fluidity. | Low fluidity. |
| Advantages | Allows for precise structural determination of lipid packing; enables depth-dependent quenching studies. | Systematic mapping of membrane protein topology by varying bromine position.[3] | More closely resembles the physical state of many biological membranes. | Provides a stable, well-defined bilayer for baseline studies. |
| Limitations | Bromine atoms can alter lipid packing and phase behavior compared to native lipids.[4] | Potential for altered lipid-protein interactions due to bulky bromine atoms. | Double bonds are susceptible to oxidation. | Does not represent the dynamic nature of most cell membranes. |
Experimental Protocols
Fluorescence Quenching for Determining Membrane Protein Topology
This method utilizes brominated lipids to "quench" the fluorescence of tryptophan residues within a membrane protein. The efficiency of quenching is dependent on the proximity of the bromine atoms to the tryptophan, allowing for the determination of the residue's depth within the bilayer.
Materials:
-
18:0 (9,10-dibromo) PC[5]
-
A non-brominated control lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, di18:1 PC)
-
The membrane protein of interest containing intrinsic tryptophan residues
-
Buffer solution (e.g., HEPES, NaCl, EDTA)
-
Large Unilamellar Vesicles (LUVs) preparation apparatus (e.g., extruder)
Procedure:
-
Vesicle Preparation:
-
Prepare lipid mixtures by co-dissolving the membrane protein, 18:0 (9,10-dibromo) PC (or another brominated PC), and a non-brominated lipid in an organic solvent.
-
Dry the mixture under a stream of nitrogen and then under vacuum to form a thin lipid film.
-
Hydrate the film in the desired buffer to form multilamellar vesicles (MLVs).
-
Prepare LUVs by extruding the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Fluorescence Spectroscopy:
-
Measure the tryptophan fluorescence intensity of the protein reconstituted in vesicles containing the non-brominated lipid (F₀).
-
Measure the fluorescence intensity of the protein in vesicles containing the brominated lipid (F).
-
The quenching efficiency is calculated as (F₀ - F) / F₀.
-
-
Data Analysis:
-
By using a series of PCs with bromine atoms at different positions along the acyl chain (e.g., 4,5; 6,7; 9,10; 11,12), a depth-dependent quenching profile can be generated.[3]
-
This profile reveals which tryptophan residues are embedded within the membrane core and their approximate depth.
-
X-ray Anomalous Diffraction for Lipid Structure Determination
This technique leverages the heavy bromine atoms in 18:0 (9,10-dibromo) PC to solve the phase problem in X-ray crystallography, enabling the detailed reconstruction of electron density maps of lipid phases.
Materials:
-
18:0 (9,10-dibromo) PC[5]
-
Cholesterol (optional, for studying mixed lipid phases)[1]
-
Solid substrate (e.g., silicon wafer)[1]
-
Humidity chamber
-
Synchrotron X-ray source
Procedure:
-
Sample Preparation:
-
Phase Induction:
-
X-ray Diffraction Data Collection:
-
Mount the sample on a diffractometer at a synchrotron source.
-
Collect diffraction data at multiple X-ray energies around the bromine absorption edge.
-
-
Structure Determination:
Visualizing Workflows and Structures
To further clarify the experimental and structural concepts, the following diagrams are provided.
Caption: Workflow for a fluorescence quenching experiment.
Caption: 18:0 (9,10-dibromo) PC in a bilayer.
References
- 1. Chain Packing in the Inverted Hexagonal Phase of Phospholipids: A Study by X-ray Anomalous Diffraction on Bromine-labeled Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Ca2+‐dependent interactions between lipids and the tumor‐targeting peptide pHLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method of X-Ray Anomalous Diffraction for Lipid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
A Comparative Analysis of Brominated vs. Non-Brominated Lipids for Researchers and Drug Development Professionals
In the realm of lipid research and drug delivery, the choice of lipid excipients is paramount to the success of a formulation. While non-brominated lipids represent the conventional choice, their brominated counterparts are emerging as powerful tools for biophysical characterization and hold potential, though largely unexplored, implications for drug delivery systems. This guide provides a comparative analysis of brominated and non-brominated lipids, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Biophysical Properties: A Tale of Two Lipids
The fundamental concern when considering a modified lipid for biological applications is whether the modification alters its inherent biophysical properties. Extensive studies, primarily leveraging brominated lipids as contrast-enhancing probes in cryo-electron microscopy (cryo-EM), have demonstrated that bromination does not significantly perturb the physicochemical behavior of lipids.
Langmuir monolayer studies, a key technique for assessing lipid packing and fluidity, show that brominated phospholipids and sterols behave similarly to their non-brominated analogs.[1] While brominated lipids are slightly less compressible than their unsaturated counterparts, they exhibit compressibility characteristic of lipids in the fluid phase at room temperature.[1] This indicates that the introduction of bromine atoms does not induce a significant change in the lipid's physical state under physiological conditions.
Table 1: Comparative Summary of Biophysical Properties
| Property | Non-Brominated Lipids | Brominated Lipids | Key Experimental Findings |
| Mean Molecular Area (MMA) | Standard MMA for the specific lipid | Slightly lower or similar to non-brominated analogs at pressures approximating a lipid bilayer.[1] | Langmuir-Blodgett trough experiments show comparable lipid packing.[1] |
| Compressibility | Characteristic of the lipid's saturation and phase | Slightly less compressible than unsaturated analogs, but still characteristic of a fluid phase. | Isotherm analysis indicates minimal impact on membrane fluidity.[1] |
| Bilayer Phase Behavior | Forms standard bilayer structures (e.g., liposomes) | Forms stable bilayers and nanotubes structurally indistinguishable from those made with native lipids.[2] | Cryo-EM studies confirm the structural integrity of membranes formed with brominated lipids.[3][4][5][6] |
| Electron Density | Lower electron density | Higher electron density due to the presence of bromine atoms. | This property is exploited for enhanced contrast in cryo-EM imaging.[7] |
Experimental Protocols
Langmuir-Blodgett Trough for Monolayer Analysis
Objective: To compare the packing and fluidity of brominated and non-brominated lipid monolayers.
Methodology:
-
A solution of the lipid (either brominated or non-brominated) in a volatile organic solvent (e.g., chloroform) is prepared.
-
The lipid solution is carefully spread onto the surface of an aqueous subphase in a Langmuir-Blodgett trough.
-
After solvent evaporation, the lipid monolayer is compressed by moving barriers.
-
The surface pressure is measured as a function of the area per molecule.
-
The resulting pressure-area isotherms are analyzed to determine the mean molecular area and compressibility of the lipids.[1]
Cryo-Electron Microscopy (Cryo-EM) for Bilayer Structure Visualization
Objective: To visualize and compare the structure of lipid bilayers and associated proteins with and without brominated lipids.
Methodology:
-
Vesicles (liposomes) are prepared with either brominated or non-brominated lipids using standard methods like extrusion or sonication.
-
The vesicle suspension is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
-
The vitrified specimen is then imaged in a transmission electron microscope under cryogenic conditions.
-
For protein-lipid interaction studies, the protein of interest is reconstituted into the vesicles prior to vitrification.
-
The enhanced electron density of the bromine atoms in the brominated lipids allows for precise localization of these lipids within the bilayer and in proximity to proteins.[3][4][5][6]
Visualizing the Comparison: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of brominated and non-brominated lipids.
Implications for Drug Delivery: A Forward Look
While direct comparative studies on the performance of brominated versus non-brominated lipids in drug delivery systems are currently lacking, the existing biophysical data allows for informed hypotheses. The fact that bromination does not significantly alter lipid packing and fluidity suggests that the basic structural integrity and release characteristics of a lipid-based nanoparticle (e.g., liposome or solid lipid nanoparticle) might be preserved.
The primary advantage of using brominated lipids in a drug delivery context would be for research and development. The ability to precisely locate the lipid components of a nanoparticle in relation to an encapsulated drug or a target cell membrane via cryo-EM could provide unprecedented insights into:
-
Drug Encapsulation: Visualizing the distribution of a drug within the lipid matrix.
-
Drug Release Mechanisms: Observing structural changes in the nanoparticle during drug release.
-
Cellular Uptake Pathways: Tracking the interaction and fusion of the nanoparticle with cell membranes.
The following diagram illustrates a hypothetical signaling pathway where brominated lipids could be used to study the interaction of a lipid nanoparticle with a cell surface receptor.
Conclusion and Future Directions
The current body of research strongly indicates that brominated lipids are excellent biophysical mimics of their non-brominated counterparts, with the added advantage of providing enhanced contrast for high-resolution structural studies. For drug development professionals, this presents a unique opportunity to utilize these labeled lipids as tools to gain a deeper understanding of formulation structure and function at the nanoscale.
While the direct impact of bromination on drug delivery performance parameters like encapsulation efficiency, release kinetics, and in vivo toxicity remains to be systematically investigated, the foundational knowledge from biophysical studies is promising. Future research should focus on direct comparative studies of brominated and non-brominated lipid-based drug delivery systems to fully elucidate the potential of these modified lipids in advancing pharmaceutical sciences.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Brominated lipid probes expose structural asymmetries in constricted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]
- 6. Brominated lipid probes expose structural asymmetries in constricted membranes (Journal Article) | OSTI.GOV [osti.gov]
- 7. biorxiv.org [biorxiv.org]
Assessing the Accuracy of 18:0 (9,10-dibromo) PC as a Fluorescent Quencher in Membrane Studies
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the realm of membrane biophysics and drug discovery, understanding the intricate interactions between proteins and the lipid bilayer is paramount. 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine, commonly known as 18:0 (9,10-dibromo) PC, is a valuable tool for these investigations. Contrary to its potential misinterpretation as a metabolic tracer, its primary and validated application lies in its role as a fluorescent quencher. This guide provides a comprehensive assessment of its performance in this capacity, comparing it with alternative methods and offering detailed experimental insights.
Principle of Operation: A Tool for Proximity and Depth Measurement
18:0 (9,10-dibromo) PC functions as a short-range, distance-dependent quencher of fluorescence, particularly that of intrinsic protein fluorescence from tryptophan residues.[1][2] The bromine atoms on the acyl chains of the phospholipid decrease the fluorescence intensity of a nearby fluorophore.[3] This quenching effect is highly dependent on the distance between the quencher (bromine atoms) and the fluorophore (e.g., tryptophan).[4] By incorporating this lipid into a model membrane system, researchers can accurately determine the proximity of a fluorescently labeled portion of a protein to the lipid acyl chains.
This technique is especially powerful when used in a series with other brominated phospholipids, where the bromine atoms are located at different positions along the acyl chain (e.g., at the 4,5-, 6,7-, or 11,12- positions).[2][5] Such "depth-dependent quenching" experiments allow for the precise mapping of the vertical position of a protein domain within the lipid bilayer.[6]
Performance Comparison: 18:0 (9,10-dibromo) PC vs. Alternatives
The "accuracy" of 18:0 (9,10-dibromo) PC as a quencher can be evaluated by its quenching efficiency and its minimal perturbation of the biological system. Below is a comparison with other common quenching agents used in membrane studies.
| Quenching Agent | Principle of Operation | Advantages | Limitations | Typical Applications |
| 18:0 (9,10-dibromo) PC | Collisional (short-range) quenching by bromine atoms. | - Provides high-resolution depth information within the membrane core.- Mimics natural phospholipids, minimizing membrane perturbation.[3]- Commercially available with bromine at various positions for detailed mapping.[3] | - Quenching efficiency is highly distance-dependent, limiting its range.- Requires protein to have an intrinsic fluorophore (like tryptophan) or be extrinsically labeled. | - Determining the transmembrane topology of proteins.- Mapping lipid-exposed surfaces of membrane proteins.- Studying protein conformational changes that alter depth in the membrane. |
| Spin-Labeled Phospholipids (e.g., n-DOXYL-PC) | Paramagnetic quenching by a nitroxide spin label. | - Also provides depth-dependent information.- Can be used in both fluorescence and Electron Spin Resonance (ESR) studies. | - The nitroxide group is bulkier than bromine and may cause more significant membrane perturbation.- Can be susceptible to chemical reduction in biological systems. | - Similar to brominated lipids for depth analysis.- Measuring membrane fluidity and dynamics. |
| Fluorescently Labeled Lipids (for FRET) | Förster Resonance Energy Transfer (FRET) from a donor fluorophore on the protein to an acceptor on the lipid. | - Can measure longer distances than collisional quenching.- Provides information on lateral protein-lipid interactions. | - Requires dual labeling (donor and acceptor).- FRET efficiency is dependent on the orientation of the fluorophores. | - Studying protein-lipid colocalization and binding.- Measuring distances between specific sites on proteins and lipids. |
| Aqueous Quenchers (e.g., Acrylamide, Iodide) | Collisional quenching of fluorophores accessible to the aqueous phase. | - Simple to use.- Helps determine if a fluorescent probe is on the surface or buried within the protein/membrane. | - Provides limited information about the position within the membrane.- Charged quenchers like iodide may have limited access to the membrane interior. | - Assessing the solvent accessibility of protein domains.- Distinguishing between surface-exposed and membrane-embedded regions. |
Experimental Protocols
Key Experiment: Depth-Dependent Fluorescence Quenching
This protocol outlines the general steps for determining the depth of a tryptophan residue in a membrane protein using a series of brominated phospholipids.
1. Materials:
-
Protein of interest (containing a single tryptophan residue or a site-specifically introduced one).
-
Non-brominated "host" lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC).[7]
-
A series of brominated phospholipids, including 18:0 (9,10-dibromo) PC and others with bromine at different positions.
-
Appropriate buffer solutions.
-
Extruder for preparing unilamellar vesicles.
-
Fluorometer.
2. Preparation of Lipid Vesicles:
-
Lipids (a mixture of the host lipid and a specific brominated lipid) are dissolved in chloroform.
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film.
-
The film is hydrated with buffer, and the resulting multilamellar vesicles are subjected to freeze-thaw cycles.
-
Large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) are formed by extrusion.
3. Reconstitution of the Protein into Vesicles:
-
The protein is solubilized in a detergent.
-
The solubilized protein is mixed with the pre-formed lipid vesicles.
-
The detergent is slowly removed by dialysis or with bio-beads, allowing the protein to insert into the lipid bilayer.
4. Fluorescence Measurements:
-
The fluorescence emission spectrum of the tryptophan in the protein is recorded (Excitation ~295 nm, Emission scan ~310-400 nm).
-
Measurements are taken for the protein in vesicles made of the pure host lipid (F0, the unquenched sample) and in vesicles containing each of the different brominated lipids (F).[7]
5. Data Analysis:
-
The fractional quenching (FrQ) is calculated for each brominated lipid position: FrQ = (F0 - F) / F0.[7]
-
The quenching efficiency (or FrQ) is plotted against the known depth of the bromine atoms for each lipid.
-
The resulting profile reveals the depth of the tryptophan residue within the membrane.
Visualizing the Methodology
Caption: Mechanism of depth-dependent fluorescence quenching.
Metabolic Tracing: A Different Application Requiring Different Tools
While 18:0 (9,10-dibromo) PC is excellent for structural studies, it is not suitable for tracing metabolic pathways. The bulky bromine atoms alter the natural structure of the fatty acid, and it is not expected to be metabolized in the same way as its non-brominated counterpart. For metabolic studies, researchers use tracers that are chemically almost identical to the natural molecule, such as stable isotope-labeled lipids.
Caption: Simplified fatty acid metabolism traced with a stable isotope.
References
- 1. Lipid interactions with bacterial channels: fluorescence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of tryptophan fluorescence by brominated phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Penetration of Lipid Chains into Transmembrane Surfaces of Membrane Proteins: Studies with MscL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ca2+‐dependent interactions between lipids and the tumor‐targeting peptide pHLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
A Guide to Internal Standards in Lipidomics: Evaluating 18:0 (9,10-dibromo) PC
For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipid species is paramount. Internal standards are the cornerstone of reliable quantitative data, serving to correct for variability throughout the analytical workflow. This guide provides a comparative overview of 18:0 (9,10-dibromo) PC as a potential internal standard, contrasting it with commonly used alternatives and presenting supporting principles and experimental methodologies.
The ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It is added in a known quantity at the earliest stage of sample preparation, ideally before lipid extraction, to account for analyte loss during sample processing and for variations in mass spectrometry signal response.[1][2]
Comparison of Internal Standard Performance
The selection of an appropriate internal standard is a critical decision in quantitative lipidomics. The most widely accepted "gold standard" is the use of stable isotope-labeled (SIL) internal standards, such as deuterated or carbon-13 labeled lipids.[3][4] These standards are chemically and physically almost identical to their endogenous counterparts, ensuring they co-elute and experience the same ionization efficiencies and matrix effects.[3]
18:0 (9,10-dibromo) PC, a synthetic phosphatidylcholine with bromine atoms incorporated into its fatty acyl chains, represents a heavy-atom labeled alternative. While not as commonly used for quantitative purposes as SIL-IS, it offers a distinct mass signature that allows for its differentiation from endogenous lipids.
The following table summarizes the performance characteristics of 18:0 (9,10-dibromo) PC in comparison to other common internal standards. It is important to note that while the performance of SIL-IS and odd-chain lipids is well-documented, the quantitative performance of 18:0 (9,10-dibromo) PC as an internal standard in lipidomics is not extensively reported in scientific literature. The stated advantages and disadvantages are therefore based on established principles of mass spectrometry and internal standardization.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| 18:0 (9,10-dibromo) PC | Heavy-atom labeling; distinguishable by a significant mass shift and a characteristic isotopic pattern due to bromine's natural isotopes (79Br and 81Br in an approximate 1:1 ratio).[5] | - Not naturally present in biological samples. - High mass shift from endogenous lipids, reducing the risk of isobaric interference. - The unique isotopic signature of bromine can aid in its identification.[5] | - Chemical and physical properties may differ from endogenous lipids, potentially leading to variations in extraction efficiency and ionization response. - Potential for altered chromatographic behavior compared to non-brominated lipids. - Lack of extensive validation in published quantitative lipidomics studies. |
| Deuterated Lipids | Stable isotope labeling; hydrogen atoms are replaced by deuterium. | - Co-elute closely with the endogenous analyte in liquid chromatography (LC).[4] - Effectively corrects for matrix effects.[4] | - Potential for isotopic scrambling or exchange.[4] - May exhibit a slight retention time shift in LC compared to the native analyte.[4] |
| ¹³C-Labeled Lipids | Stable isotope labeling; carbon atoms are replaced by ¹³C. | - Co-elute and ionize almost identically to the endogenous analyte. - Considered the most accurate internal standard for correcting matrix effects. | - Higher cost compared to other standards. |
| Odd-Chain Lipids | Structurally similar lipids with fatty acid chains containing an odd number of carbon atoms, which are rare in most biological systems. | - Not typically found in the samples of interest. - More cost-effective than stable isotope-labeled standards. | - Differences in chain length can lead to variations in extraction efficiency, chromatographic retention, and ionization efficiency compared to even-chain analytes. |
Experimental Protocols
Accurate and reproducible quantification in lipidomics relies on standardized experimental procedures. The following is a representative protocol for lipid extraction and analysis, which can be adapted for the use of 18:0 (9,10-dibromo) PC as an internal standard.
Lipid Extraction from Plasma (Folch Method)
-
Sample Preparation: Aliquot a precise volume of plasma (e.g., 100 µL) into a glass tube.
-
Internal Standard Addition: Add a known amount of 18:0 (9,10-dibromo) PC solution in a suitable solvent (e.g., chloroform/methanol) to the plasma sample. The amount should be chosen to be within the linear range of the instrument's response.
-
Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform and methanol to the sample, vortex thoroughly, and incubate at room temperature.
-
Phase Separation: Add a saline solution (e.g., 0.9% NaCl) to the mixture to induce phase separation.[1]
-
Centrifugation: Centrifuge the sample to achieve a clear separation of the aqueous (upper) and organic (lower) phases.[1]
-
Lipid Collection: Carefully collect the lower organic layer, which contains the lipids.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water mixture).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.[1]
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute lipids based on their hydrophobicity.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is generally used.[1]
-
Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.
-
Scan Mode: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often employed for its high selectivity and sensitivity.
-
Visualizing Experimental and Logical Workflows
To better illustrate the role and application of internal standards in lipidomics, the following diagrams are provided.
References
A Comparative Guide to 18:0 (9,10-dibromo) PC and its Alternatives in Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 18:0 (9,10-dibromo) Phosphatidylcholine (PC) and its non-brominated counterpart, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), for applications in biological systems. While 18:0 (9,10-dibromo) PC serves as a valuable tool in biophysical studies, its utility in living systems is constrained by several limitations. This document outlines these limitations, presents comparative data with DSPC, and provides detailed experimental protocols for evaluating lipid probes in biological research.
Introduction to 18:0 (9,10-dibromo) PC and its Role in Research
18:0 (9,10-dibromo) PC is a synthetically modified phospholipid where bromine atoms are introduced into the acyl chains of stearic acid. This modification makes it a powerful tool for specific biophysical applications, primarily:
-
Fluorescence Quenching Studies: The bromine atoms act as effective quenchers of tryptophan fluorescence, allowing researchers to probe the proximity of lipid molecules to membrane-embedded proteins. This technique is instrumental in mapping lipid-protein interactions and understanding membrane protein structure and function.
-
X-ray and Neutron Diffraction Studies: The high electron density of bromine atoms enhances scattering contrast, aiding in the determination of lipid packing and membrane structure.
Despite its utility in these specialized in vitro techniques, the introduction of bromine atoms raises concerns about its applicability and potential artifacts in living biological systems.
Core Limitations of 18:0 (9,10-dibromo) PC in Biological Systems
The primary limitations of using 18:0 (9,10-dibromo) PC in biological systems stem from the significant structural and chemical alterations introduced by the bromine atoms. These limitations include:
-
Perturbation of Membrane Properties: The bulky and electronegative bromine atoms can alter the natural packing of phospholipids in the bilayer. This can affect membrane fluidity, thickness, and curvature, potentially leading to non-physiological membrane behavior and influencing the function of membrane-associated proteins.
-
Metabolic Instability and Potential Toxicity: The metabolic fate of brominated lipids in cells is not well characterized. There is a potential for enzymatic degradation to release brominated fatty acids, which may have cytotoxic effects. Studies on other brominated organic compounds, such as brominated flame retardants and brominated vegetable oils, have shown links to altered lipid metabolism and potential thyroid toxicity.[1][2][3][4] While direct toxicity data for 18:0 (9,10-dibromo) PC is scarce, the potential for adverse effects should be a significant consideration.
-
Non-physiological Behavior: Due to the altered physicochemical properties, membranes containing high concentrations of 18:0 (9,10-dibromo) PC may not accurately mimic the behavior of natural biological membranes. This can lead to misleading results when studying dynamic cellular processes such as membrane trafficking, fusion, and signaling.
Comparative Analysis: 18:0 (9,10-dibromo) PC vs. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
DSPC is the non-brominated equivalent of 18:0 (9,10-dibromo) PC and is a widely used phospholipid in pharmaceutical formulations, particularly in liposomal drug delivery systems. Its well-characterized properties and biocompatibility make it a suitable benchmark for comparison.
Table 1: Physicochemical and Biological Properties Comparison
| Property | 18:0 (9,10-dibromo) PC | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Key Differences & Implications |
| Acyl Chain Structure | 18-carbon saturated chains with two bromine atoms at the 9 and 10 positions. | Two 18-carbon saturated stearoyl chains. | Bromine atoms introduce steric hindrance and alter intermolecular interactions. |
| Primary Application | Biophysical studies (fluorescence quenching, diffraction). | Liposome formulation for drug delivery, model membranes. | DSPC is favored for applications requiring biological compatibility and stability in vivo. |
| Membrane Perturbation | High potential to alter membrane fluidity, packing, and thickness. | Minimal perturbation; closely mimics natural saturated lipids. | 18:0 (9,10-dibromo) PC may induce artifacts in cellular studies. |
| Metabolic Fate | Largely unknown; potential for release of toxic brominated byproducts. | Metabolized through normal cellular lipid pathways. | DSPC is considered biodegradable and biocompatible. |
| Biocompatibility | Questionable due to lack of data and potential for toxicity. | Generally considered safe and is used in FDA-approved drug products.[5] | DSPC has a well-established safety profile for in vivo use. |
Table 2: Performance in Model Membrane Systems
| Performance Metric | 18:0 (9,10-dibromo) PC | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Supporting Evidence/Rationale |
| Liposome Stability | Potentially altered due to changes in lipid packing. | High; forms rigid and stable liposomes at physiological temperatures.[6][7] | The bulky bromine atoms may disrupt the tight packing characteristic of saturated acyl chains. |
| Drug Encapsulation | Not typically used for this purpose. | High encapsulation efficiency for various drugs.[7] | The stable, ordered bilayer of DSPC is ideal for retaining encapsulated molecules. |
| Mimicry of Biological Membranes | Poor, especially at high concentrations. | Good, particularly for studying ordered lipid domains (rafts). | The non-physiological structure of the brominated lipid limits its use as a faithful membrane mimic. |
Experimental Protocols
To evaluate the suitability of a lipid probe for biological studies, a series of validation experiments are essential. The following are key experimental protocols that can be adapted to compare 18:0 (9,10-dibromo) PC with DSPC or other alternatives.
Cell Viability and Cytotoxicity Assay
Objective: To assess the potential toxic effects of the lipid on cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) composed of the test lipid (18:0 (9,10-dibromo) PC or DSPC) and a carrier lipid (e.g., POPC) at various molar ratios.
-
Treatment: Incubate the cells with different concentrations of the prepared liposomes for 24-48 hours.
-
Viability Assessment: Use a standard viability assay, such as the MTT or PrestoBlue assay, to quantify cell viability according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability as a function of lipid concentration to determine the IC50 value.
Membrane Integrity Assay
Objective: To determine if the lipid probe disrupts the integrity of the plasma membrane.
Methodology:
-
Cell Culture and Treatment: Prepare and treat cells with lipid-containing liposomes as described in the cytotoxicity assay.
-
Lactate Dehydrogenase (LDH) Assay: Collect the cell culture supernatant at various time points. Measure the activity of LDH released from damaged cells using a commercially available LDH cytotoxicity assay kit.
-
Data Analysis: Compare the amount of LDH release in treated cells to that of control cells (treated with vehicle) and a positive control (cells lysed with a detergent).
Fluorescence Recovery After Photobleaching (FRAP) for Membrane Fluidity
Objective: To measure the effect of the lipid probe on the lateral diffusion of membrane components, a key indicator of membrane fluidity.
Methodology:
-
Cell Transfection and Labeling: Transfect cells with a fluorescently tagged membrane protein (e.g., GFP-tagged receptor). Alternatively, label the plasma membrane with a fluorescent lipid analog (e.g., DiI).
-
Lipid Incorporation: Incubate the labeled cells with liposomes containing the test lipid to allow for its incorporation into the plasma membrane.
-
FRAP Measurement: Using a confocal microscope, photobleach a small region of interest (ROI) on the cell surface.
-
Image Acquisition and Analysis: Acquire a time-lapse series of images of the bleached region and measure the rate of fluorescence recovery.
-
Data Analysis: Calculate the mobile fraction and the diffusion coefficient of the fluorescent probe. Compare these parameters between cells treated with 18:0 (9,10-dibromo) PC and DSPC.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Potential perturbation of a cell signaling pathway by 18:0 (9,10-dibromo) PC.
Caption: Experimental workflow for comparing the biological effects of different lipid probes.
Conclusion and Recommendations
18:0 (9,10-dibromo) PC is a powerful tool for specific biophysical investigations of membrane structure and protein-lipid interactions in reconstituted systems. However, its use in living biological systems is fraught with limitations due to the significant structural perturbations introduced by the bromine atoms. These modifications can alter membrane properties, potentially leading to artifacts, and raise concerns about metabolic stability and cytotoxicity.
For studies in cellular or in vivo contexts, we recommend the use of non-modified phospholipids that more closely mimic the natural lipid environment. 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is an excellent alternative, offering high stability, biocompatibility, and a well-established safety profile. When choosing a lipid for biological research, it is crucial to consider the potential for the probe itself to influence the system being studied. We strongly advise performing rigorous validation experiments, such as those outlined in this guide, to ensure that the chosen lipid does not introduce unintended variables into the experimental system. For applications requiring a probe for lipid-protein interactions in live cells, non-perturbing fluorescent lipid analogs or photo-crosslinkable lipid probes may be more suitable alternatives.
References
- 1. Impact of brominated flame retardants on lipid metabolism: An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [Toxicological effects induced by the chronic intake of brominated vegetable oils] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. polysciences.com [polysciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 18:0 (9,10-dibromo) PC for Membrane Biophysics Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 18:0 (9,10-dibromo) phosphatidylcholine (diBrPC), a brominated lipid, with other leading techniques for investigating membrane protein topology and lipid-protein interactions. The following sections detail the performance of diBrPC in fluorescence quenching experiments and contrast it with alternative methods, supported by experimental data and detailed protocols.
Probing Membrane Structure: The Role of diBrPC
18:0 (9,10-dibromo) PC is a synthetic phospholipid analogue where bromine atoms are introduced at the 9th and 10th carbons of both stearoyl chains. These heavy atoms act as efficient quenchers of tryptophan fluorescence, a property extensively utilized to determine the depth of tryptophan residues within a lipid bilayer. This technique, known as fluorescence quenching, provides valuable insights into the transmembrane domains of proteins and their interactions with the surrounding lipid environment.
Comparative Analysis: diBrPC vs. Alternative Methods
The primary application of diBrPC is in determining the transverse position of fluorescent probes, typically intrinsic tryptophan residues or fluorescent labels, within the lipid bilayer. Its performance is best evaluated by comparison with other techniques aimed at the same goal, most notably the use of spin-labeled lipids in Electron Paramagnetic Resonance (EPR) spectroscopy and, more recently, cryo-electron microscopy (cryo-EM) with halogenated lipids.
Quantitative Comparison of Quenching Efficiency
The effectiveness of a quencher is determined by its ability to decrease the fluorescence intensity of a nearby fluorophore. The choice of quencher can significantly impact the resolution and accuracy of depth-determination studies.
| Method/Quencher | Principle | Typical Quenching Efficiency | Advantages | Limitations | Key References |
| 18:0 (9,10-dibromo) PC | Collisional fluorescence quenching | High (can exceed 80-90% for proximal tryptophans) | Non-perturbing to bilayer structure, provides high-resolution depth information. | Short-range interaction, requires intrinsic or engineered tryptophans. | [1][2][3] |
| Spin-labeled Lipids (e.g., doxyl stearic acids) | Paramagnetic fluorescence quenching | Moderate to High | Can be used for both fluorescence quenching and EPR, provides dynamic information. | Can be more perturbing to the membrane, potential for broader quenching profiles. | [4][5] |
| FRET (Förster Resonance Energy Transfer) | Non-radiative energy transfer | Dependent on donor-acceptor pair and distance | Sensitive to longer distances (10-100 Å), can be used to study protein-protein and protein-lipid interactions. | Requires labeling with specific donor-acceptor pairs, distance-dependent in a sigmoidal manner. | [6][7] |
| Cryo-EM with Brominated Lipids | Enhanced electron density | N/A (provides structural localization) | Provides direct visualization of lipid organization around proteins at high resolution. | Technically demanding, requires specialized equipment, may not capture dynamic states. | [4][8][9][10][11] |
Table 1: Comparison of diBrPC with Alternative Methods for Membrane Structure Analysis. This table provides a qualitative and quantitative overview of different techniques used to probe the structure of membrane proteins and their interactions with lipids.
Case Study: Depth Determination using the Parallax Method
The parallax method is a powerful application of fluorescence quenching that utilizes quenchers positioned at different known depths within the membrane to determine the precise location of a fluorophore. A study directly comparing brominated and spin-labeled lipids for this method provides key validation for the use of diBrPC. The depths of fluorescent probes calculated from bromine quenching were found to be in excellent agreement with those determined using spin-labeled lipids, validating the accuracy of both methods.[4][5]
Experimental Protocols
Fluorescence Quenching with 18:0 (9,10-dibromo) PC
This protocol outlines the key steps for a typical fluorescence quenching experiment to determine the membrane penetration depth of a tryptophan-containing peptide or protein.
1. Liposome Preparation:
-
Prepare two sets of lipid films: one with the desired lipid composition (e.g., POPC) and the other with the same composition but containing a specific mole fraction of 18:0 (9,10-dibromo) PC (e.g., 20 mol%).
-
Hydrate the lipid films with a suitable buffer to form multilamellar vesicles (MLVs).
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
2. Reconstitution of the Protein/Peptide:
-
Incorporate the tryptophan-containing protein or peptide into the prepared LUVs. This can be achieved by various methods, including detergent dialysis or direct incubation.
3. Fluorescence Measurements:
-
Measure the steady-state fluorescence emission spectrum of the reconstituted protein in the non-brominated liposomes (F₀) and the brominated liposomes (F). The excitation wavelength for tryptophan is typically around 280-295 nm, and the emission is monitored between 300 and 400 nm.
-
The quenching efficiency (E) is calculated as: E = 1 - (F / F₀).
4. Data Analysis (Parallax Method):
-
To determine the precise depth, repeat the experiment with another brominated lipid where the bromine atoms are at a different position on the acyl chain (e.g., 16:0-18:0 (6,7-dibromo) PC).
-
The depth of the tryptophan residue from the center of the bilayer can then be calculated using established parallax equations that relate the quenching efficiencies from the two different quencher depths.[12][13][14]
Visualizing the Workflow and Concepts
Experimental Workflow for Fluorescence Quenching
Caption: Workflow for determining membrane protein depth using diBrPC.
Principle of the Parallax Method
Caption: Using two quenchers at different depths to pinpoint fluorophore location.
Conclusion
18:0 (9,10-dibromo) PC is a well-validated and powerful tool for the high-resolution determination of membrane protein topology and for studying lipid-protein interactions. Its primary advantages lie in its non-perturbing nature and the high quenching efficiency for tryptophan fluorescence. While alternative methods like spin-labeling EPR offer complementary dynamic information and cryo-EM provides direct structural visualization, the fluorescence quenching technique using diBrPC remains a highly accessible, accurate, and widely used method in membrane biophysics. The choice of technique will ultimately depend on the specific research question, available instrumentation, and the nature of the biological system under investigation.
References
- 1. Penetration of Lipid Chains into Transmembrane Surfaces of Membrane Proteins: Studies with MscL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Brominated lipid probes expose structural asymmetries in constricted membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calibration of the parallax fluorescence quenching method for determination of membrane penetration depth: refinement and comparison of quenching by spin-labeled and brominated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. Brominated lipid probes expose structural asymmetries in constricted membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brominated lipid probes expose structural asymmetries in constricted membranes [escholarship.org]
- 10. Brominated lipid probes expose structural asymmetries in constricted membranes (Journal Article) | OSTI.GOV [osti.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. repository.ias.ac.in [repository.ias.ac.in]
- 13. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 14. Extension of the parallax analysis of membrane penetration depth to the polar region of model membranes: use of fluorescence quenching by a spin-label attached to the phospholipid polar headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 18:0 (9,10-dibromo) PC: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine (18:0 (9,10-dibromo) PC), ensuring minimal environmental impact and adherence to laboratory safety protocols.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents is a critical component of laboratory operations. This guide provides a detailed, step-by-step procedure for the disposal of 18:0 (9,10-dibromo) PC, a reagent utilized in various biochemical applications. While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance or mixture, a conservative and environmentally responsible approach to its disposal is strongly recommended due to its brominated organic nature.
Chemical and Physical Properties
A summary of the key quantitative data for 18:0 (9,10-dibromo) PC is presented below for easy reference.
| Property | Value |
| Synonyms | 1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine |
| Molecular Formula | C₄₄H₈₄Br₄NO₈P |
| Molecular Weight | 1105.73 g/mol |
| CAS Number | 217075-01-9 |
| Appearance | Powder |
| Storage Temperature | -20°C |
Experimental Protocols: Disposal Procedure
Given the potential for environmental persistence of brominated organic compounds, the following protocol outlines a cautious and compliant method for the disposal of 18:0 (9,10-dibromo) PC. This procedure treats the substance as a chemical waste product to be managed by a licensed disposal service, thereby minimizing any potential environmental release.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
A designated and clearly labeled chemical waste container.
-
A chemical waste label.
-
Access to your institution's hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Segregation: Do not mix 18:0 (9,10-dibromo) PC with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be segregated as a non-halogenated or halogenated organic solid waste, depending on your facility's specific waste categorization.
-
Containerization:
-
Place the original container with the remaining 18:0 (9,10-dibromo) PC into a larger, compatible, and sealable chemical waste container.
-
If transferring the waste from its original container, ensure the new container is clean, dry, and made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with a "Chemical Waste" or "Hazardous Waste" tag, as required by your institution.
-
The label must include:
-
The full chemical name: "1,2-di-(9,10-dibromo)stearoyl-sn-glycero-3-phosphocholine".
-
The quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the chemical waste.
-
Follow all institutional procedures for waste pickup requests.
-
-
Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for 18:0 (9,10-dibromo) PC.
Caption: Disposal workflow for 18:0 (9,10-dibromo) PC.
Navigating the Safe Handling of 18:0 (9,10-dibromo) PC: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with 18:0 (9,10-dibromo) PC, a brominated phosphatidylcholine, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and maintain sample integrity.
While the Safety Data Sheet (SDS) for 18:0 (9,10-dibromo) PC indicates that it is not classified as a hazardous substance or mixture, adherence to rigorous laboratory safety protocols is crucial.[1] The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach to its handling.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is recommended when handling 18:0 (9,10-dibromo) PC:
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses or chemical safety goggles | Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspected prior to use[1] |
| Body Protection | Laboratory coat | Standard lab coat |
| Respiratory Protection | Not required under normal use with adequate ventilation. A respirator may be necessary if dust is generated. | Follow general industrial hygiene practice[1] |
Operational Plan for Handling
A systematic approach to handling 18:0 (9,10-dibromo) PC will minimize exposure risks and prevent contamination of the compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a tightly sealed container in a dry and well-ventilated place.
-
The recommended storage temperature is -20°C.
Preparation and Handling:
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood or provide appropriate exhaust ventilation.[1]
-
Weighing: When weighing the powdered compound, do so in an enclosure or a designated area to contain any dust.
-
Preventing Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Disposal Plan
Proper disposal of 18:0 (9,10-dibromo) PC and any associated waste is critical to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Segregate waste containing 18:0 (9,10-dibromo) PC from other laboratory waste streams.
-
Containerization: Place all solid waste (e.g., contaminated gloves, weigh boats, paper towels) into a suitable, labeled, and closed container.
-
Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
Experimental Workflow for Safe Handling
Caption: A step-by-step workflow for the safe handling of 18:0 (9,10-dibromo) PC.
By implementing these safety and logistical measures, researchers can confidently work with 18:0 (9,10-dibromo) PC while prioritizing personal safety and maintaining a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
